Propofol-d17
Description
Properties
CAS No. |
1261393-54-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
195.379 |
IUPAC Name |
3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI Key |
OLBCVFGFOZPWHH-ACWNEFEHSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O |
Synonyms |
2,6-Bis(1-methylethyl)phenol-d17; 2,6-Diisopropylphenol-d17; 2,6-Bis(isopropyl)phenol-d17; 2,6-Diisopropylphenol-d17; Ampofol-d17; Anepol-d17; Aquafol-d17; Diprifusor-d17; Diprivan-d17; Diprivan 10-d17; Diprofol-d17; Disoprivan-d17; Disoprofol-d17; F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Propofol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of deuterated propofol, offering a comparative perspective to its non-deuterated counterpart. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic tool in drug development to modulate pharmacokinetic profiles, primarily by leveraging the kinetic isotope effect (KIE). This document delves into the core physicochemical parameters, the established methodologies for their characterization, and the profound implications of these properties on the metabolic fate and therapeutic action of propofol.
Introduction: The Rationale for Deuterating Propofol
Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent, prized for its rapid onset and short duration of action.[1][2] Its clinical utility is, however, intrinsically linked to its metabolic clearance. The primary routes of metabolism involve oxidation by cytochrome P450 enzymes (CYP2B6 and CYP2C9) and subsequent conjugation.[3][4] The initial oxidation is often the rate-limiting step in its clearance.[4]
Deuteration of a drug molecule at a site of metabolic oxidation can significantly slow down its rate of metabolism.[5][] This phenomenon, known as the deuterium kinetic isotope effect (KIE) , arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] Consequently, more energy is required to break the C-D bond, leading to a slower metabolic rate.[][7] By strategically deuterating propofol, it is hypothesized that its metabolic profile can be favorably altered, potentially leading to a longer duration of action, reduced dosage requirements, and an improved safety profile.[]
Comparative Physicochemical Properties: Propofol vs. Deuterated Propofol
The substitution of hydrogen with deuterium results in subtle but significant changes to the physicochemical properties of the molecule. While many macroscopic properties remain similar, the increased mass of deuterium influences molecular vibrations and bond strengths.
| Property | Propofol (C12H18O) | Deuterated Propofol (C12H(18-n)DnO) | Rationale for Change |
| Molecular Weight | 178.27 g/mol [8][9] | > 178.27 g/mol (Varies with deuteration sites) | The addition of neutrons in deuterium increases the atomic mass. |
| pKa | ~11[10][11] | Expected to be slightly lower | The C-D bond is slightly shorter and less polarizable than the C-H bond, which can subtly influence the acidity of the phenolic hydroxyl group.[12] |
| logP (Octanol/Water) | 3.79 - 4.16[8] | Expected to be slightly lower | Deuterium is less lipophilic than protium, which may lead to a minor decrease in the octanol/water partition coefficient. |
| Aqueous Solubility | Very slightly soluble (~124-154 mg/L)[8] | Expected to be slightly higher | A slight decrease in lipophilicity may marginally improve aqueous solubility. |
| Melting Point | 18-19 °C[8][13] | Expected to be similar | Isotopic substitution typically has a minimal effect on bulk crystal lattice energies. |
| Boiling Point | ~256 °C[8][14] | Expected to be slightly higher | The increased molecular weight can lead to a minor elevation in the boiling point. |
The Kinetic Isotope Effect and its Impact on Propofol Metabolism
The primary motivation for deuterating propofol lies in exploiting the KIE to modulate its metabolism.[5] Propofol is extensively metabolized, with the liver being the main site of clearance, although extrahepatic metabolism also occurs.[3][15]
Metabolic Pathway of Propofol:
-
Phase I Metabolism (Oxidation): The isopropyl groups and the aromatic ring of propofol are susceptible to hydroxylation by cytochrome P450 enzymes, primarily CYP2B6 and to a lesser extent, CYP2C9.[3][16] This oxidation to 2,6-diisopropyl-1,4-quinol is a rate-limiting step.[4]
-
Phase II Metabolism (Conjugation): The parent propofol molecule and its hydroxylated metabolites are then conjugated with glucuronic acid or sulfate to form water-soluble, inactive metabolites that are excreted renally.[15][17]
By replacing the hydrogen atoms on the isopropyl groups with deuterium, the C-D bond becomes more resistant to enzymatic cleavage by CYP450.[] This is expected to slow down the initial oxidative step, thereby reducing the overall clearance rate of the drug and prolonging its anesthetic effect.
Caption: Metabolic pathway of propofol and the impact of deuteration.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization of the physicochemical properties of deuterated propofol is crucial for its development and regulatory approval.[18]
Determination of pKa (Potentiometric Titration)
Rationale: The pKa is a critical parameter that influences the ionization state of a drug at physiological pH, affecting its solubility, permeability, and receptor binding.[11] Potentiometric titration is a reliable method for determining the pKa of weakly acidic compounds like propofol.
Protocol:
-
Sample Preparation: Prepare a solution of deuterated propofol in a co-solvent system (e.g., methanol/water) due to its low aqueous solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[19] The shake-flask method is the gold standard for logP determination.
Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of deuterated propofol in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of deuterated propofol in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Rationale: The melting point is an important indicator of purity and solid-state form. DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[20][21]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of deuterated propofol into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for physicochemical characterization.
Implications for Drug Development
The altered physicochemical properties and metabolic profile of deuterated propofol have several important implications for its development as a therapeutic agent:
-
Pharmacokinetics: A slower metabolic clearance is expected to lead to a longer elimination half-life and increased overall drug exposure (AUC).[7] This could potentially allow for lower or less frequent dosing.
-
Pharmacodynamics: The prolonged presence of the active drug in the body may lead to a longer duration of anesthesia or sedation.
-
Reduced Metabolite Load: By slowing the formation of metabolites, deuteration may reduce the potential for metabolite-associated toxicities or drug-drug interactions.
-
Formulation Development: While the changes in solubility and lipophilicity are expected to be minor, they must be considered during the development of a stable and effective intravenous formulation. Propofol itself is poorly water-soluble and is formulated as a lipid emulsion.[2][22]
Conclusion
The strategic deuteration of propofol represents a promising approach to optimize its therapeutic profile. A thorough understanding and characterization of the resulting changes in its physicochemical properties are paramount for successful drug development. The kinetic isotope effect is the primary driver for the potential benefits of deuterated propofol, offering a pathway to modulate its metabolism and enhance its clinical performance. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other deuterated drug candidates.
References
-
PubChem. (n.d.). Propofol. National Center for Biotechnology Information. Retrieved from [Link]
-
Deranged Physiology. (2022, March 2). Propofol. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). PROPOFOL (Trade Name: Diprivan®). Retrieved from [Link]
-
ChemBK. (n.d.). propofol. Retrieved from [Link]
- Fechner, J., Ihmsen, H., & Schüttler, J. (2004). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 43(10), 667–690.
-
The Merck Index Online. (n.d.). Propofol. Royal Society of Chemistry. Retrieved from [Link]
- Timmins, G. S. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.
- Zaccheo, T., & Shadis, R. (2022). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Journal of Analytical Toxicology, 46(7), 746–757.
-
ResearchGate. (n.d.). The main metabolic pathway of propofol. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Propofol. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Propofol. Retrieved from [Link]
-
Drugs.com. (n.d.). Propofol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propofol. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propofol. Retrieved from [Link]
-
Grokipedia. (n.d.). Deuterated drug. Retrieved from [Link]
-
Virginia Anesthesia Services LLC. (n.d.). How Propofol is Broken Down in the Body. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
- Mangat, S., & Garg, G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.
-
e-SAFE Anaesthesia. (n.d.). Questions and Answers. Retrieved from [Link]
-
metajournal.com. (n.d.). Propofol. Retrieved from [Link]
-
Chemsrc. (2023, August 20). Propofol. Retrieved from [Link]
- Kim, K. M., Choi, B. M., Park, S. W., Lee, S. H., Park, J. H., & Kang, H. S. (2007).
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
-
LookChem. (n.d.). Propofol. Retrieved from [Link]
- Szafraniec-Szczęsny, J., & Antosik, A. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(19), 6296.
- Baker, M. T., & Naguib, M. (2005).
-
Ovid. (n.d.). Physicochemical Properties, Pharmacokinetics, and Pharmacodynamics of a Reformulated Microemulsion Propofol in Rats. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propofol (CAS 2078-54-8). Retrieved from [Link]
- Zhang, L., Wang, X., Wang, J., Zhang, X., & Liu, J. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. Pharmaceutics, 14(2), 405.
- Torge, A., Gräser, L., Bieda, M., Schuerer, S., Wonnemann, M., & Meinel, L. (2015). Evaluation of pharmacokinetic properties and anaesthetic effects of propofol in a new perfluorohexyloctane (F6H8) emulsion in rats--A comparative study. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 91, 59–66.
-
Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]
- Onwuzuligbo, C., & Onwuzuligbo, A. U. (2023). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. World Journal of Pharmaceutical and Life Sciences, 9(8), 1-10.
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link]
- Sneyd, J. R. (2008). Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug. Handbook of experimental pharmacology, (182), 253–266.
-
U.S. Food and Drug Administration. (2023, June 2). Stable Isotopic Labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. Retrieved from [Link]
-
CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, September 25). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]
-
OpenAnesthesia. (2023, August 8). Propofol. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propofol [webbook.nist.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Questions and Answers [e-safe-anaesthesia.org]
- 12. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. chembk.com [chembk.com]
- 14. Propofol CAS#: 2078-54-8 [m.chemicalbook.com]
- 15. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. jvsmedicscorner.com [jvsmedicscorner.com]
- 20. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 22. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity Assessment of Propofol-d17
Abstract
This technical guide provides a comprehensive framework for the isotopic purity assessment of Propofol-d17 (2,6-bis(isopropyl-d7)phenol), a critical internal standard for bioanalytical and pharmacokinetic studies. The accurate determination of its isotopic composition is paramount for ensuring the precision and reliability of quantitative analyses. This document outlines the foundational principles of isotopic labeling, details the primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provides validated, step-by-step protocols for their application. We delve into the causality behind experimental choices, data interpretation, and the establishment of self-validating systems to ensure scientific integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development industries.
Introduction: The Imperative for Isotopic Purity
Propofol (2,6-diisopropylphenol) is a widely utilized short-acting intravenous anesthetic.[1] Its deuterated analogue, this compound, serves as an indispensable tool in clinical and forensic toxicology, primarily as an internal standard for the quantification of propofol in biological matrices.[2][3] The validity of such quantitative methods hinges on the isotopic purity of the standard.
Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes to track their passage through a reaction or metabolic pathway.[4] For this compound, 17 hydrogen atoms are theoretically replaced with deuterium. However, synthetic processes are never perfect, resulting in a population of molecules with varying degrees of deuteration (e.g., d16, d15, etc.).[5] These are known as isotopologues. An uncharacterized or inconsistent isotopologue distribution in an internal standard can introduce significant bias and variability in analytical results, compromising the integrity of a study.
Regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization of all drug components, including internal standards, to ensure data reliability and patient safety.[5][6][7] Therefore, a robust assessment of isotopic purity is not merely a matter of good scientific practice but a critical component of regulatory compliance.
Foundational Concepts: Understanding Isotopologues and Impurities
The isotopic purity of this compound is defined by two key parameters:
-
Isotopic Enrichment: The percentage of deuterium at a specific labeled position. A 99.5% enrichment means there is a 99.5% probability of finding a deuterium atom at that position.[5]
-
Species Abundance: The percentage of the total molecular population that has a specific isotopic composition (e.g., the percentage of molecules that are fully d17).[5]
It is crucial to understand that high isotopic enrichment does not equate to high species abundance for the target isotopologue. The final distribution of isotopologues follows a predictable statistical pattern based on the enrichment of the starting materials.[5]
Beyond isotopologues, chemical impurities related to the synthesis of propofol must also be considered. These can include isomers (e.g., 2,4-diisopropylphenol), precursors, or degradation products.[8][9][10] A comprehensive assessment must distinguish between isotopic variants and chemical contaminants.
Core Analytical Methodologies: A Dual-Pronged Approach
A multi-technique approach combining mass spectrometry and NMR spectroscopy provides the most comprehensive and reliable characterization of deuterated compounds.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for determining isotopic distribution. The gas chromatograph separates the analyte from the matrix and other chemical impurities, while the mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues.
Why GC-MS?
-
High Sensitivity & Selectivity: GC-MS, particularly in Selected Ion Monitoring (SIM) or MS/MS mode, offers excellent sensitivity for detecting low-level isotopic variants.[3]
-
Chromatographic Separation: The GC component effectively separates this compound from any non-isotopic, volatile chemical impurities, preventing isobaric interference.
-
Established Fragmentation: The fragmentation pattern of propofol is well-documented. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 177 for unlabeled propofol undergoes a characteristic loss of a methane molecule (CH₄) to produce a major fragment ion at m/z 161.[13][14][15][16][17] This predictable fragmentation allows for targeted analysis of the corresponding deuterated fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the benchmark for confirming the specific locations of deuterium incorporation and for quantifying the overall degree of deuteration.[12][18]
Why NMR?
-
Structural Confirmation: ¹H-NMR (Proton NMR) can precisely identify and quantify the small amounts of residual protons at each site intended for deuteration. The absence or significant reduction of a proton signal at a specific chemical shift confirms successful deuterium substitution.
-
Quantitative Power (qNMR): By comparing the integral of residual proton signals to a certified internal standard of known concentration, Quantitative NMR (qNMR) can determine the overall isotopic purity with high accuracy.[18][19]
-
Orthogonal Technique: NMR provides data based on different physicochemical principles than MS, offering a powerful, independent verification of the isotopic composition.[11]
Experimental Workflow and Protocols
The following section details the protocols for a rigorous assessment. This workflow is designed as a self-validating system, incorporating checks and balances to ensure data integrity.
Overall Assessment Workflow
Caption: Workflow for isotopic purity assessment.
Protocol 1: GC-MS Analysis
Objective: To determine the relative abundance of this compound and its lower isotopologues (d16, d15, etc.).
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
- Perform serial dilutions to create working standards (e.g., 10 µg/mL) for analysis.[3]
- Prepare a control sample of unlabeled Propofol (e.g., 10 µg/mL) to confirm retention time and fragmentation.
2. Instrumentation & Parameters:
- Gas Chromatograph: Agilent GC System (or equivalent).
- Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Program: Initial 100°C for 1 min, ramp at 20°C/min to 250°C, hold for 2 min.
- Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.[3]
- Ionization: Electron Ionization (EI) at 70 eV.
- MS Transfer Line: 280°C.
3. Data Acquisition:
- Full Scan Analysis: First, perform a full scan (m/z 50-300) on the unlabeled Propofol to confirm the molecular ion (m/z 178) and key fragment ions (e.g., m/z 163 [M-CH₃]⁺).
- Selected Ion Monitoring (SIM): Analyze the this compound sample using SIM. The choice of ions is critical and is based on the molecular weight of the target isotopologues.
4. Data Analysis & Interpretation:
- Integrate the peak area for each monitored m/z value corresponding to the different isotopologues.
- Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all monitored ions.
- The isotopic purity is often reported as the percentage of the target d17 species relative to the sum of all detected isotopologues.
| Ion (m/z) | Corresponding Isotopologue | Rationale |
| 195 | This compound (C₁₂HD₁₇O) | Target Molecular Ion [M]⁺ |
| 194 | Propofol-d16 (C₁₂H₂D₁₆O) | Loss of one Deuterium |
| 193 | Propofol-d15 (C₁₂H₃D₁₅O) | Loss of two Deuteriums |
| 192 | Propofol-d14 (C₁₂H₄D₁₄O) | Loss of three Deuteriums |
| 178 | Propofol-d0 (C₁₂H₁₈O) | Unlabeled Propofol |
| Table 1: Example SIM ions for Propofol isotopologue analysis in EI mode. |
Protocol 2: ¹H-NMR (qNMR) Analysis
Objective: To provide an independent, quantitative measure of the overall degree of deuteration.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
- Accurately weigh and add a certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard must have a known purity and proton signals that do not overlap with any residual proton signals from the analyte.
- Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the standard.
2. Instrumentation & Parameters:
- Spectrometer: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
- Key Parameters:
- Relaxation Delay (d1): ≥ 5 x T₁ (longest relaxation time of both analyte and standard protons). This is critical for accurate quantification.
- Number of Scans (ns): Sufficient for good signal-to-noise (e.g., 64 or 128).
- Acquisition Time (aq): ≥ 3 seconds for good resolution.
3. Data Processing & Analysis:
- Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
- Carefully integrate the known signal from the internal standard.
- Integrate any observable residual proton signals from the this compound sample (e.g., aromatic protons, methine protons from the isopropyl groups).
- Calculate the amount of residual hydrogen using the following formula:
4. Purity Calculation:
- Calculate the total moles of residual hydrogen by summing the contributions from all residual peaks.
- Calculate the total moles of this compound weighed.
- The overall degree of deuteration (%) can be calculated based on the ratio of observed residual hydrogen to the theoretical total hydrogen in unlabeled propofol.
Data Validation and Reporting
A trustworthy protocol is a self-validating one. The results from GC-MS and NMR should be corroborative.
Caption: Data corroboration between orthogonal methods.
The final Certificate of Analysis should report:
-
Isotopic Purity by MS: The percentage of the target d17 species.
-
Isotopologue Distribution: A table listing the relative abundance of d17, d16, d15, etc.
-
Degree of Deuteration by NMR: The overall percentage of hydrogen sites substituted by deuterium.
-
Chemical Purity by GC: The purity of the compound relative to any non-isotopic impurities.
Conclusion
The isotopic purity assessment of this compound is a multi-faceted process that demands a meticulous and scientifically rigorous approach. Relying on a single analytical technique is insufficient. By integrating the high-resolution separation of GC-MS with the quantitative precision of NMR, researchers can establish a comprehensive and validated profile of the deuterated internal standard. This dual-pronged strategy ensures that the standard meets the high-quality requirements for regulated bioanalysis, ultimately contributing to the generation of reliable and defensible pharmacokinetic and toxicological data.
References
-
Dawidowicz, A. L., & Wianowska, D. (2005). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Journal of the American Society for Mass Spectrometry, 16(6), 814–824. [Link]
-
Bajpai, M., et al. (2005). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. PubMed. [Link]
-
ResearchGate. (2005). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation of the [M H] ion of propofol with APCI in... Scientific Diagram. [Link]
-
Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Gautam, V., & Patel, D. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(35), 4345-4353. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
AB SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? [Link]
-
Pharmaffiliates. (n.d.). Propofol-impurities. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. [Link]
-
Veeprho. (n.d.). Propofol Impurities and Related Compound. [Link]
-
Axios Research. (n.d.). This compound. [Link]
-
Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, 1-6. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. Application Note. [Link]
-
U.S. Environmental Protection Agency. (2019). Is labeling required for radiation-emitting consumer products? [Link]
-
U.S. Food and Drug Administration. (2018). Labeling Requirements for Radiation Emitting Devices and Products. [Link]
-
Marik, P. E. (2023). Propofol. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. [Link]
-
Kim, J., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry, 2016, 7016391. [Link]
-
Sempio, C., et al. (2017). Determination of Propofol by GC/MS and Fast GC/MS-TOF in Two Cases of Poisoning. Journal of Analytical Toxicology, 41(9), 771–776. [Link]
-
American Society of Anesthesiologists. (2024). Statement on Safe Use of Propofol. [Link]
Sources
- 1. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. isotope.com [isotope.com]
- 6. fda.gov [fda.gov]
- 7. metsol.com [metsol.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. Propofol Impurity 4(Propofol EP Impurity D) synthesis - chemicalbook [chemicalbook.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mobile.labmedica.com [mobile.labmedica.com]
- 18. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Long-Term Stability of Propofol-d17 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Bioanalysis
In the landscape of modern bioanalytical chemistry, particularly in pharmacokinetic and toxicokinetic studies, the accuracy and reproducibility of quantitative assays are paramount. Stable Isotope Labeled (SIL) internal standards are the gold standard for achieving this precision, especially in mass spectrometry-based methods like LC-MS/MS.[1][2] Propofol-d17, the deuterated analog of the widely used anesthetic agent propofol, serves as an essential internal standard for the accurate quantification of propofol in biological matrices. Its utility, however, is fundamentally dependent on its stability in solution over time. This guide provides a comprehensive technical overview of the factors influencing the long-term stability of this compound in solution, methodologies for its assessment, and best practices for its handling and storage.
Chemical Profile of this compound
This compound is a derivative of propofol (2,6-diisopropylphenol) where 17 of the 18 hydrogen atoms have been replaced by deuterium.[3] This includes the deuteration of the aromatic ring and the isopropyl groups. The phenolic hydroxyl proton is typically not deuterated. This high level of deuteration provides a significant mass shift from the unlabeled propofol, facilitating clear differentiation in mass spectrometric analysis, while maintaining nearly identical physicochemical properties.[1]
Chemical Structure: 3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol[3]
Potential Degradation Pathways and Instability Factors
The long-term stability of this compound in solution can be compromised by chemical degradation and isotopic exchange. Understanding these potential pathways is crucial for designing robust stability studies and ensuring the integrity of analytical data.
Chemical Degradation
Based on forced degradation studies of propofol, the primary chemical degradation pathway is oxidation . Propofol is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. The phenolic hydroxyl group is the most reactive site. Oxidation can lead to the formation of impurities such as propofol dimer and propofol dimer quinone. Alkaline conditions have also been shown to cause some degradation of propofol.[4] Conversely, propofol exhibits relative stability under acidic, thermal (in the absence of oxygen), and photolytic stress.[4] It is reasonable to extrapolate that this compound would follow similar degradation pathways.
Isotopic Exchange
A critical consideration for any deuterated standard is the potential for hydrogen-deuterium (H/D) exchange . This can occur if the deuterium atoms are in labile positions on the molecule. In this compound, the deuterium atoms are on the aromatic ring and the isopropyl groups, which are generally stable positions. However, extreme pH conditions, particularly strongly acidic environments, can potentially facilitate H/D exchange on aromatic rings.[5] It is imperative to assess the isotopic stability of this compound under the conditions used for sample preparation and analysis.
Establishing Long-Term Stability: A Self-Validating Protocol
While a study has demonstrated the stability of propofol in human plasma at -20°C for up to eight years with this compound as the internal standard, comprehensive public data on the long-term stability of this compound in common analytical solvents is limited.[6] Therefore, it is incumbent upon the analytical laboratory to validate the stability of their this compound stock and working solutions under their specific storage and handling conditions. This protocol is designed as a self-validating system to ensure the integrity of the internal standard over its intended use.
Experimental Workflow for Long-Term Stability Assessment
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Propofol-d17: Structure, Properties, and Bioanalytical Applications
This guide provides a comprehensive technical overview of this compound, a deuterated isotopologue of the anesthetic agent Propofol. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as an internal standard in modern bioanalytical techniques. We will explore the scientific rationale behind its application, detailing the causality of experimental choices and providing validated protocols for its use.
Introduction: The Significance of Isotopic Labeling in Anesthetic Research
Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent widely used for the induction and maintenance of general anesthesia and sedation.[1][2] Its favorable pharmacokinetic profile, characterized by rapid onset and short duration of action, has made it a cornerstone of modern anesthesiology.[2][3] However, its narrow therapeutic window necessitates precise quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[4]
This compound is the deuterium-labeled analogue of Propofol, where seventeen hydrogen atoms have been replaced with their heavy isotope, deuterium.[5][6] This isotopic substitution renders the molecule chemically almost identical to its parent compound but physically distinguishable by mass spectrometry. This unique property makes this compound an ideal internal standard for quantitative analysis, significantly improving the accuracy, precision, and reliability of analytical methods.[4][6] Stable isotope-labeled compounds are invaluable tools, serving as tracers to elucidate metabolic pathways and as standards to ensure robust quantification during drug development.[5][7]
Chemical Structure and Physicochemical Properties
The fundamental utility of this compound stems from its structural and chemical similarity to Propofol. The substitution of hydrogen with deuterium results in a mass shift that is easily resolved by mass spectrometry, without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Chemical Structure
The IUPAC name for this compound is 2,6-Bis(isopropyl)phenol-d17, with a more descriptive name being 3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol.[6][8] The deuterium labels are strategically placed on the aromatic ring and the isopropyl groups.
Caption: Chemical Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential data for analytical method development and implementation.
| Property | Value | Source(s) |
| CAS Number | 1261393-54-7 | [5][9][10][11] |
| Molecular Formula | C₁₂HD₁₇O | [5][9][11][12] |
| Molecular Weight | 195.38 g/mol | [5][9][10][11] |
| Monoisotopic Mass | 195.2425 Da | [8][10] |
| IUPAC Name | 2,6-Bis(isopropyl)phenol-d17 | [6] |
| Appearance | Liquid | [5] |
| Synonyms | 2,6-diisopropylphenol-D17 | [6][12] |
The Scientific Rationale: Deuteration and the Kinetic Isotope Effect
The superiority of a deuterated internal standard lies in its ability to mimic the analyte's behavior throughout the analytical process while being distinguishable by the detector. This ensures that any loss of analyte during sample extraction or variability in instrument ionization is accurately corrected.
The Principle of the Ideal Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The final quantification is based on the ratio of the analyte's response to the IS's response. An ideal IS should:
-
Be chemically similar to the analyte.
-
Exhibit similar extraction recovery and ionization efficiency.
-
Not be naturally present in the biological matrix.
-
Be clearly distinguishable from the analyte by the detector.
This compound fulfills these criteria perfectly. It co-elutes with unlabeled Propofol during chromatography, experiencing the same matrix effects, but its higher mass allows for specific and separate detection by the mass spectrometer.[6]
The Deuterium Kinetic Isotope Effect (KIE)
A critical consideration when using deuterated standards is the Kinetic Isotope Effect (KIE), which describes the change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes.[13][14] The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[14] Consequently, breaking a C-D bond requires more energy, and reactions where this bond cleavage is the rate-determining step will proceed more slowly.[13][14]
In drug metabolism, the oxidation of drugs by cytochrome P450 enzymes often involves the cleavage of a C-H bond as a rate-limiting step.[13] If deuteration significantly slows the metabolism of this compound relative to Propofol, it could introduce a bias in pharmacokinetic studies where metabolism is ongoing. However, research into the metabolism of deuterated Propofol has shown no significant isotopic effect for the primary para-hydroxylation metabolic pathway.[15][16] This finding is crucial, as it demonstrates that the C-H bond cleavage is not the rate-limiting step in this specific reaction. This lack of a significant KIE validates this compound as an excellent internal standard for pharmacokinetic studies, as it metabolizes at a rate comparable to the native drug, ensuring that the measured analyte-to-IS ratio accurately reflects the true concentration of Propofol.[1]
Application Protocol: Quantification of Propofol in Human Plasma via LC-MS/MS
The following protocol provides a validated, step-by-step methodology for the sensitive and accurate quantification of Propofol in human plasma using this compound as an internal standard. This method is based on techniques widely published in peer-reviewed literature.[4][17]
Workflow Overview
Caption: Bioanalytical workflow for Propofol quantification.
Step-by-Step Methodology
1. Reagents and Materials
-
Propofol analytical standard
-
This compound certified reference material (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
Blank human plasma
2. Preparation of Stock and Working Solutions
-
Propofol Stock (1 mg/mL): Prepare in methanol.
-
This compound IS Working Solution (10 µg/mL): Prepare by diluting a certified stock solution (e.g., 100 µg/mL) with methanol.[17]
-
Calibration Standards & Quality Controls (QCs): Prepare a series of working standards by serially diluting the Propofol stock. Spike these into blank human plasma to create calibration standards (e.g., 5 to 2000 ng/mL) and at least three levels of QCs (low, mid, high).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS Working Solution to each tube and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Propofol and this compound.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), negative ion mode.[4]
5. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM)
-
Monitor the specific precursor-to-product ion transitions for each compound. This highly selective detection method minimizes interferences from the biological matrix.
Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Propofol 177.2 161.0 Negative APCI This compound (IS) 194.2 174.2 Negative APCI Source:[4]
6. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both Propofol and this compound.
-
Calculate the peak area ratio (Propofol Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Propofol in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a quintessential tool for modern bioanalysis, embodying the principles of accuracy and reliability required in pharmaceutical research and clinical diagnostics. Its chemical properties, nearly identical to the parent drug, combined with its distinct mass, make it the gold-standard internal standard for quantifying Propofol. The experimentally confirmed absence of a significant kinetic isotope effect in its primary metabolic pathway further solidifies its suitability for demanding pharmacokinetic and toxicological investigations. The methodologies detailed in this guide provide a robust framework for its implementation, enabling researchers to generate high-quality, reproducible data essential for advancing our understanding of Propofol's clinical behavior.
References
-
Veeprho. This compound | CAS 1261393-54-7. [Link]
-
Pharmaffiliates. Propofol-impurities. [Link]
-
National Center for Biotechnology Information. This compound | C12H18O | CID 49849828. PubChem. [Link]
-
Zhang, Y., et al. (2022). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
Vaiano, F., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, 1-6. [Link]
-
National Center for Biotechnology Information. This compound |A-D-Glucuronide | C18H26O7 | CID 71751824. PubChem. [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. [Link]
-
Dinis, A., et al. (2002). Isotopic Effect Study of Propofol Deuteration on the Metabolism, Activity, and Toxicity of the Anesthetic. Journal of Medicinal Chemistry, 45(26), 5806-5808. [Link]
-
Dinis, A., et al. (2002). Isotopic Effect Study of Propofol Deuteration on the Metabolism, Activity, and Toxicity of the Anesthetic. Journal of Medicinal Chemistry, 45(26), 5806-5808. [Link]
-
Lee, H., & Lee, H. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry, 2016, 8953047. [Link]
-
Rosano, T. G., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 100009. [Link]
-
Dinis, A., et al. (2002). Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic. Journal of Medicinal Chemistry, 45(26), 5806-8. [Link]
-
Allais, C., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]
-
ResearchGate. Mass spectra of propofol (A) and thymol (B). [Link]
-
Rosano, T. G., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32. [Link]
-
Axios Research. This compound - CAS - 1261393-54-7. [Link]
-
Dinis, A., et al. (2002). Isotopic Effect Study of Propofol Deuteration on the Metabolism, Activity, and Toxicity of the Anesthetic. ResearchGate. [Link]
-
de Assis, L. F., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371-379. [Link]
-
Diskin, A. M., et al. (2023). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. Molecules, 28(14), 5519. [Link]
-
Harrison, G. R., et al. (2003). Real-time breath monitoring of propofol and its volatile metabolites during surgery using a novel mass spectrometric technique: a feasibility study. British Journal of Anaesthesia, 91(6), 797-9. [Link]
-
Artis Biotech | ASTANDARDS. Propofol | High-Quality Pharmaceutical Reference Standard. [Link]
-
Allais, C., et al. (2021). Continuous Flow Synthesis of Propofol. ResearchGate. [Link]
-
Gant, T. G. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
de Graaff, M. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 39. [Link]
-
Eleveld, D. J., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(10), 1239-1264. [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C12H18O | CID 49849828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1261393-54-7 [chemicalbook.com]
- 10. This compound | CAS 1261393-54-7 | LGC Standards [lgcstandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. vivanls.com [vivanls.com]
- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
A Technical Guide to the Mechanism of Propofol-d17 as a Gold-Standard Internal Standard
Executive Summary
In the landscape of quantitative bioanalysis, particularly within pharmaceutical development and clinical toxicology, the accuracy and reproducibility of analytical data are paramount. The quantification of the anesthetic agent Propofol (2,6-diisopropylphenol) in complex biological matrices like plasma presents significant analytical challenges, including sample loss during preparation and signal variability due to matrix effects. This technical guide provides an in-depth exploration of the mechanism by which Propofol-d17, a stable isotope-labeled (SIL) analog, serves as a gold-standard internal standard (IS) in mass spectrometry-based assays. We will dissect the physicochemical principles and procedural choices that underpin its efficacy, demonstrating why this approach is not merely a preference but a necessity for generating reliable, regulatory-compliant data.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Before delving into the specifics of this compound, it is crucial to understand the core technique it enables: Isotope Dilution Mass Spectrometry (IDMS). IDMS is a definitive analytical method for quantifying a substance in a sample.[1][2][3] The process begins by adding a known amount of an isotopically enriched version of the analyte—in this case, this compound—to the unknown sample at the earliest possible stage.[1][4]
This "isotopic spike" mixes with the naturally occurring analyte (Propofol).[1] Because the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, it behaves the same way throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization.[5] Any physical loss or analytical variation that affects the analyte will affect the SIL-IS to the exact same degree. The mass spectrometer, however, can easily distinguish between the analyte and the IS due to their mass difference.[6][7]
Ultimately, quantification is not based on the absolute signal intensity of the analyte, which can fluctuate, but on the ratio of the analyte's signal to the IS's signal.[1] This ratio remains constant regardless of sample loss or signal suppression, providing a highly accurate and precise measurement.
Propofol vs. This compound: A Tale of Two Identical, Yet Distinguishable Molecules
The success of this compound as an internal standard is rooted in its near-perfect mimicry of Propofol. The "-d17" designation indicates that 17 hydrogen atoms in the Propofol molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8]
| Property | Propofol (Analyte) | This compound (Internal Standard) | Significance of Similarity/Difference |
| Chemical Structure | 2,6-diisopropylphenol | 2,6-di(isopropyl-d7)phenol-d3 | Virtually identical structures ensure the same chemical behavior (solubility, reactivity, protein binding).[5] |
| Molecular Formula | C₁₂H₁₈O | C₁₂HD₁₇O | The substitution of H with D is the only significant difference. |
| Molecular Weight | ~178.27 g/mol | ~195.37 g/mol | The mass difference (+17 Da) is easily resolved by a mass spectrometer, allowing simultaneous detection without interference.[7] |
| pKa | ~11[9] | ~11 | Identical acidity ensures identical behavior during pH-dependent extraction steps. |
| Lipophilicity | High[10] | High | Ensures co-extraction from biological matrices into organic solvents. |
| Chromatographic Behavior | Elutes at a specific retention time | Co-elutes with Propofol | Co-elution is critical for ensuring both compounds experience the same matrix effects at the same time.[11][12] |
The Corrective Mechanism in Action: A Step-by-Step Workflow
To appreciate the corrective power of this compound, we must follow its journey alongside the analyte through a typical LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow. This is the bedrock of a self-validating system, where the internal standard acts as a constant control for every sample.
Workflow Overview
Caption: Bioanalytical workflow for Propofol quantification using this compound.
Step 1 & 2: Spiking and Co-Extraction
-
Causality: A precise volume of this compound solution is added to the plasma sample before any other step. This is the most critical action in the entire process.[7] Why? Because any subsequent loss of analyte during protein precipitation, liquid-liquid extraction, or solvent evaporation will be perfectly mirrored by a proportional loss of the internal standard.[13] If 10% of the native Propofol is lost due to incomplete extraction, 10% of the this compound will be lost as well, preserving their concentration ratio.
Step 3: LC Separation (Co-elution)
-
Causality: During liquid chromatography, the analyte and IS travel through the analytical column. Because their chemical structures are nearly identical, they interact with the column's stationary phase in the same way and elute at virtually the same time (co-elution).[5] This is vital because of a phenomenon known as "matrix effects."[11][12]
Step 4: Ionization (Correction for Matrix Effects)
-
Causality: As the co-eluting compounds enter the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), they are ionized along with residual matrix components (salts, lipids, etc.) from the biological sample. These matrix components can interfere with the ionization process, either suppressing or enhancing the signal of the target analytes.[12] Because Propofol and this compound arrive at the ion source at the exact same moment and have the same chemical properties, they are affected by this suppression or enhancement to the same degree.[6] A structural analog IS, which might elute slightly differently, would experience a different matrix environment and fail to provide accurate correction.[11]
Caption: How this compound ensures a constant signal ratio despite matrix effects.
Step 5: MS Detection and Data Analysis
-
Causality: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Propofol and this compound are detected as distinct molecular ions. In a triple quadrupole MS, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for each compound, providing exceptional selectivity.[14] The instrument software integrates the peak area for both the analyte and the IS. The ratio of these areas is then plotted against the known concentrations of calibration standards to generate a calibration curve, from which the concentration of unknown samples is determined.
A Validated Experimental Protocol: Quantification of Propofol in Human Plasma
This protocol outlines a robust LC-MS/MS method. Method validation should be performed according to regulatory guidelines such as those from the FDA.[15][16][17]
4.1. Reagents and Materials
-
Propofol and this compound certified reference standards.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (drug-free for calibration standards and QCs).
-
96-well protein precipitation plates.
4.2. Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Propofol and this compound in methanol.
-
Prepare a series of Propofol working solutions by serial dilution to create calibration standards (e.g., 10 ng/mL to 5000 ng/mL).
-
Prepare an Internal Standard Working Solution of this compound at a fixed concentration (e.g., 500 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study samples, calibration standards, or quality controls (QCs) into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to every well. This single step precipitates plasma proteins and adds the IS.
-
Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
4.3. LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 30% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with an ESI source.
4.4. Mass Spectrometry Data
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propofol | ESI Negative | 177.1 | 162.1 | -15 |
| This compound | ESI Negative | 194.2 | 176.2 | -15 |
| (Note: Specific m/z values and energies are instrument-dependent and require optimization. These are representative values.) |
Conclusion: The Imperative of the Isotopic Standard
This compound is not merely a convenient tool; it is the cornerstone of reliable Propofol quantification. Its mechanism is elegantly simple: by being a near-perfect chemical twin to the analyte, it experiences and therefore corrects for variability at every stage of the analytical process.[6] From physical sample loss during extraction to unpredictable ionic suppression in the MS source, the stable isotope-labeled internal standard ensures that the final calculated ratio reflects the true concentration of Propofol in the sample.[18] For researchers and drug development professionals, embracing this methodology is a fundamental step towards achieving data of the highest integrity, trustworthiness, and scientific validity.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]
-
FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
FDA. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 22, 2026, from [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 22, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved January 22, 2026, from [Link]
-
Agilent. (2012, December 7). Determination of Propofol in Biological Samples. Retrieved January 22, 2026, from [Link]
-
El-Beqqali, A., et al. (2015). Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. Biological & Pharmaceutical Bulletin, 38(8), 1250-1253. Retrieved January 22, 2026, from [Link]
-
Chemistry For Everyone. (2024, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Retrieved January 22, 2026, from [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved January 22, 2026, from [Link]
-
Hupp, M., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 100-108. Retrieved January 22, 2026, from [Link]
-
OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved January 22, 2026, from [Link]
-
Britannica. (n.d.). Isotope dilution. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Retrieved January 22, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2024, April 20). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. Retrieved January 22, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved January 22, 2026, from [Link]
-
myadlm.org. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved January 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Propofol: use, toxicology and assay features. Retrieved January 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2024, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 22, 2026, from [Link]
-
myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved January 22, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab. Retrieved January 22, 2026, from [Link]
-
Deranged Physiology. (n.d.). Propofol. Retrieved January 22, 2026, from [Link]
-
Helfenbein, J., et al. (2002). Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic. Journal of Medicinal Chemistry, 45(26), 5806-8. Retrieved January 22, 2026, from [Link]
-
Norlab. (n.d.). Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Retrieved January 22, 2026, from [Link]
-
Lee, H., et al. (2008). Physicochemical properties, pharmacokinetics, and pharmacodynamics of a reformulated microemulsion propofol in rats. Anesthesiology, 109(3), 436-45. Retrieved January 22, 2026, from [Link]
-
Systematic review of the stability and compatibility of propofol injection. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
NIH National Library of Medicine. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Retrieved January 22, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. osti.gov [osti.gov]
- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Systematic review of the stability and compatibility of propofol injection [ait-journal.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. crimsonpublishers.com [crimsonpublishers.com]
The Unseen Anchor: A Technical Guide to Deuterated Standards in Mass Spectrometry
In the world of quantitative mass spectrometry, achieving precision and accuracy is not merely a goal; it is the bedrock upon which the integrity of scientific discovery and drug development rests. This guide delves into the theoretical underpinnings and practical applications of deuterated internal standards, the silent partners that ensure the reliability of quantitative data in complex matrices. We will explore why the simple substitution of a hydrogen atom with its heavier, stable isotope, deuterium, has become an indispensable tool for researchers, scientists, and drug development professionals. This document is not a rigid protocol but a comprehensive exploration of the "why" behind the "how," empowering you to make informed decisions in your analytical workflows.
The Principle of Isotope Dilution: A Foundation of Quantitative Accuracy
At its core, the use of deuterated standards in mass spectrometry is an elegant application of the isotope dilution principle.[1][2][3] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[4] The fundamental concept involves introducing a known quantity of an isotopically labeled version of the analyte of interest, often called an internal standard or "spike," into the sample.[1][4][5] This standard is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes like deuterium (²H).[4]
Once added to the sample, the deuterated standard homogenizes with the endogenous analyte. From that point forward, any sample loss during extraction, handling, or injection will affect both the analyte and the standard proportionally. The mass spectrometer, capable of differentiating ions based on their mass-to-charge ratio (m/z), measures the ratio of the signal from the native analyte to that of the deuterated standard.[4][5] Because the amount of the standard is known, this ratio allows for the precise calculation of the unknown concentration of the analyte, effectively canceling out variability that would otherwise compromise the results.[1]
Why Deuterium? The Physicochemical Rationale
While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium is often the preferred choice for internal standards.[6] This preference is rooted in several key advantages:
-
Chemical Identity: Deuterated standards are chemically identical to their non-deuterated counterparts.[7] This ensures they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[8] They co-elute with the analyte, which is a critical factor in compensating for matrix effects.[6]
-
Cost-Effectiveness: The synthesis of deuterated compounds is generally more economical compared to labeling with ¹³C or ¹⁵N.[6]
-
High Isotopic Purity: Modern synthetic methods allow for the production of deuterated standards with high isotopic enrichment (typically ≥98%), minimizing the contribution of the unlabeled analyte in the standard.[7][8]
However, the introduction of deuterium is not without its nuances. The slight increase in mass can sometimes lead to a phenomenon known as the "isotope effect," which can cause a minor shift in chromatographic retention time.[9] This will be discussed in more detail in a later section.
Data Presentation: Comparison of Common Stable Isotopes for Internal Standards
| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Mass Difference | +1 Da per deuterium atom | +1 Da per ¹³C atom | +1 Da per ¹⁵N atom |
| Chromatographic Behavior | May exhibit slight retention time shifts (isotope effect)[9] | Typically co-elutes perfectly with the unlabeled analyte[9] | Generally co-elutes well with the unlabeled analyte |
| Chemical Synthesis | Generally more cost-effective and straightforward | Can be more complex and expensive | Synthesis complexity and cost vary depending on the position |
| Label Stability | Generally stable, but potential for back-exchange in certain positions[9] | Highly stable, not prone to exchange[9] | Very stable |
| Fragmentation in MS/MS | Can sometimes alter fragmentation patterns[9] | Generally does not alter fragmentation pathways[9] | Minimal impact on fragmentation |
The Indispensable Role in Combating Matrix Effects
Biological matrices such as plasma, urine, and tissue homogenates are incredibly complex. The presence of endogenous lipids, proteins, and salts can significantly interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as "matrix effect," can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Deuterated internal standards are the most effective tool to mitigate these matrix effects.[7] Because the deuterated standard is chemically identical to the analyte and co-elutes chromatographically, it experiences the same degree of ion suppression or enhancement at the same point in time. By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized, leading to more accurate and reproducible results.[8][10]
Mandatory Visualization: Workflow of Isotope Dilution Mass Spectrometry
Sources
- 1. osti.gov [osti.gov]
- 2. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. texilajournal.com [texilajournal.com]
A Researcher's Guide to the Certificate of Analysis for Propofol-d17: Ensuring Accuracy in Quantitative Studies
<
Introduction: The Critical Role of Propofol-d17 as an Internal Standard
In the landscape of pharmaceutical research and clinical analysis, the accuracy of quantitative measurements is paramount. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, is frequently the subject of pharmacokinetic and toxicological studies.[1][2] To achieve the necessary precision in these analyses, particularly with mass spectrometry-based methods, an internal standard is indispensable. This compound, a deuterated analog of propofol, serves as an ideal internal standard for this purpose.[1][3] Its chemical properties are nearly identical to the parent compound, yet its increased mass allows for clear differentiation in mass spectrometric analyses.[4] This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for this compound, empowering researchers to critically evaluate this essential document and ensure the integrity of their experimental data. A CoA is a formal document from the manufacturer that verifies a product's compliance with its specifications, providing detailed, batch-specific data on its identity, quality, and purity.[5][6][7][8]
Deconstructing the Certificate of Analysis: A Section-by-Section Interpretation
A Certificate of Analysis for a chemical standard like this compound is more than just a datasheet; it is a comprehensive quality report.[5][9][6][7][8] Understanding its components is crucial for experimental reproducibility and compliance with regulatory standards.[5][6]
Part 1: Identification and General Information
This initial section provides fundamental details about the specific lot of the compound.
-
Product Name and Catalog Number: Clearly identifies the product as this compound and provides a unique identifier for ordering and tracking.[5]
-
CAS Number: The Chemical Abstracts Service (CAS) number (e.g., 1261393-54-7 for this compound) is a unique numerical identifier for a specific chemical substance.[3]
-
Lot or Batch Number: This is a critical piece of information that links the CoA to a specific manufacturing run, ensuring traceability.[5][6]
-
Molecular Formula and Weight: For this compound, the molecular formula is C12HD17O, and the molecular weight will be higher than that of unlabeled propofol due to the presence of 17 deuterium atoms.
Table 1: Typical General Information on a this compound CoA
| Parameter | Example Information | Significance |
| Product Name | This compound | Unambiguous identification of the deuterated standard. |
| Catalog Number | e.g., HY-B0649S | Unique product code for ordering and reference. |
| CAS Number | 1261393-54-7 | Universal chemical identifier. |
| Lot Number | e.g., 27056 | Ensures batch-specific traceability.[5] |
| Molecular Formula | C12HD17O | Confirms the elemental composition. |
| Molecular Weight | ~195.36 g/mol | Reflects the mass of the deuterated molecule. |
| Storage | -20°C in a dry place | Prevents degradation and maintains stability.[10] |
| Expiry Date | e.g., 2026-01-22 | Indicates the timeframe for guaranteed quality.[5] |
Part 2: Analytical Data and Specifications
This is the core of the CoA, presenting the results of various analytical tests performed on the batch.
The identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its deuterated mass, confirming the incorporation of deuterium atoms. The fragmentation pattern can also be compared to that of unlabeled propofol to further confirm the core structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of a molecule.[11][12][13]
-
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton NMR spectrum will show significantly reduced signals corresponding to the positions where deuterium has replaced hydrogen. The remaining signals can confirm the positions of any residual protons.
-
²H NMR (Deuterium NMR): This analysis directly observes the deuterium nuclei, confirming their presence and location within the molecule.
-
¹³C NMR (Carbon NMR): The carbon spectrum will be consistent with the 2,6-diisopropylphenol backbone.
-
Purity is a critical parameter for a quantitative standard. The CoA will report purity determined by one or more chromatographic methods.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques separate the main compound from any impurities. The purity is typically expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. A high percentage (e.g., >98%) indicates a low level of chemical impurities.
Workflow for Identity and Purity Analysis
Caption: Analytical workflow for this compound characterization.
For a deuterated standard, understanding the isotopic composition is as important as chemical purity.
-
Isotopic Enrichment: This value, typically determined by mass spectrometry or NMR, indicates the percentage of deuterium at the labeled positions.[14] For example, an isotopic enrichment of 99% means that at any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[14]
-
Isotopic Purity (or Deuterated Purity): This refers to the percentage of molecules in the sample that have the desired number of deuterium atoms (in this case, 17). Due to the statistical nature of the deuteration process, a batch will contain a distribution of isotopologues (molecules with different numbers of deuterium atoms).[14] The CoA should specify the percentage of the d17 species. High-resolution mass spectrometry is used to determine the relative abundance of each isotopologue.[14][15][16]
Table 2: Example Purity and Isotopic Data for this compound
| Parameter | Method | Specification | Actual Result | Significance |
| Chemical Purity | GC-MS/HPLC | ≥98.0% | 99.5% | Ensures minimal interference from other chemical species. |
| Isotopic Enrichment | MS or NMR | Report | 99.2% D | High deuterium incorporation at labeled sites. |
| Isotopic Purity (d17) | Mass Spectrometry | ≥95% | 96.8% | High percentage of the desired deuterated molecule. |
Part 3: Solution Concentration (if applicable)
If the this compound is supplied as a solution, the CoA will provide the concentration and the solvent used.
-
Concentration: This is typically determined by a validated analytical method, such as quantitative NMR (qNMR) or chromatography with a calibrated detector. The concentration will be stated with an associated uncertainty.
-
Solvent: The solvent (e.g., methanol, acetonitrile) is specified, which is important for compatibility with the intended analytical method.
Practical Application: A Step-by-Step Protocol for Verifying this compound Suitability
Before incorporating a new lot of this compound into a validated analytical method, it is best practice to perform an in-house verification.
Objective: To confirm the identity and approximate concentration of a new lot of this compound solution.
Materials:
-
New lot of this compound solution with its CoA.
-
Previously validated lot of this compound solution (if available).
-
Unlabeled Propofol standard.
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile).
-
LC-MS/MS system.
Methodology:
-
Preparation of Working Solutions:
-
Prepare a dilution of the new this compound lot to a concentration suitable for your LC-MS/MS system.
-
If available, prepare a dilution of the old, validated lot to the same concentration.
-
Prepare a working solution of unlabeled Propofol.
-
-
LC-MS/MS Analysis:
-
Inject the unlabeled Propofol solution to confirm its retention time and mass transition.
-
Inject the new this compound solution.
-
Confirm that the major peak elutes at the expected retention time for propofol.
-
Verify that the mass transition corresponds to this compound (e.g., m/z 194.2 → 174.2).[17]
-
-
If comparing to a previous lot, inject the old lot and compare the peak areas. The peak area of the new lot should be comparable to the old lot, indicating a similar concentration.
-
-
Data Interpretation:
-
Identity Confirmation: The presence of a peak at the correct retention time with the correct mass transition confirms the identity of the compound.
-
Concentration Check: A comparable peak area to a previously validated lot provides confidence in the stated concentration.
-
Purity Check: The absence of significant interfering peaks in the chromatogram provides a qualitative check of chemical purity.
-
Logical Flow for Internal Standard Verification
Caption: Decision workflow for verifying a new lot of this compound.
Conclusion: The CoA as a Cornerstone of Quality
The Certificate of Analysis for this compound is a foundational document that underpins the reliability of quantitative analytical methods. For researchers, scientists, and drug development professionals, a thorough understanding and critical interpretation of the CoA are not merely procedural formalities but are integral to ensuring data integrity, experimental reproducibility, and compliance with scientific and regulatory standards. By diligently examining each component of the CoA, from identity and purity to isotopic enrichment, and by performing appropriate in-house verification, researchers can proceed with confidence, knowing that their internal standard meets the high-quality requirements for their critical work.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- Grokipedia. (n.d.). Certificate of analysis.
- Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality.
- Agilent. (2012). Determination of Propofol in Biological Samples.
- PubMed. (2002). Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic.
- Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA).
- Datacor. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements.
- MedChemExpress. (n.d.). This compound.
- American Chemical Society. (2002). Isotopic Effect Study of Propofol Deuteration on the Metabolism, Activity, and Toxicity of the Anesthetic.
- PubMed. (n.d.). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects.
- PubMed. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures.
- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.
- Chemistry For Everyone. (2025). Does Deuterium Have A Shelf Life?.
- CIL. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
- University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- UGA Research. (2022). Guidelines for Chemical Storage and Management.
- Wiley Online Library. (n.d.). NMR Spectroscopy Tools for Structure-Aided Drug Design.
- UNL Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 7. alliancechemical.com [alliancechemical.com]
- 8. datacor.com [datacor.com]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. molbio.gu.se [molbio.gu.se]
- 12. bionmr.unl.edu [bionmr.unl.edu]
- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isotope.com [isotope.com]
- 15. almacgroup.com [almacgroup.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Dissolution Landscape: A Technical Guide to the Organic Solvent Solubility of Propofol-d17
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on a Critical Physicochemical Property.
In the realm of pharmaceutical research and development, particularly in the fields of pharmacokinetics, metabolism, and bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Propofol-d17, the deuterated analogue of the widely used anesthetic agent propofol, serves as an indispensable tool in such studies. A fundamental understanding of its physicochemical properties, most notably its solubility in various organic solvents, is a critical prerequisite for the successful design and execution of a wide array of experimental protocols, from stock solution preparation to the development of robust analytical methods.
This guide provides an in-depth exploration of the solubility characteristics of this compound in organic solvents. Moving beyond a simple compilation of data, we will delve into the underlying principles that govern its solubility, the practical implications for laboratory work, and detailed methodologies for the empirical determination of this vital parameter. As your senior application scientist, my aim is to equip you with not only the "what" but also the "why" and the "how," ensuring that your experimental choices are both technically sound and contextually informed.
The Molecular Profile of this compound: A Prelude to its Solubility
Propofol (2,6-diisopropylphenol) is an inherently lipophilic molecule, a characteristic dictated by its alkyl-substituted phenolic structure. This high lipophilicity is quantitatively expressed by its octanol/water partition coefficient (log P) of approximately 4.16, indicating a strong preference for non-polar environments over aqueous media.[1] Consequently, its aqueous solubility is very low.[2][3][4][5][6][7][8]
This compound retains the core chemical scaffold of propofol, with the key distinction of having 17 of its hydrogen atoms replaced with deuterium.
-
Propofol: C₁₂H₁₈O, Molecular Weight: ~178.27 g/mol [9]
-
This compound: C₁₂HD₁₇O, Molecular Weight: ~195.38 g/mol [10]
This isotopic substitution, while rendering the molecule heavier, does not significantly alter its fundamental polarity or chemical properties. However, it is crucial to acknowledge the potential for subtle isotopic effects on physical properties such as solubility. Deuterium substitution can lead to minor changes in intermolecular interactions, which in turn may slightly modify the dissolution behavior compared to the non-deuterated parent compound.[11][12][13][14] Therefore, while the solubility of propofol can serve as a strong indicator, empirical verification for this compound is always recommended for precise applications.
Quantitative and Qualitative Solubility Data
Direct, comprehensive quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published. However, by combining information from chemical supplier data sheets, related compounds, and the known behavior of propofol, we can construct a reliable solubility profile.
| Organic Solvent | This compound Solubility | Comments and Inferences |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | Inferred from data for this compound β-D-glucuronide.[15] Propofol itself is known to be highly soluble in DMSO. |
| Ethanol | ≥ 30 mg/mL | Inferred from data for this compound β-D-glucuronide.[15] Propofol is described as "highly soluble" in ethanol.[2] |
| Methanol | Soluble | A certified reference material is available as a 100 µg/mL solution, confirming solubility to at least this concentration. |
| Acetone | Highly Soluble (qualitative) | Based on the known high solubility of propofol in acetone.[2] |
| Acetonitrile | Soluble | Propofol is used in acetonitrile-water mixtures for analytical studies, indicating good solubility.[16] |
| Ether (Diethyl Ether) | Highly Soluble (qualitative) | Based on the known high solubility of propofol in ether.[2] |
| Chloroform | Sparingly Soluble (qualitative) | Supplier data for this compound indicates sparing solubility. |
It is important to note that terms like "soluble" and "highly soluble" are qualitative. For applications requiring precise concentrations, such as the preparation of calibration standards, experimental determination of solubility is essential.
Factors Influencing the Solubility of this compound
The dissolution of this compound in an organic solvent is governed by the principle of "like dissolves like." The interplay of solute-solvent interactions, temperature, and the presence of impurities dictates the extent of solubility.
Causality Behind Solvent Selection:
-
Polarity Matching: As a lipophilic molecule with a polar hydroxyl group, this compound exhibits good solubility in a range of solvents. Polar aprotic solvents like DMSO and acetone are effective due to their ability to engage in dipole-dipole interactions without donating protons. Protic solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors, readily solvating the phenolic hydroxyl group of this compound.
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with temperature. For preparing concentrated stock solutions, gentle warming can be a useful technique, provided the thermal stability of the compound is not compromised.
-
Solvent Purity: The presence of water in hygroscopic organic solvents (e.g., DMSO, ethanol) can significantly impact the solubility of highly lipophilic compounds like this compound. It is best practice to use anhydrous solvents or freshly opened bottles to ensure reproducibility.
Experimental Determination of Solubility: A Validating System
To obtain precise and reliable solubility data for this compound in a specific organic solvent, a systematic experimental approach is required. The following section outlines a detailed protocol for a thermodynamic solubility assay, which measures the equilibrium solubility of a compound.
Logical Workflow for Thermodynamic Solubility Determination
The experimental workflow is designed to ensure that a saturated solution is achieved and accurately quantified.
Caption: Workflow for Thermodynamic Solubility Assay.
Step-by-Step Protocol for Thermodynamic Solubility Measurement
This protocol is a self-validating system, incorporating steps to ensure equilibrium is reached and the measurement is accurate.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or LC-MS/MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is formed. A good starting point is to add approximately 5-10 mg of solid to 1 mL of solvent.
-
Record the exact mass of the added solid.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurry for a sufficient period to reach equilibrium. For most compounds, 24 hours is adequate.[17] The rationale for this extended period is to ensure that the dissolution process has reached a steady state.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is crucial for separating the saturated supernatant from the excess solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
For an additional level of certainty, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining particulates.
-
-
Quantification:
-
Prepare a series of accurate serial dilutions of the clear, saturated filtrate using the same organic solvent.
-
Prepare a set of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS.[18]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their responses from the calibration curve.
-
Calculate the original concentration in the saturated filtrate by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Conclusion: From Solubility Data to Successful Research
A thorough understanding and accurate determination of the solubility of this compound in organic solvents is not merely a procedural formality but a cornerstone of method development and experimental reproducibility. By leveraging the provided data, understanding the principles of dissolution, and implementing robust experimental protocols, researchers can confidently prepare accurate solutions, develop reliable analytical methods, and ultimately generate high-quality data in their pharmacokinetic and metabolic studies. This guide serves as a comprehensive resource to empower scientists and drug development professionals in their critical work, ensuring that the foundational step of solvent selection and solution preparation is built on a solid scientific footing.
References
-
Trapani, G., et al. (2004). Evaluation of new propofol aqueous solutions for intravenous anesthesia. International Journal of Pharmaceutics, 284(1-2), 29-39. [Link]
-
Trapani, G., et al. (2004). Evaluation of new propofol aqueous solutions for intravenous anesthesia. ResearchGate. [Link]
-
ChemBK. (n.d.). propofol. [Link]
-
Deranged Physiology. (2023, March 2). Propofol. [Link]
-
Kotani, Y., et al. (2008). The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties. Journal of Pharmacological Sciences, 107(1), 5-8. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]
-
Baker, M. T. (2005). Propofol: the challenges of formulation. Anesthesiology, 103(4), 860-876. [Link]
-
Lih F, et al. (2016). Propofol emulsion-free drug concentration is similar between batches and stable over time. Anaesthesia, Pain & Intensive Care, 20(2), 143-147. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
U.S. Food and Drug Administration. (2015). DIPRIVAN (propofol) injectable emulsion, USP Label. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Fechner, J., et al. (2004). Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection)--a water-soluble propofol prodrug. Anesthesiology, 101(3), 626-639. [Link]
-
GlobalRPH. (2017, September 3). Dilution Propofol - Diprivan ®. [Link]
-
U.S. Food and Drug Administration. (2014). DIPRIVAN (Propofol) INJECTABLE EMULSION, USP Label. [Link]
-
The electronic Medicines Compendium (emc). (n.d.). Propofol 10 mg/ml (1%) Emulsion for Injection/Infusion. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Hembury, M., et al. (2023). Non-Covalent Isotope Effects. Chemical Reviews, 123(9), 5223-5296. [Link]
-
PharmaCompass. (n.d.). Propofol. [Link]
-
Timofeev, V. I., et al. (2021). Evaluation of Poorly Soluble Drugs’ Dissolution Rate by Laser Scattering in Different Water Isotopologues. Molecules, 26(3), 569. [Link]
-
Serra, I., et al. (2007). Multi-wavelength spectrophotometric determination of propofol acidity constant in different acetonitrile-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 54-60. [Link]
-
Ignatev, A., et al. (2019). Role of stable hydrogen isotope variations in water for drug dissolution managing. Journal of Pharmaceutical Sciences, 108(1), 479-485. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 49849828. [Link]
-
Timofeev, V., et al. (2021). Isotopic (D/H) management of chemical and biological processes properties: applications in pharmaceutical engineering. E3S Web of Conferences, 288, 01011. [Link]
-
Szydłowska, J., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. The Journal of Physical Chemistry B, 125(50), 13838-13848. [Link]
-
U.S. Food and Drug Administration. (1999). Center for Drug Evaluation and Research, Application Number 19-627/S-035, Pharmacology Review(s). [Link]
-
U.S. Food and Drug Administration. (2017). DIPRIVAN - propofol injection, emulsion Label. [Link]
-
Hospira. (2018). Safety Data Sheet: Propofol Injectable Emulsion. [Link]
Sources
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. chembk.com [chembk.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Propofol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound | C12H18O | CID 49849828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Propofol emulsion-free drug concentration is similar between batches and stable over time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS protocol for propofol quantification using Propofol-d17
An Application Note for the Robust Quantification of Propofol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Propofol-d17 Internal Standard
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and validated protocol for the quantitative analysis of propofol in biological samples, such as plasma, serum, or whole blood. Leveraging the precision of Gas Chromatography-Mass Spectrometry (GC-MS) and the accuracy afforded by a stable isotope-labeled internal standard (this compound), this method offers high selectivity, sensitivity, and reliability. The protocol details every critical step from sample preparation via liquid-liquid extraction (LLE) to instrument setup and method validation. This guide is intended for researchers, clinical chemists, and forensic toxicologists requiring a robust and self-validating system for propofol quantification.
Introduction: The Rationale for Precise Propofol Measurement
Propofol (2,6-diisopropylphenol) is a potent, short-acting intravenous anesthetic widely used for the induction and maintenance of general anesthesia.[1] Its rapid onset and short duration of action make it a preferred agent in various medical procedures. However, the narrow therapeutic window and potential for abuse necessitate accurate and reliable methods for its quantification in biological matrices.[2] Such measurements are critical in pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations to determine cause of death or assess medical malpractice claims.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for this purpose, offering excellent chromatographic separation and highly specific detection.[4] To overcome potential variability during sample processing and instrumental analysis, the use of a stable isotope-labeled internal standard is paramount. This compound, in which the hydrogen atoms on the isopropyl groups are replaced with deuterium, is the ideal internal standard. It co-elutes with and shares near-identical chemical and physical properties with the target analyte, propofol, but is readily distinguished by its higher mass. This co-analysis ensures that any loss of analyte during extraction or fluctuations in injection volume are precisely compensated for, leading to superior accuracy and precision.[5]
This document outlines a complete workflow, grounded in established analytical principles, to empower laboratories to implement a trustworthy and high-performance method for propofol quantification.
Principle of the Method: Internal Standard Calibration
The quantification of propofol is based on the principle of internal standard calibration. A known, fixed concentration of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Following extraction and analysis by GC-MS, the instrument measures the peak areas for both propofol and this compound.
A calibration curve is generated by plotting the ratio of the peak area of propofol to the peak area of this compound against the known concentrations of the propofol calibrators. The concentration of propofol in an unknown sample is then determined by calculating its peak area ratio and interpolating this value from the linear regression equation of the calibration curve. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where it focuses only on specific, characteristic mass fragments of propofol and this compound, thereby maximizing sensitivity and minimizing matrix interference.[6][7]
Caption: Principle of internal standard quantification workflow.
Materials, Reagents, and Equipment
Standards and Reagents
-
Propofol (≥98% purity): Certified reference material (e.g., from Cerilliant, Sigma-Aldrich).
-
This compound (≥98% purity): Certified reference material (e.g., from Cerilliant).[5]
-
Methanol: HPLC or GC-MS grade.
-
Heptane: Reagent grade.[5]
-
Ammonium Hydroxide: Reagent grade.[5]
-
Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃): ACS grade, for buffer preparation.
-
Deionized Water: Type I, >18 MΩ·cm.
-
Drug-free whole blood/plasma: For preparation of calibrators and controls.[5]
Equipment and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
Autosampler and vials with 300 µL glass inserts.
-
GC Column: Agilent HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]
-
Vortex mixer.
-
Centrifuge capable of 3,000 rpm.
-
Mechanical rotator.
-
Calibrated analytical balance and pipettes.
-
16 x 100 mm screw-cap glass culture tubes.
Preparation of Solutions, Calibrators, and Controls
Causality Note: Preparing stock solutions in a non-volatile solvent like methanol prevents concentration changes due to evaporation. Serial dilutions are then made to create working solutions for spiking into the biological matrix, mimicking real samples.
-
Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propofol reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Propofol Working Standard (10 µg/mL): Dilute 100 µL of the 1 mg/mL propofol stock solution to 10 mL with methanol.[5]
-
This compound Working Internal Standard (IS) (10 µg/mL): Dilute 1 mL of the 100 µg/mL this compound stock solution to 10 mL with methanol.[5]
-
Carbonate Buffer (pH 9.8): Dissolve 100 g of Na₂CO₃ and 50 g of NaHCO₃ in 1,000 mL of deionized water. Adjust pH to 9.8 if necessary.[5]
-
Calibration Standards (e.g., 0.1 to 2.0 µg/mL): Prepare calibration standards by spiking appropriate volumes of the 10 µg/mL propofol working standard into drug-free whole blood or plasma. For example, to make a 0.5 µg/mL calibrator, add 50 µL of the 10 µg/mL working standard to 950 µL of blank blood.
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples (e.g., 0.25, 0.75, and 1.5 µg/mL) in blank blood using the same method as for calibrators. QCs should be prepared from a separate stock solution weighing to ensure independence from the calibration standards.[5]
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is designed to efficiently isolate the non-polar propofol from the complex biological matrix. The addition of a basic buffer deprotonates the phenolic hydroxyl group of propofol, reducing its water solubility and driving it into the non-polar organic solvent (heptane).
Caption: Step-by-step liquid-liquid extraction protocol.
Step-by-Step Methodology:
-
Into a labeled 16 x 100 mm screw-cap tube, pipette 1.0 mL of the sample (calibrator, QC, or unknown).[5]
-
Add 100 µL of the 10 µg/mL this compound working internal standard to each tube.[5]
-
Add 2.0 mL of the pH 9.8 carbonate buffer.[5]
-
Add 0.5 mL of heptane.[5]
-
Securely cap the tubes and vortex for approximately 15 seconds to ensure thorough mixing.[5]
-
Place the tubes on a mechanical rotator for 15 minutes to facilitate efficient partitioning of propofol into the heptane layer.[5]
-
Centrifuge the tubes at 3,000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.[5]
-
Carefully transfer approximately 200 µL of the upper organic (heptane) layer into an autosampler vial containing a 300 µL glass insert. Avoid disturbing the lower aqueous layer.[5]
-
Crimp cap the vial and place it in the autosampler for GC-MS analysis.[5]
GC-MS Instrumentation and Conditions
The following parameters are optimized for the separation of propofol from potential matrix interferents and for its sensitive detection. The temperature program allows for the elution of volatile components first, followed by the focused elution of propofol. The splitless injection mode ensures that the maximum amount of analyte is transferred to the column, which is critical for trace-level quantification.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of propofol. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | Initial: 80 °C, hold 5 min | Allows for solvent focusing and separation of early eluting peaks. |
| Ramp: 20 °C/min to 290 °C | Rapid ramp to elute propofol efficiently. | |
| Hold: Hold at 290 °C for 2 min | Ensures elution of any less volatile compounds and cleans the column. | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Interface Temp. | 250 °C | Ensures efficient transfer of analytes from GC to MS. |
| Analysis Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions.[8] |
| SIM Ions Monitored | ||
| Propofol | m/z 163 (Quantifier), 178 (Qualifier) | Characteristic fragments of propofol. The m/z 163 ion corresponds to the loss of a methyl group [M-15]+. |
| This compound | m/z 179 (Quantifier) | The corresponding [M-15]+ fragment for the deuterated standard. |
(Note: GC-MS conditions, particularly the oven program, may require optimization based on the specific instrument and column used. The specified ions are typical, but should be confirmed by analyzing a standard in full scan mode.)[3]
Method Validation: A Self-Validating System
A rigorous validation process ensures the method is trustworthy, accurate, and fit for its intended purpose. The following parameters must be evaluated according to established guidelines (e.g., AAFS, CLSI).[9]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing calibrators at 5-7 concentration levels. | Coefficient of determination (r²) ≥ 0.995. Calibrator residuals within ±20%. |
| Accuracy (Bias) | The closeness of the mean test result to the true value. Assessed by analyzing QC samples at multiple concentrations. | Mean concentration within ±20% of the nominal value (±25% at LLOQ). |
| Precision | The agreement between replicate measurements. Assessed as intra-day (within a single run) and inter-day (between runs) precision using QC samples. | Coefficient of Variation (%CV) ≤ 20% (≤25% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy and Precision criteria must be met. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from multiple sources for interferences. | No significant interfering peaks at the retention time of the analyte or IS. |
| Recovery | The efficiency of the extraction process. Assessed by comparing the response of analyte spiked before extraction to the response of analyte spiked after extraction. | Consistent and reproducible, though not required to be 100%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a pure solvent. |
References
-
American Academy of Forensic Science Standards Board. (n.d.). Published Standards. AAFS. Retrieved from [Link]
-
Lee, H. R., & Lee, J. H. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of analytical methods in chemistry, 2016, 8562846. Available at: [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. Agilent Application Note. Available at: [Link]
-
LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Available at: [Link]
- Dawidowicz, A. L., & Fijalkowska, A. (1996). Determination of plasma propofol levels using gas chromatography-mass spectrometry with selected-ion monitoring. Journal of chromatography.
-
Jordi Labs. (2015). Selected Ion Monitoring Analysis. Available at: [Link]
- Adamowicz, P., & Kała, M. (2010). Simultaneous screening for and determination of 128 date-rape drugs in urine by gas chromatography-electron ionization-mass spectrometry.
- Procaccianti, P., et al. (n.d.). Determination of propofol by GC/MS and Fast GC/MS-TOF in two cases of poisoning. University of Milan Institutional Research Archive.
- Eijk, G., & Werdmuller, G. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures.
- Santos, F. J., et al. (2019). A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC-MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. Journal of the Brazilian Chemical Society, 30(12), 2635-2644.
- Pelander, A., et al. (2011). A validated method for the detection and quantitation of 50 drugs of abuse and medicinal drugs in oral fluid by gas chromatography-mass spectrometry.
- Iwase, H., et al. (2015). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). Legal Medicine, 17(5), 359-364.
Sources
- 1. Determination of plasma propofol levels using gas chromatography-mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mobile.labmedica.com [mobile.labmedica.com]
- 3. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. volatileanalysis.com [volatileanalysis.com]
- 7. Technical documentation [docs.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Propofol-d17 as an Internal Standard for Accurate Quantification of Propofol in Human Plasma by LC-MS/MS
Introduction
In the realms of clinical pharmacology, toxicology, and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. Propofol (2,6-diisopropylphenol), a widely utilized intravenous anesthetic, necessitates accurate measurement in plasma for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[1][2] The inherent variability in sample preparation and instrumental analysis can introduce significant error, making the use of an internal standard (IS) indispensable for achieving reliable and reproducible results. A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[3] This application note provides a comprehensive guide to the use of Propofol-d17 as an internal standard for the quantification of propofol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, in which seventeen hydrogen atoms are replaced with deuterium, is an ideal internal standard for propofol analysis. Its key advantages include:
-
Co-elution with the Analyte: Due to its structural similarity to propofol, this compound exhibits nearly identical chromatographic behavior, ensuring simultaneous elution and minimizing the impact of matrix effects.
-
Similar Ionization Efficiency: Both propofol and this compound demonstrate comparable ionization characteristics in the mass spectrometer source, leading to a consistent response ratio.
-
Mass Differentiation: The significant mass difference between propofol and this compound allows for clear distinction and selective detection by the mass spectrometer, eliminating cross-talk.
-
Compensation for Variability: this compound effectively compensates for variations in sample extraction, injection volume, and instrument response, thereby enhancing the accuracy and precision of the assay.[3]
This document outlines a detailed, validated protocol for the analysis of propofol in plasma, offering insights into best practices and the rationale behind key experimental steps, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[3][4][5]
Physicochemical Properties: Propofol vs. This compound
A fundamental prerequisite for an effective internal standard is its physicochemical similarity to the analyte. Propofol is a lipophilic compound with limited water solubility.[6] this compound, being a deuterated analog, mirrors these properties closely.
| Property | Propofol | This compound | Rationale for Similarity |
| Molecular Formula | C₁₂H₁₈O | C₁₂HD₁₇O | Identical core structure. |
| Molecular Weight | 178.27 g/mol | 195.37 g/mol | Mass difference is due to deuterium substitution, essential for MS detection.[7] |
| LogP | ~3.8 | Expected to be very similar to propofol. | Deuteration has a minimal effect on lipophilicity. |
| pKa | ~11 | Expected to be very similar to propofol.[8] | The acidic phenolic hydroxyl group is retained. |
| Boiling Point | 256 °C | Expected to be very similar to propofol.[9] | Minor differences may exist due to the stronger C-D bond. |
| Solubility | Poorly soluble in water. | Expected to be very similar to propofol. | The overall nonpolar character is maintained. |
Analytical Workflow for Propofol Quantification
The accurate determination of propofol concentrations in plasma involves a multi-step process, from sample collection to data analysis. Each stage is critical for maintaining the integrity of the results.
Figure 1: High-level overview of the bioanalytical workflow for propofol quantification in plasma.
Detailed Experimental Protocol
This protocol is designed for the quantification of propofol in human plasma over a clinically relevant concentration range.
Materials and Reagents
-
Propofol certified reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Polypropylene microcentrifuge tubes and 96-well plates
Preparation of Stock and Working Solutions
-
Propofol Stock Solution (1 mg/mL): Accurately weigh and dissolve propofol reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Propofol Working Solutions (for Calibration Curve and QCs): Serially dilute the propofol stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking blank human plasma with the appropriate propofol working solutions to achieve a concentration range of, for example, 5 to 5000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 750, and 4000 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins prior to LC-MS/MS analysis.[10][11][12]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 300 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile). The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[11]
-
Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in Negative Ion Mode or Atmospheric Pressure Chemical Ionization (APCI) in Negative Ion Mode[13] |
| MRM Transitions | Propofol: m/z 177.1 → 162.1; this compound: m/z 194.2 → 176.2 |
| Collision Energy | Optimize for maximum signal intensity |
Method Validation
A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be performed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency's (EMA) guideline.[4][14][15][16]
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between instrument response and concentration. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the method (both within-run and between-run). |
| Selectivity | No significant interfering peaks at the retention times of propofol and this compound in blank plasma from multiple sources. | Ensures the method can differentiate the analyte and IS from endogenous matrix components. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. | Evaluates the influence of matrix components on the ionization of the analyte and IS. |
| Recovery | Consistent and reproducible, though does not need to be 100%.[17] | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration should be within ±15% of the baseline concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen).[1][18][19] | Ensures the integrity of the analyte in the biological matrix from collection to analysis. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable framework for the quantification of propofol in human plasma. Its close physicochemical similarity to the native drug ensures that it effectively tracks and corrects for variability throughout the analytical process. The detailed LC-MS/MS protocol and validation guidelines presented in this application note offer a comprehensive approach for researchers, scientists, and drug development professionals to establish a high-quality, reproducible, and regulatory-compliant bioanalytical method. Adherence to these principles will ensure the generation of accurate and precise data, which is fundamental for making informed decisions in clinical and research settings.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Wick, L., et al. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. National Institutes of Health. [Link]
-
Bienert, A., et al. (2005). LONG-TERM STABILITY OF PROPOFOL IN HUMAN PLASMA AND BLOOD IN DIFFERENT STORAGE CONDITIONS. ResearchGate. [Link]
-
Dawidowicz, A. L., & Fijalkowska, A. (1996). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. PubMed. [Link]
-
Koster, R. A., et al. (2018). Design and validation of an automated solid phase extraction liquid chromatography coupled mass spectrometry method for the quantification of propofol in plasma. PubMed. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]
-
Cox, S. K., et al. (2017). The influence of storage time and temperature on propofol concentrations in canine blood and plasma. PubMed. [Link]
-
Wick, L., et al. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. Semantic Scholar. [Link]
-
Smeraglia, J. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]
-
Lin, H., et al. (2021). Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. ResearchGate. [Link]
-
Lin, H., et al. (2021). Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. PubMed. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Bienert, A., et al. (2005). Long-term stability of propofol in human plasma and blood in different storage conditions. ResearchGate. [Link]
-
Sreekanth, A. (2014). Bioanalytical method validation emea. Slideshare. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Norlab. Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. [Link]
-
Yarbrough, J., et al. (2012). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Journal of Chromatographic Science. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Lin, H., et al. (2021). Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. OUCI. [Link]
-
Yarbrough, J., et al. (2012). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. ResearchGate. [Link]
-
Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. PubMed. [Link]
-
Li, H., et al. (2021). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. PubMed. [Link]
-
Lee, J., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. National Institutes of Health. [Link]
-
Lee, H., et al. (2017). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. ResearchGate. [Link]
-
Zhang, Y. (1999). Determination of propofol concentration in plasma by RP-HPLC. Chinese Pharmaceutical Journal. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Liu, J., et al. (2013). Synthesis and characterization of novel quick-release propofol prodrug via lactonization. PubMed. [Link]
-
Moody, E. J., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]
-
LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
-
Woll, K. A., et al. (2021). Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol. PubMed. [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. [Link]
-
Moody, E. J., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Liu, J., et al. (2013). Synthesis and characterization of novel quick-release propofol prodrug via lactonization. Sci-Hub. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
-
Movsisyan, N., et al. (2021). Continuous Flow Synthesis of Propofol. National Institutes of Health. [Link]
-
Plummer, G. F. (1987). Determination of plasma propofol levels using gas chromatography-mass spectrometry with selected-ion monitoring. PubMed. [Link]
-
Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Bicalho, B., et al. (2018). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Gräslund, S., et al. (2008). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
-
National Center for Biotechnology Information. Propofol. PubChem. [Link]
-
Wang, Y., et al. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. MDPI. [Link]
-
Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. ResearchGate. [Link]
-
Çetin, K., et al. (2024). Synthesis and Characterization of Propofol‐Like Compounds, Anticancer Activities and Investigation of Their Anesthetic Effects by Molecular Docking. ResearchGate. [Link]
-
Han, J., et al. (2001). Physical properties and stability of two emulsion formulations of propofol. PubMed. [Link]
-
Deranged Physiology. Propofol. [Link]
Sources
- 1. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ovid.com [ovid.com]
- 6. Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol [mdpi.com]
- 7. This compound | C12H18O | CID 49849828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Technical Tip: Protein Precipitation [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. researchgate.net [researchgate.net]
- 19. The influence of storage time and temperature on propofol concentrations in canine blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of Propofol in Urine by Gas Chromatography-Mass Spectrometry Using a Deuterated Internal Standard
Application Note & Protocol
Authored by: A Senior Application Scientist
Introduction: The Clinical and Forensic Imperative for Propofol Monitoring
Propofol (2,6-diisopropylphenol) is a potent, short-acting intravenous hypnotic agent widely employed for the induction and maintenance of anesthesia, procedural sedation, and in critical care settings for mechanically ventilated adults.[1][2] Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, has made it a cornerstone of modern anesthetic practice.[3] However, the increasing incidence of propofol abuse, particularly among healthcare professionals, and its implication in accidental overdoses and suicides have underscored the critical need for robust and reliable analytical methods for its detection in biological matrices.[3][4][5] Urine serves as a valuable, non-invasive specimen for monitoring propofol exposure, offering a longer detection window for its metabolites compared to blood.[6][7]
This application note provides a comprehensive, in-depth protocol for the quantitative determination of propofol in human urine using gas chromatography-mass spectrometry (GC-MS). The method incorporates enzymatic hydrolysis to account for conjugated metabolites, solid-phase extraction (SPE) for sample clean-up and concentration, and derivatization to enhance analyte volatility and chromatographic performance. Crucially, the protocol employs Propofol-d17 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
The Scientific Rationale: Why this compound is the Gold Standard
The use of a SIL-IS, such as this compound, is paramount in quantitative mass spectrometry. This compound is chemically identical to the native analyte but has a higher molecular weight due to the replacement of 17 hydrogen atoms with deuterium. This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Causality in Experimental Choice:
-
Co-elution and Matrix Effect Compensation: this compound exhibits virtually identical chromatographic retention times and extraction efficiencies to native propofol. This ensures that any signal suppression or enhancement caused by co-eluting matrix components from the complex urine sample affects both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate quantification.
-
Correction for Sample Loss: During the multi-step sample preparation process (hydrolysis, extraction, derivatization, and transfer), some analyte loss is inevitable. By spiking the sample with a known concentration of this compound at the beginning of the workflow, any losses of the native propofol are mirrored by proportional losses of the SIL-IS. This ratiometric measurement effectively cancels out procedural errors.
Analytical Workflow Overview
The entire process, from sample receipt to final data analysis, is designed to be a self-validating system. Each stage is optimized to ensure maximum recovery, specificity, and reproducibility.
Caption: Figure 1: Overall analytical workflow for propofol determination in urine.
Detailed Experimental Protocol
Reagents and Materials
-
Standards: Propofol and this compound certified reference materials.
-
Enzyme: β-glucuronidase from a reliable source (e.g., Helix pomatia or recombinant).[8]
-
Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, and hexane.
-
Buffers: Acetate buffer (pH 5.0), phosphate buffer (pH 7.0).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or a suitable mixed-mode cation exchange cartridge.[9]
-
Glassware: Screw-cap culture tubes, conical centrifuge tubes, GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, heating block/water bath, nitrogen evaporator.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propofol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Propofol stock solution with drug-free urine to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
Step-by-Step Sample Preparation
-
Sample Aliquoting and Spiking:
-
Pipette 1.0 mL of each urine sample, calibrator, and QC into separate screw-cap glass tubes.
-
To each tube, add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Enzymatic Hydrolysis:
-
Rationale: Propofol is extensively metabolized in the liver, primarily to propofol glucuronide, which is then excreted in the urine.[7][10] To measure the total propofol concentration, this glucuronide conjugate must be cleaved to release the free parent drug.[11]
-
Add 1.0 mL of acetate buffer (pH 5.0) to each tube.
-
Add 50 µL of β-glucuronidase solution.
-
Cap the tubes, vortex, and incubate in a water bath at 55-65°C for at least 2 hours (or follow the enzyme manufacturer's recommendations).[8]
-
-
Solid-Phase Extraction (SPE):
-
Rationale: SPE is a critical step for removing interfering substances from the urine matrix and concentrating the analyte, thereby increasing the sensitivity and selectivity of the assay.[9]
-
Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: After hydrolysis, centrifuge the tubes and load the supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridges under vacuum for 5-10 minutes.
-
Elution: Elute the propofol and this compound from the cartridges with 2 mL of ethyl acetate into clean collection tubes.
-
-
Derivatization:
-
Rationale: The hydroxyl group on the propofol molecule can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced response. Derivatization, typically silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases the analyte's volatility and thermal stability.[12][13][14]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA (+1% TMCS).
-
Cap the tubes tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer the contents to GC vials with inserts for analysis.
-
GC-MS Instrumental Conditions
The following table outlines typical GC-MS parameters. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port | Splitless, 250°C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial 80°C, hold for 1 min; ramp at 20°C/min to 280°C, hold for 2 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (TMS-derivatives) | |
| Propofol-TMS | m/z 235 (quantifier), 250 (qualifier) |
| This compound-TMS | m/z 252 (quantifier), 267 (qualifier) |
Method Validation and Performance
A rigorous validation process is essential to ensure the trustworthiness and reliability of the analytical method.[15] Key validation parameters should be assessed according to established guidelines.
Data Presentation: Example Validation Results
Table 1: Calibration Curve for Propofol in Urine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
|---|---|
| 10 | 0.052 |
| 50 | 0.258 |
| 100 | 0.515 |
| 250 | 1.290 |
| 500 | 2.550 |
| 1000 | 5.125 |
| Regression Equation | y = 0.0051x + 0.001 |
| Coefficient of Determination (r²) | > 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low QC | 30 | 4.5% | 6.2% | +3.1% |
| Mid QC | 300 | 3.1% | 4.8% | -1.5% |
| High QC | 800 | 2.8% | 4.1% | +0.8% |
The data presented are for illustrative purposes only and will vary by laboratory and instrumentation.
The lower limit of quantification (LLOQ) for this method is typically established at 10 ng/mL, with a signal-to-noise ratio greater than 10.[16]
Conclusion
This application note details a robust and reliable GC-MS method for the determination of propofol in urine. The protocol's strength lies in its comprehensive approach, incorporating enzymatic hydrolysis to account for metabolites and the use of a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. By explaining the scientific rationale behind each critical step—from sample preparation to instrumental analysis—this guide provides researchers, scientists, and drug development professionals with a self-validating system for the accurate quantification of propofol exposure. The presented methodologies are grounded in established analytical principles and are suitable for applications in clinical toxicology, forensic investigations, and pharmacokinetic studies.
References
- Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). (2023). Legal Medicine.
- Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatiz
- Detection of new propofol metabolites in human urine using gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry techniques. (2000).
- Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. (2012).
- LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. (2015).
- A study of analytical methods for the determination of propofol in blood. (n.d.).
- An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. (n.d.).
- Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. (2016).
- Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formul
- Propofol detection for monitoring of intravenous anaesthesia: a review. (n.d.).
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
- A study of analytical methods for the determination of propofol in blood. (2014). Archives of Pharmacal Research.
- Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (n.d.).
- Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). SCIRP.
- Determination of Propofol by GC/MS and Fast GC/MS-TOF in Two Cases of Poisoning. (2017). Journal of Analytical Toxicology.
- Determination of Propofol in Biological Samples. (2012). Agilent.
- LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. (2015).
- Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. (2024). Journal of Mass Spectrometry and Advances in the Clinical Lab.
- Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. (2021). Journal of Pharmaceutical and Biomedical Analysis.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023).
- A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. (2004).
- Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). USDTL.
- Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013).
- Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). AACC.org.
- Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). Pharmacology & Pharmacy.
Sources
- 1. A study of analytical methods for the determination of propofol in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. usdtl.com [usdtl.com]
- 4. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Propofol by GC/MS and Fast GC/MS-TOF in Two Cases of Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Propofol Exposure in Human Hair Using a Validated LC-MS/MS Method with Propofol-d17 Glucuronide Internal Standard
Authored by: A Senior Application Scientist
Introduction
Propofol (2,6-diisopropylphenol) is a potent, short-acting intravenous anesthetic agent widely used for the induction and maintenance of anesthesia, as well as for sedation in various clinical settings. Its rapid metabolism and clearance from the body, however, present a challenge for monitoring long-term exposure or detecting misuse.[1] While blood and urine are suitable for detecting recent use, hair analysis offers a significantly longer window of detection, providing a historical record of exposure over weeks to months.[2] This application note details a robust and sensitive method for the quantitative analysis of propofol exposure in human hair, focusing on its primary metabolite, propofol glucuronide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard, Propofol-d17 glucuronide, for enhanced accuracy and precision.[3][4][5]
The analysis of propofol in hair is complex due to the low concentrations incorporated and the potential for external contamination.[6] Propofol itself is incorporated into the hair shaft, but its major metabolite, propofol glucuronide, is considered a more reliable marker for ingestion due to its higher concentrations and reduced likelihood of being an external contaminant.[3][7] The use of a stable isotope-labeled internal standard, such as this compound glucuronide, is crucial for accurate quantification.[8][9] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate results.[10]
This guide provides a comprehensive protocol for researchers, forensic toxicologists, and drug development professionals, covering sample preparation, analytical instrumentation, data analysis, and interpretation.
Principle of the Method
The fundamental principle of this method is the accurate and precise quantification of propofol glucuronide in hair samples using isotope dilution LC-MS/MS. A known amount of the deuterated internal standard, this compound glucuronide, is added to each hair sample at the beginning of the extraction process. This "spiking" allows for the correction of any analyte loss during sample preparation and variations in instrument response.
The workflow involves several key stages:
-
Decontamination: Removal of external contaminants from the hair surface is a critical first step to ensure that the detected propofol glucuronide originates from systemic exposure.[6][11]
-
Extraction: The hair matrix is broken down to release the incorporated propofol glucuronide. This can be achieved through methods such as methanolic incubation or alkaline digestion.[4][5]
-
Purification: The extracted sample is purified to remove interfering substances from the complex hair matrix. Solid-phase extraction (SPE) is a common and effective technique for this purpose.[5][12]
-
LC-MS/MS Analysis: The purified extract is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte signal to the internal standard signal is used for quantification.
The use of a deuterated internal standard is paramount for a self-validating system. Since this compound glucuronide has nearly identical physicochemical properties to the native propofol glucuronide, it behaves similarly during extraction, chromatography, and ionization.[8] This ensures that any variations in the analytical process affect both the analyte and the internal standard proportionally, leading to a highly reliable and reproducible quantification.
Caption: Experimental workflow for propofol glucuronide analysis in hair.
Materials and Reagents
-
Standards: Propofol glucuronide and this compound glucuronide certified reference materials.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl acetate (HPLC grade).
-
Reagents: Formic acid, Ammonium formate, Sodium hydroxide.
-
Solid-Phase Extraction (SPE): Mixed-mode anion exchange cartridges.[5]
-
Equipment: Analytical balance, Sonicator, Centrifuge, Evaporator (e.g., nitrogen evaporator), pH meter, Vortex mixer, Scissors, Pulverizer (optional).
Detailed Experimental Protocol
Sample Preparation
1.1. Hair Sample Collection and Segmentation:
-
Collect a hair sample of approximately 50 mg (a lock of hair about the diameter of a pencil) from the posterior vertex region of the scalp.
-
For segmental analysis, which can provide a timeline of exposure, cut the hair into segments (e.g., 1-3 cm) corresponding to an approximate growth rate of 1 cm per month.[2][13]
1.2. Decontamination:
-
Wash the hair sample sequentially with:
-
Deionized water (5 mL) for 2 minutes.
-
Methanol (5 mL) for 2 minutes.[11]
-
Repeat the deionized water wash.
-
-
Dry the hair sample at room temperature. The purpose of this step is to remove external contaminants without significantly affecting the incorporated drug.[6]
1.3. Hair Pulverization/Cutting:
-
Cut the decontaminated hair into small segments (approx. 1-2 mm) using clean scissors. For enhanced extraction efficiency, pulverization using a ball mill is recommended.[4]
1.4. Extraction:
-
Accurately weigh 10-20 mg of the prepared hair sample into a glass tube.
-
Add a known amount of this compound glucuronide internal standard solution.
-
Option A: Methanolic Incubation: Add 1 mL of methanol and incubate at 40°C for 16-24 hours.[4]
-
Option B: Alkaline Digestion: Add 1 mL of 1 M Sodium Hydroxide (NaOH) and incubate at 60°C for 30 minutes. This method is faster but can be harsher on the analyte.[5]
-
After incubation/digestion, centrifuge the sample at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
Solid-Phase Extraction (SPE) - Purification
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge sequentially with:
-
1 mL of deionized water.
-
1 mL of ethyl acetate.[5]
-
-
Elute the propofol glucuronide and the internal standard with 1 mL of 2% formic acid in ethyl acetate.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[4]
-
Mobile Phase A: 0.1% Formic acid in water or an ammonium formate buffer.[4]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
3.2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for propofol glucuronide.[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both propofol glucuronide and this compound glucuronide need to be optimized on the specific mass spectrometer being used. Example transitions can be found in the literature.[14]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propofol Glucuronide | 353 | 175, 113 |
| This compound Glucuronide | 370 | 175, 113 |
| Table 1: Example MRM transitions for propofol glucuronide and its deuterated internal standard.[14] |
Method Validation and Data Analysis
A thorough method validation should be performed according to established guidelines (e.g., from the Society of Hair Testing) to ensure the reliability of the results.[15]
Key Validation Parameters:
| Parameter | Typical Acceptance Criteria | Example Values from Literature | Citation |
| Linearity | Correlation coefficient (r²) > 0.99 | r² = 0.9991 | [16] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.2 pg/mg | [5][16] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 5 pg/mg | [4] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (%CV) < 15% | 1.26 - 4.50% | [4] |
| Accuracy | Relative Error (%RE) within ±15% | -4.24 to 4.4% | [4] |
| Recovery | Consistent and reproducible | > 88% | [16] |
| Matrix Effect | Minimal and compensated for by the internal standard | < 10% | [16] |
| Table 2: Summary of typical validation parameters and literature-reported values for propofol glucuronide analysis in hair. |
Quantification:
The concentration of propofol glucuronide in the hair sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of propofol glucuronide and a constant concentration of the internal standard.
Caption: Data analysis workflow for quantification.
Interpretation of Results
A positive finding of propofol glucuronide in hair is a strong indicator of propofol ingestion. The concentration found can provide a qualitative measure of exposure (low, medium, high), but a direct correlation between the dose administered and the concentration in hair is not always straightforward due to individual variations in hair growth rate, metabolism, and other physiological factors.[2][14] Segmental analysis can be particularly useful in forensic cases to establish a timeline of exposure or changes in usage patterns.[13]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of propofol exposure in human hair using LC-MS/MS with a deuterated internal standard. The use of propofol glucuronide as the target analyte and this compound glucuronide as the internal standard ensures a highly specific, accurate, and reliable method. This methodology is a valuable tool for clinical and forensic investigations where long-term monitoring of propofol use or misuse is required. Adherence to rigorous validation procedures is essential for the defensibility of the analytical results.
References
-
Shin, H. S., et al. (2013). Quantitative analysis of propofol-glucuronide in hair as a marker for propofol abuse. Analytical and Bioanalytical Chemistry, 405(23), 7547–7554. [Link]
-
Kim, J. Y., et al. (2014). Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry. Journal of Chromatography B, 960, 137-142. [Link]
-
Park, M., et al. (2021). Rapid Evaluation Method for Propofol Abusing with Hair by Using Centrifugal Filter and Liquid Chromatography-tandem Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1083-1090. [Link]
-
Cooper, G. A., et al. (2012). Society of Hair Testing guidelines for drug testing in hair. Forensic Science International, 218(1-3), 20-24. [Link]
-
McConnell, C. A., et al. (2019). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of analytical toxicology, 43(9), 707-715. [Link]
-
Gottardo, R., et al. (2017). Fentanyl and Propofol Misuse: Hair Analysis Provides Significant Evidence in the Death of a Young Doctor. Journal of forensic sciences, 62(6), 1664-1667. [Link]
-
Maas, A., et al. (2018). Propofol and propofol glucuronide concentrations in hair following medical propofol administration and in forensic death cases. Drug testing and analysis, 10(1), 168-174. [Link]
-
Steuer, A. E., et al. (2021). Single hair analysis: Validation of a screening method for over 150 analytes and application on documented single-dose cases. Drug Testing and Analysis, 13(1), 149-163. [Link]
-
SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
Pyo, J. S., et al. (2016). Determination of propofol glucuronide from hair sample by using mixed mode anion exchange cartridge and liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1020, 105-110. [Link]
-
Maas, A., et al. (2017). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses. Journal of pharmaceutical and biomedical analysis, 145, 726-732. [Link]
-
Lee, S., et al. (2015). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Science International, 257, 121-126. [Link]
-
LNS. (2022). New scientific publication: Drug testing in hair can be impacted by decontaminating procedures. LNS Annual Report. [Link]
-
Henderson, G. L. (1993). Mechanisms of drug incorporation into hair. Forensic science international, 63(1-3), 19-29. [Link]
-
De Castro, A., et al. (2022). Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair. Drug Testing and Analysis, 14(5), 846-857. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
AttoGroup. (2024). Understanding Hair Growth Rate: How It Affects Drug Detection Accuracy. [Link]
-
Stout, P. R., et al. (2011). Assessing Hair Decontamination Protocols for Diazepam, Heroin, Cocaine and Δ 9 -Tetrahydrocannabinol by Statistical Design of Experiments. Journal of analytical toxicology, 35(7), 449-460. [Link]
-
Odoemelam, L. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-4. [Link]
-
i-Target. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? [Link]
-
Toyoshima, K., et al. (2023). In vitro hair follicle growth model for drug testing. Scientific reports, 13(1), 4385. [Link]
-
Lee, H. R., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. Molecules, 24(14), 2548. [Link]
Sources
- 1. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theattogroup.com [theattogroup.com]
- 3. Quantitative analysis of propofol-glucuronide in hair as a marker for propofol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of propofol glucuronide from hair sample by using mixed mode anion exchange cartridge and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New scientific publication: Drug testing in hair can be impacted by decontaminating procedures - LNS [lns.lu]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 13. Fentanyl and Propofol Misuse: Hair Analysis Provides Significant Evidence in the Death of a Young Doctor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. x-pertise.com [x-pertise.com]
- 16. benthamdirect.com [benthamdirect.com]
Application Note: Robust Quantification of Propofol in Human Plasma using Solid-Phase Extraction with Propofol-d17 Internal Standard
Abstract
This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the accurate and precise quantification of propofol in human plasma. The methodology leverages the physicochemical properties of propofol to achieve high recovery and sample cleanliness, essential for sensitive downstream analysis by chromatography-mass spectrometry. The protocol incorporates Propofol-d17 as a stable isotope-labeled internal standard to correct for matrix effects and procedural variability, ensuring the highest level of data integrity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for propofol bioanalysis.
Introduction: The Analytical Imperative for Propofol Quantification
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia, as well as for sedation in various clinical settings.[1] Its pharmacokinetic and pharmacodynamic properties, characterized by a rapid onset and short duration of action, necessitate precise concentration monitoring in plasma for both clinical and forensic purposes.[2] Accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the investigation of potential drug abuse.
The inherent complexity of biological matrices such as human plasma presents a significant analytical challenge. Endogenous lipids, proteins, and other small molecules can interfere with the accurate measurement of propofol, leading to ion suppression in mass spectrometry and inaccurate quantification.[3] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating the analyte of interest from interfering matrix components.[4]
This application note details a robust SPE protocol specifically designed for propofol, explaining the scientific rationale behind each step to empower the user to adapt and troubleshoot the method effectively.
The Science Behind the Method: Leveraging Physicochemical Properties for Selective Extraction
The success of any SPE method hinges on a thorough understanding of the analyte's physicochemical properties. Propofol is a highly lipophilic compound with limited solubility in water.[5] This hydrophobicity is the primary characteristic exploited in the reversed-phase SPE protocol detailed below.
2.1. The Role of the Internal Standard: this compound
To ensure the accuracy and precision of the analytical method, a stable isotope-labeled internal standard, this compound, is employed.[6] this compound is chemically identical to propofol, except that 17 of its hydrogen atoms are replaced with deuterium. This makes it virtually indistinguishable from the native analyte during the extraction process, yet easily differentiated by a mass spectrometer due to its higher mass. By adding a known amount of this compound to the plasma sample before extraction, any loss of analyte during sample preparation or variations in instrument response can be accurately corrected for, a critical component of a self-validating system.
2.2. Sorbent Selection: A Reversed-Phase Approach
Given propofol's non-polar nature, a reversed-phase SPE sorbent is the logical choice. These sorbents typically consist of silica particles chemically bonded with hydrophobic alkyl chains (e.g., C18 or C8) or are based on polymeric materials.[7] The primary retention mechanism is the hydrophobic interaction between the non-polar propofol molecule and the non-polar stationary phase. Polymeric sorbents can offer higher loading capacity and greater pH stability compared to silica-based sorbents.[7] For this protocol, we will focus on a polymeric reversed-phase sorbent due to its robustness and high recovery characteristics for a broad range of compounds, including propofol.
Detailed Solid-Phase Extraction Protocol
This protocol is designed for the extraction of propofol from 1 mL of human plasma.
3.1. Materials and Reagents
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB), 30 mg/1 mL
-
Propofol and this compound Standards: Certified reference materials
-
Human Plasma: Blank, collected with an appropriate anticoagulant (e.g., EDTA, heparin)
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (FA): ACS grade
-
Ammonium Hydroxide (NH4OH): ACS grade
-
SPE Vacuum Manifold
-
Sample Collection Tubes
-
Nitrogen Evaporator
3.2. Experimental Workflow Diagram
Caption: SPE workflow for propofol extraction from plasma.
3.3. Step-by-Step Protocol
-
Sample Pre-treatment:
-
To 1 mL of human plasma in a clean tube, add a known amount of this compound working solution (e.g., 50 µL of 1 µg/mL).
-
Vortex briefly to mix.
-
Dilute the sample with 1 mL of water containing 0.1% formic acid. This step reduces the viscosity of the plasma and the formic acid helps to disrupt protein binding, ensuring propofol is available for extraction.
-
-
SPE Cartridge Conditioning:
-
Place the polymeric reversed-phase SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. This step wets the sorbent and activates the hydrophobic functional groups.[8]
-
Causality: The organic solvent solvates the stationary phase, allowing for effective interaction with the sample.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through each cartridge.
-
Causality: This step removes the organic solvent and prepares the sorbent for the aqueous sample, preventing analyte breakthrough.[8] Do not allow the sorbent to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min).[9]
-
Causality: A slow flow rate allows for sufficient interaction time between the propofol molecules and the hydrophobic sorbent, ensuring efficient retention.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Causality: This step is crucial for removing polar, water-soluble interferences from the plasma matrix that are not retained on the sorbent. The low percentage of organic solvent is strong enough to remove these interferences without eluting the highly retained propofol.[10]
-
-
Elution:
-
Elute the propofol and this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Causality: A strong organic solvent disrupts the hydrophobic interactions between propofol and the sorbent, allowing it to be eluted from the cartridge.[10] Using the weakest organic solvent that provides complete elution can enhance selectivity by leaving more strongly bound interferences on the sorbent.[9]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Propofol is volatile, so avoid excessive heat.[11]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for the LC-MS/MS analysis.
-
Method Validation and Performance
A properly validated method provides confidence in the generated data. Key validation parameters and typical expected results are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Internal standard corrects for this; should be minimal and consistent. |
| Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10[12] |
Data based on established bioanalytical method validation guidelines.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Sorbent dried out before sample loading: Prevents proper interaction. | Ensure the sorbent remains wet after equilibration.[13] |
| Sample loading flow rate too high: Insufficient interaction time. | Decrease the flow rate during sample loading.[3] | |
| Wash solvent is too strong: Analyte is partially eluted during the wash step. | Decrease the organic content in the wash solvent.[13] | |
| Elution solvent is too weak: Incomplete elution of the analyte. | Increase the organic content or use a stronger elution solvent.[10] | |
| Poor Reproducibility | Inconsistent flow rates: Variable interaction and elution times. | Use a vacuum manifold with flow control or an automated SPE system. |
| Incomplete drying of the sorbent before elution (if an intermediate drying step is used): Residual aqueous solvent can affect elution efficiency. | Ensure the sorbent is completely dry before adding the elution solvent. | |
| High Matrix Effects (Ion Suppression) | Insufficient removal of interferences: Wash step is not effective enough. | Optimize the wash step by adjusting the organic solvent percentage or pH. |
| Co-elution of phospholipids: A common source of ion suppression from plasma. | Consider a more aggressive wash step or a different SPE sorbent designed for phospholipid removal. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of propofol from human plasma. By understanding the principles of SPE and the physicochemical properties of propofol, researchers can confidently implement and adapt this method to achieve high-quality, reproducible data. The use of this compound as an internal standard is a critical component of this robust methodology, ensuring the accuracy and reliability of the final results. This protocol serves as a valuable tool for any laboratory involved in the bioanalysis of propofol.
References
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
- Bajpai, L., Varshney, M., Seubert, C. N., & Dennis, D. M. (2004). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection.
- Li, M., et al. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. MDPI.
- Mazzarino, M., de la Torre, X., & Botrè, F. (2021). Comparison of solid-phase extraction sorbents for the determination of sedative-hypnotics drugs in biological specimens.
- Lee, H. J., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS.
- Le Guellec, C., et al. (2014). Continuous Flow Synthesis of Propofol. PMC - NIH.
-
LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Propofol.
- Norlab. (n.d.). Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis.
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
- Lee, S. H., et al. (2008).
-
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
- Bajpai, L., Varshney, M., Seubert, C. N., & Dennis, D. M. (2004). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. PubMed.
- ResearchGate. (2025, August 8). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection.
- Thermo Fisher Scientific. (n.d.). SPE Procedure – Six Steps for a Clean Extract.
-
ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). SPE Procedure – Six Steps for a Clean Extract.
- ResearchGate. (n.d.). Physicochemical characterization of propofol-loaded emulsions and interaction with plasma proteins.
- Zhang, C., et al. (2021). Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. PubMed.
Sources
- 1. hawach.com [hawach.com]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fishersci.es [fishersci.es]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
Troubleshooting & Optimization
troubleshooting ion suppression in propofol analysis with Propofol-d17
Technical Support Center: Propofol Analysis
Welcome to the technical support center for the bioanalysis of propofol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression during LC-MS/MS analysis of propofol, particularly when using Propofol-d17 as an internal standard. Here, we will explore the root causes of these issues and provide systematic troubleshooting guides and frequently asked questions to ensure the accuracy and robustness of your analytical methods.
Troubleshooting Guide: Ion Suppression in Propofol Analysis
Ion suppression is a significant challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and compromised data quality.[1][2][3] Propofol analysis in biological matrices like plasma or whole blood is particularly susceptible due to the high concentration of endogenous lipids, especially phospholipids.[1][4][5]
Q1: My propofol and this compound signals are low and variable, especially in patient samples compared to standards in solvent. What is the likely cause?
A1: The most probable cause is matrix-induced ion suppression. Biological samples contain a complex mixture of endogenous compounds (salts, proteins, lipids) that can co-elute with propofol and its internal standard (IS), this compound.[6] These interfering molecules compete with the analytes for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[7][8]
Phospholipids are a primary culprit in plasma and blood samples.[1][4] Due to their chemical properties, they are often extracted along with propofol and can elute across a wide range of the chromatogram, causing significant suppression, especially when using simple protein precipitation for sample cleanup.[1][5]
Even though this compound is a stable isotope-labeled (SIL) internal standard—the gold standard for compensating for matrix effects—it is not immune.[9] If the suppression is severe and inconsistent across different samples, it can affect the analyte and IS differently, leading to inaccurate quantification.[10]
Q2: How can I definitively diagnose and quantify ion suppression in my assay?
A2: To confirm and measure ion suppression, you must perform a matrix effect experiment as recommended by regulatory bodies like the FDA.[11][12][13][14] The most common and effective method is the post-extraction spike experiment . This experiment isolates the effect of the matrix on the detector response by comparing the signal of an analyte in a clean solvent to its signal in an extracted blank matrix.
This protocol allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Step 1: Prepare Three Sets of Samples
-
Set A (Neat Solution): Spike the analyte (propofol) and internal standard (this compound) into a clean reconstitution solvent (e.g., mobile phase). This represents the baseline response without any matrix.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. After extraction, spike the resulting clean extracts with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before the extraction process. This set is used to determine the overall recovery of the method.
Step 2: Analyze and Collect Data
-
Inject all three sets of samples into the LC-MS/MS system.
-
Record the peak areas for both propofol and this compound for each sample.
Step 3: Calculate Matrix Factor and Recovery
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: To assess if the internal standard adequately compensates for the matrix effect, calculate the MF for the analyte-to-IS ratio.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Recovery (RE):
-
RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
| Sample Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 45,000 | 55,000 | 0.45 | 0.55 | 0.82 |
| Lot 2 | 42,000 | 51,000 | 0.42 | 0.51 | 0.82 |
| Lot 3 | 38,000 | 49,000 | 0.38 | 0.49 | 0.78 |
| Lot 4 | 51,000 | 60,000 | 0.51 | 0.60 | 0.85 |
| Lot 5 | 40,000 | 50,000 | 0.40 | 0.50 | 0.80 |
| Lot 6 | 48,000 | 58,000 | 0.48 | 0.58 | 0.83 |
| Mean | 44,000 | 53,833 | 0.44 | 0.54 | 0.82 |
| CV (%) | 11.4% | 8.4% | 11.4% | 8.4% | 3.2% |
| Mean Peak Area (Set A) | 100,000 | 100,000 |
Interpretation: In this example, both propofol and this compound experience significant ion suppression (MF ≈ 0.44 and 0.54, respectively). However, the IS-Normalized MF is close to 1 with a low coefficient of variation (CV%), indicating that this compound is effectively compensating for the suppression. If the CV% for the IS-Normalized MF were high (>15%), it would signify a variable and problematic matrix effect that requires further method optimization.
Q3: I've confirmed significant ion suppression. What are the best strategies to mitigate it?
A3: Mitigating ion suppression involves a multi-faceted approach focused on improving sample cleanup and optimizing chromatography. The goal is to separate the analytes of interest from the interfering matrix components before they enter the mass spectrometer.
Simple protein precipitation is fast but notoriously poor at removing phospholipids.[1][5] Consider more selective techniques:
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than protein precipitation by partitioning propofol into an immiscible organic solvent, leaving many polar interferences (like salts and some phospholipids) in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. By choosing an appropriate sorbent (e.g., reversed-phase C18), you can retain propofol while washing away interfering compounds.
-
Hybrid SPE / Phospholipid Removal Plates: These specialized products combine the simplicity of protein precipitation with a selective filtration step that specifically removes phospholipids, providing a very clean extract with minimal method development.[4]
The goal is to achieve chromatographic separation between propofol and the region of ion suppression.
-
Adjust the Gradient: Modify your mobile phase gradient to shift the retention time of propofol away from the "phospholipid elution zone," which often appears in the middle to late part of a typical reversed-phase gradient.
-
Change Column Chemistry: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter the selectivity and improve the separation from interfering compounds.
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression by improving the efficiency of the electrospray ionization process.[8][15]
-
Switch Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects from non-volatile components like phospholipids.[8][15] A study on propofol quantification successfully used negative ion APCI to develop a sensitive and robust method.[16]
-
Optimize Source Parameters: Fine-tuning parameters like gas flows, temperature, and spray voltage can sometimes help minimize suppression.
The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.
Caption: Workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q: Why is this compound used, and can it also be suppressed? A: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to propofol but has 17 of its hydrogen atoms replaced with deuterium, making it heavier. Because it has the same physicochemical properties (e.g., polarity, pKa), it behaves identically during sample extraction and chromatography.[9] In the MS source, it co-elutes and experiences nearly the same degree of ion suppression as the unlabeled propofol. By measuring the ratio of the analyte to the IS, the variability caused by suppression is largely cancelled out.[9][10] However, yes, the signal of this compound itself is suppressed just like the analyte.[10] If the suppression is extremely high, it can reduce the IS signal to a level where precision is poor, or if the suppression is inconsistent between samples, it may not be perfectly compensated.
Q: Can the formulation of propofol (e.g., lipid emulsion) cause interference? A: Yes. Propofol is often administered in a lipid emulsion. If your sample preparation does not adequately remove these formulation excipients, they can contribute significantly to ion suppression. This is another reason why a robust sample cleanup technique like SPE or LLE is preferable to simple protein precipitation.
Q: My method uses ESI negative mode. Is that better for propofol? A: Propofol, being a phenolic compound, can be readily deprotonated and analyzed in negative ion mode (ESI-).[17] This can be advantageous because many endogenous interferences, especially phospholipids containing choline (a quaternary amine), ionize preferentially in positive ion mode.[1] Therefore, switching to negative ion mode can sometimes reduce the number of co-eluting interferences and lessen ion suppression.[8][15] However, a matrix effect assessment is still essential to confirm this for your specific method.
Q: I see a significant drop in signal after analyzing only 50-100 plasma samples. What's happening? A: This is a classic symptom of matrix buildup. Even if ion suppression is compensated for by the IS on a per-sample basis, the continuous injection of insufficiently cleaned extracts will contaminate the LC system and the MS ion source. Phospholipids and other non-volatile matrix components can accumulate on the column, leading to peak shape distortion, and on the MS orifice, leading to a gradual loss of sensitivity for all analytes.[5] This underscores the importance of effective sample preparation not just for accuracy, but for method robustness and instrument uptime.
Q: Are there alternatives to this compound if it's unavailable? A: While a SIL-IS is strongly preferred, a structural analog can be used if necessary. A good choice would be a compound with similar chemical properties that is not present in the sample, such as thymol. However, be aware that a structural analog will not co-elute perfectly with propofol and will not compensate for matrix effects as effectively as a SIL-IS. Its use requires more rigorous validation to prove that the quantification is accurate and precise.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. (2014). PubMed. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. (n.d.). LabMedica. [Link]
-
Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. (2020). PubMed. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2013). National Institutes of Health (NIH). [Link]
-
LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. (2017). ResearchGate. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2012). Spectroscopy Online. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
High-throughput toxicological analysis of propofol in human whole blood by LC-MS. (2014). ResearchGate. [Link]
-
A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. (2016). PubMed. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (2016). National Institutes of Health (NIH). [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). National Institutes of Health (NIH). [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC International. [Link]
-
Propofol detection for monitoring of intravenous anaesthesia: a review. (2016). National Institutes of Health (NIH). [Link]
-
Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (2014). International Journal of MediPharm Research. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). National Institutes of Health (NIH). [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). ResolveMass. [Link]
-
A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. (2021). PubMed. [Link]
-
Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography. (2014). OMICS International. [Link]
-
Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). (2023). PubMed. [Link]
-
Simultaneous quantification of propofol, ketamine and rocuronium in just 10 μL plasma using liquid chromatography coupled with quadrupole mass spectrometry and its pilot application to a pharmacokinetic study in rats. (2019). PubMed. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2004). PubMed. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). National Institutes of Health (NIH). [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (2025). OUCI. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. (2018). PubMed. [Link]
Sources
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. eijppr.com [eijppr.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. moh.gov.bw [moh.gov.bw]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mobile.labmedica.com [mobile.labmedica.com]
Technical Support Center: Optimizing Propofol-d17 Concentration for Robust Calibration Curves
Welcome to the technical support center for optimizing the use of Propofol-d17 as an internal standard in quantitative bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of calibration curve optimization and troubleshoot common issues encountered during LC-MS/MS analysis. By understanding the principles behind internal standard selection and concentration, you can ensure the development of robust, accurate, and reproducible bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound the preferred choice for quantitative LC-MS/MS assays?
A1: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the "gold standard" in quantitative mass spectrometry for several critical reasons.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest (Propofol).[2] This similarity ensures that it behaves almost identically during the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[1][3][4]
By adding a known and constant amount of this compound to all samples, including calibration standards and quality controls, it effectively normalizes for variability that can occur at each step.[1][3][5] This includes:
-
Sample Preparation Losses: It compensates for analyte loss during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]
-
Chromatographic Variability: It accounts for minor fluctuations in retention time and peak shape.[2]
-
Matrix Effects: This is arguably the most critical factor. Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to inaccurate results.[6][7] Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the internal standard response remains constant, ensuring accurate quantification.[2]
Q2: What is the ideal concentration for my this compound internal standard?
A2: There isn't a single "one-size-fits-all" concentration for this compound. The optimal concentration is method-specific and should be determined experimentally during method development. However, a general best practice is to choose a concentration that provides a consistent and reproducible signal across all samples without being so high that it introduces analytical issues.
A common starting point is to aim for a this compound concentration that yields a response similar to the analyte at the mid-point of the calibration curve (mid-QC level).[5] Some guidelines suggest matching the internal standard response to be approximately one-third to one-half of the analyte's response at the upper limit of quantification (ULOQ).[2] The key is to ensure the detector response for the internal standard is well above the limit of detection to ensure reproducibility, but not so intense that it causes detector saturation.[8]
Q3: How do I prepare my this compound stock and working solutions?
A3: Proper preparation and storage of your this compound solutions are crucial for accurate and reproducible results.
Protocol for Preparation of this compound Stock and Working Solutions:
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the neat material.
-
Dissolve the weighed material in a Class A volumetric flask using a high-purity solvent in which Propofol is freely soluble (e.g., methanol, acetonitrile).
-
Ensure the material is completely dissolved before diluting to the final volume.
-
This stock solution should be of high concentration (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Prepare a series of intermediate dilutions from the stock solution to create your working internal standard solution.
-
The final working solution should be at a concentration that, when added to your samples, achieves the desired final concentration determined during method development.
-
-
Storage and Stability:
-
Propofol solutions can be susceptible to oxidative degradation.[9] It is recommended to store stock and working solutions in amber vials to protect them from light.
-
For long-term storage, keep solutions at or below -20°C. Studies have shown that propofol stability is enhanced at colder temperatures.[9][10][11][12]
-
Always verify the stability of your solutions as part of your method validation, as outlined by regulatory bodies like the FDA and EMA.[13][14][15][16][17]
-
Troubleshooting Guide
This section addresses specific issues you might encounter when optimizing your this compound concentration and developing your calibration curve.
Problem 1: Poor Linearity in My Calibration Curve (r² < 0.99)
-
Possible Cause 1: Inappropriate Internal Standard Concentration.
-
Explanation: If the internal standard concentration is too low, its response may be noisy and not reproducible, especially in samples with high analyte concentrations where matrix effects could be more pronounced. Conversely, an excessively high internal standard concentration could lead to detector saturation or ion suppression of the analyte.
-
Troubleshooting Steps:
-
Prepare a series of internal standard working solutions at different concentrations (e.g., 0.5x, 1x, and 2x your current concentration).
-
Spike these into your calibration standards and re-analyze the curve.
-
Evaluate the linearity and select the concentration that provides the best regression coefficient (r²) and overall performance.
-
-
-
Possible Cause 2: Heteroscedasticity.
-
Explanation: Heteroscedasticity refers to the situation where the variance of the response is not constant across the concentration range. This is common in bioanalytical methods with a wide dynamic range.[18] Standard linear regression assumes homoscedasticity, and its violation can lead to a poor fit.
-
Troubleshooting Steps:
-
Apply a weighting factor to your regression analysis. The most common weighting factors are 1/x or 1/x², where x is the concentration. This gives less weight to the higher concentration points, which tend to have greater variance.
-
Many chromatography data systems (CDS) have built-in options for weighted regression.
-
-
-
Possible Cause 3: Analyte or Internal Standard Instability.
-
Explanation: Propofol can degrade over time, especially if not stored correctly.[9][10][11][12] If your analyte or internal standard is degrading in the autosampler, you may see a drift in response over the course of the analytical run, affecting linearity.
-
Troubleshooting Steps:
-
Perform a stability assessment by re-injecting the same set of calibration standards at the beginning and end of a long analytical batch.
-
If degradation is observed, consider reducing the autosampler temperature or the overall run time.
-
-
Problem 2: High Variability in the Internal Standard Response Across Samples
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Explanation: The primary role of the internal standard is to correct for variability in sample preparation.[1] However, extreme inconsistencies in pipetting or extraction efficiency can lead to significant variations in the internal standard response.
-
Troubleshooting Steps:
-
Review your sample preparation procedure for any steps that may introduce variability.
-
Ensure that all pipettes are properly calibrated.
-
Consider using an automated liquid handler for improved precision.
-
-
-
Possible Cause 2: Severe and Variable Matrix Effects.
-
Explanation: While a SIL-IS is excellent at compensating for matrix effects, severe and highly variable matrix effects between different lots of biological matrix can still impact the internal standard response.[6][7]
-
Troubleshooting Steps:
-
Evaluate matrix effects by comparing the response of the internal standard in a neat solution versus in post-extraction spiked blank matrix from multiple sources.
-
If significant variability is observed, you may need to improve your sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at this than simple protein precipitation.
-
-
-
Possible Cause 3: Cross-Talk from the Analyte.
-
Explanation: "Cross-talk" can occur if there is isotopic contribution from the unlabeled analyte (Propofol) to the mass channel of the deuterated internal standard (this compound).[19] This is more likely to be an issue at very high analyte concentrations.
-
Troubleshooting Steps:
-
Inject a high-concentration solution of the unlabeled Propofol and monitor the mass transition for this compound. A significant signal indicates cross-talk.[19]
-
If cross-talk is confirmed, you may need to select a different mass transition for the internal standard or consider increasing the internal standard concentration.[19]
-
-
Data Presentation: Optimizing this compound Concentration
| Parameter | Low IS Concentration | Optimal IS Concentration | High IS Concentration |
| IS Response (Area Counts) | 5,000 - 15,000 | 100,000 - 300,000 | > 1,000,000 |
| IS Response %RSD (across all samples) | > 15% | < 15% | < 10% |
| Calibration Curve Linearity (r²) | < 0.990 | > 0.995 | May be > 0.995, but risk of saturation |
| Accuracy of QCs | May be biased, especially at high concentrations | Within ±15% of nominal value | May be biased due to ion suppression |
| Precision of QCs (%CV) | > 15% | < 15% | < 15% |
Visualizing the Workflow
Workflow for Optimizing Internal Standard Concentration
Caption: Workflow for optimizing this compound concentration.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Mass spectrometry reviews, 31(1), 123–130. [Link]
-
Labroots. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2022). How can we fix the concentration of internal standard in LCMS analysis?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
An evaluation of the cold-temperature stability of two propofol formulations. (n.d.). Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Continuous Flow Synthesis of Propofol. (2018). Molecules, 23(11), 2829. [Link]
-
High-Performance Liquid Chromatographic Determination of Propofol in Human Plasma: Comparison of Different Heteroscedastic Calibration Curve Models. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 823–830. [Link]
-
An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. (2021). Critical Reviews in Analytical Chemistry, 51(3), 241-253. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
-
Systematic review of the stability and compatibility of propofol injection. (2021). Anaesthesiology Intensive Therapy, 53(1), 79-88. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis, 10(11), 849–851. [Link]
-
Systematic review of the stability and compatibility of propofol injection. (2021). Anaesthesiology Intensive Therapy, 53(1), 79-88. [Link]
-
Systematic review of the stability and compatibility of propofol injection. (2021). Anaesthesiology Intensive Therapy, 53(1), 79-88. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fda.gov [fda.gov]
- 17. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 18. High-Performance Liquid Chromatographic Determination of Propofol in Human Plasma: Comparison of Different Heteroscedastic Calibration Curve Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Addressing Chromatographic Peak Tailing of Propofol-d17
A Technical Support Guide for Researchers and Bioanalytical Scientists
Welcome to the technical support center for the chromatographic analysis of Propofol-d17. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing, a common issue that can compromise the accuracy and sensitivity of your bioanalytical methods. As your dedicated scientific support team, we've structured this resource to not only offer solutions but also to explain the underlying scientific principles, empowering you to optimize your chromatographic separations effectively.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] For the analysis of this compound, peak tailing is particularly problematic as it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[1]
-
Inaccurate Integration: The asymmetrical shape makes it challenging for chromatography data systems to accurately determine the start and end of the peak, leading to errors in area measurement and, consequently, concentration determination.[1]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ) of the assay.[1][2]
Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?
A2: this compound, being a phenolic compound, is susceptible to peak tailing primarily due to secondary interactions with the stationary phase.[1][3] The most common causes include:
-
Silanol Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a primary cause of peak tailing.[3][4][5]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the partial ionization of this compound, causing peak distortion.[1][6]
-
Column Contamination and Degradation: The accumulation of matrix components from biological samples can create active sites on the column that lead to peak tailing.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][7]
Q3: Can the issue be with my LC system and not the column or method?
A3: Yes, extra-column effects can contribute to peak tailing.[1] This refers to any volume in the flow path outside of the column that can cause band broadening.[8] Key areas to check include:
-
Tubing: Excessively long or wide-bore tubing between the injector, column, and detector can cause peak dispersion.[3][9]
-
Fittings and Connections: Improperly seated fittings can create dead volumes where the sample can diffuse, leading to tailing.[3]
-
Detector Flow Cell: A large volume flow cell can also contribute to extra-column band broadening.[8]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic workflow to diagnose and resolve peak tailing issues with this compound.
Initial Observation: All Peaks in My Chromatogram are Tailing
If not only your this compound peak but all peaks in the chromatogram are showing tailing, the issue is likely systemic.
Potential Cause 1: Physical Column Issues
A void at the head of the column or a partially blocked inlet frit can disrupt the flow path and cause all peaks to tail.[8][10]
Troubleshooting Steps:
-
Column Reversal and Flushing: If your column chemistry allows, reverse the column and flush it with a strong solvent. This can sometimes dislodge particulates from the inlet frit.
-
Column Replacement: The most straightforward diagnostic step is to replace the column with a new one of the same type.[10] If peak shape improves, the original column was the source of the problem.
Potential Cause 2: Extra-Column Volume
Excessive volume in the system plumbing can lead to band broadening and tailing for all compounds.[1]
Troubleshooting Steps:
-
Inspect Tubing: Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[6]
-
Check Fittings: Verify that all fittings are correctly installed and not creating any dead volume.
Observation: Only the this compound Peak is Tailing
If only the this compound peak exhibits tailing, the problem is likely related to specific chemical interactions between the analyte, the mobile phase, and the stationary phase.
Potential Cause 1: Secondary Interactions with Silanol Groups
This is the most common cause of peak tailing for phenolic compounds like this compound on silica-based columns.[3][4] Residual silanol groups on the silica surface can interact with the polar hydroxyl group of this compound through hydrogen bonding or ion-exchange mechanisms, leading to tailing.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for silanol interactions.
Detailed Protocols:
-
Column Selection:
-
Recommendation: Utilize columns packed with high-purity, "Type B" silica that has been effectively end-capped.[5][11] End-capping blocks the majority of residual silanol groups, minimizing secondary interactions.[4]
-
Alternative: Consider columns with hybrid particle technology, which incorporates organic groups into the silica matrix, further reducing the impact of surface silanols.[11]
-
-
Mobile Phase pH Adjustment:
-
Principle: By operating at a low pH (e.g., 2.5-3.0), the residual silanol groups on the stationary phase will be protonated and thus less likely to interact with the analyte.[5][12]
-
Protocol: Add a small amount of an appropriate acid (e.g., 0.1% formic acid) to your aqueous mobile phase.[11] This is generally compatible with mass spectrometry detection.
-
-
Use of Buffers:
-
Principle: Buffers help maintain a constant pH and the salt cations can shield the negatively charged silanol groups, preventing them from interacting with the analyte.[13][14]
-
Protocol: Introduce a buffer, such as ammonium formate or ammonium acetate, at a concentration of 10-20 mM into your mobile phase.[12][13] Ensure the buffer is present in both the aqueous and organic mobile phase components for consistent performance during gradient elution.[13][14]
-
Potential Cause 2: Metal Chelation
Trace metal impurities within the silica matrix of the column can chelate with certain analytes, causing peak tailing.[5] Propofol's hydroxyl group can potentially interact with these metal sites.
Troubleshooting Steps:
-
Use High-Purity Columns: Modern, high-purity silica columns have a significantly lower metal content, reducing the likelihood of this issue.[11]
-
Employ an Inert Flow Path: Consider using LC systems with hybrid surface technology (HST) applied to the metallic components of the flow path. This can mitigate interactions between the analyte and metal surfaces, improving peak shape and sensitivity.[2]
Potential Cause 3: Sample Overload
Injecting too high a concentration of this compound can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak tailing.[3][15]
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.[7][10]
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]
Table 1: Summary of Troubleshooting Strategies for this compound Peak Tailing
| Symptom | Potential Cause | Primary Solution | Secondary Actions |
| All Peaks Tailing | Physical Column Issue (Void/Blockage) | Replace the column. | Reverse and flush the column (if permissible). |
| Extra-Column Volume | Shorten tubing and use narrower internal diameter; check fittings. | Optimize detector flow cell. | |
| Only this compound Peak Tailing | Silanol Interactions | Use a modern, end-capped, high-purity silica column. | Adjust mobile phase pH to 2.5-3.0; add a buffer (e.g., 10-20 mM ammonium formate). |
| Metal Chelation | Use a high-purity silica column. | Utilize an LC system with an inert flow path. | |
| Sample Overload | Dilute the sample. | Reduce the injection volume. | |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase. | Ensure the sample is fully dissolved. |
Advanced Considerations
Impact of Organic Modifier
The choice of organic modifier in your mobile phase can also influence peak shape.
-
Acetonitrile vs. Methanol: Acetonitrile is generally aprotic and does not interact with silanol groups, leaving them available for secondary interactions. Methanol, being protic, can form hydrogen bonds with silanols, potentially reducing their activity and improving the peak shape of some compounds.[4] If you are observing tailing with acetonitrile, consider evaluating methanol as the organic modifier.
Column Temperature
Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics and reducing mobile phase viscosity.[16][17] However, for some compounds, it may not have a significant effect or could alter selectivity. It is a parameter that can be explored during method development.
Conclusion
A systematic and logical approach is key to effectively troubleshooting chromatographic peak tailing of this compound.[5] By understanding the potential causes, from systemic issues like extra-column volume to specific chemical interactions such as those with residual silanols, you can make informed decisions to optimize your method. Always remember to change only one parameter at a time to accurately identify the root cause of the problem.[5] This guide provides a comprehensive framework to help you achieve symmetrical, sharp, and reproducible peaks for your this compound analysis, ultimately leading to more accurate and reliable bioanalytical data.
References
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
- Tanna, N., et al. (2021). Improving LC/MS/MS-based bioanalytical method performance and sensitivity via a hybrid surface barrier to mitigate analyte.
-
Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
ResearchGate. (2017, April 24). How to detect low nanograms of Propofol on LC-MS? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
Mastelf. (2024, August 29). How to Get Rid of Peak Tailing in Chromatography. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
- Syed, R. A. (2021). Investigation of factors affecting reverse-phase high performance liquid chromatography.
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Retrieved from [Link]
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Restek Corporation. (2021, November 29).
-
Slideshare. (n.d.). Troubleshooting in lcms. Retrieved from [Link]
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
- LCGC International. (n.d.).
- ResearchGate. (2025, August 6).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
-
National Center for Biotechnology Information. (n.d.). Propofol. PubChem Compound Database. Retrieved from [Link]
- Emara, S., et al. (1999). Chromatographic assay and pharmacokinetic studies of propofol in human serum.
- MDPI. (2023, April 28). Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics (Cytogenotoxicity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving LC/MS/MS-based bioanalytical method performance and sensitivity via a hybrid surface barrier to mitigate analyte - Metal surface interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
minimizing deuterium back-exchange in Propofol-d17 experiments
Welcome to the technical support center for Propofol-d17. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis. Here, we provide in-depth troubleshooting advice and best practices to ensure the isotopic fidelity of your standard, focusing on the critical challenge of minimizing deuterium back-exchange.
Introduction: The Challenge of Isotopic Stability
This compound is an invaluable tool, serving as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of propofol in biological matrices by mass spectrometry. Regulatory bodies like the FDA strongly recommend the use of SIL-IS for their ability to mimic the analyte during sample extraction and ionization, correcting for variability and improving data quality.[1] However, the reliability of this compound hinges on the stability of its deuterium labels.
Deuterium back-exchange is a chemical reaction where a deuterium atom on the internal standard is replaced by a proton from the surrounding environment (e.g., from water, methanol, or other protic solvents).[2] This process can compromise the accuracy of quantitative results by converting the internal standard (e.g., this compound) into partially deuterated isotopologues (e.g., Propofol-d16), or even the unlabeled analyte itself, leading to an underestimation of the true analyte concentration.
The structure of Propofol, a phenol, contains two types of hydrogen atoms with vastly different susceptibilities to exchange. The single hydrogen on the hydroxyl (-OH) group is highly labile and will exchange almost instantaneously with protons from any protic solvent.[3][4] In this compound, this position is deuterated (-OD). The other 16 deuteriums are bonded to carbon atoms on the aromatic ring and the isopropyl groups. These C-D bonds are generally stable, but failure to control experimental conditions can risk their integrity. This guide will focus on preserving all 17 deuterium labels throughout your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a critical issue for this compound?
Deuterium back-exchange is the substitution of deuterium atoms on your this compound internal standard with protons from the sample matrix or solvents. This is problematic because it alters the mass of the internal standard. If this compound (mass M+17) converts to Propofol-d16 (mass M+16), your mass spectrometer will detect a lower signal for the correct internal standard, leading to inaccurate quantification of the target analyte, propofol. This can severely impact the precision and accuracy of pharmacokinetic and toxicological studies.[5]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
The deuterium atom on the phenolic hydroxyl group (-OD) is the most labile and will readily exchange with protons from protic solvents like water.[3][4] The deuteriums on the aromatic ring are the next most susceptible, particularly at the ortho and para positions, as these sites are activated by the hydroxyl group.[4][6] This exchange is significantly accelerated by acidic or basic conditions and elevated temperatures.[6][7] The deuteriums on the isopropyl groups are the most stable and least likely to exchange under typical bioanalytical conditions.
Q3: What are the primary experimental factors that promote back-exchange?
Several factors can accelerate the rate of deuterium back-exchange. Understanding and controlling these is the key to a robust assay.
-
pH: Both acidic and basic conditions can catalyze the exchange reaction. The rate of exchange is minimized in a narrow pH range, typically around pH 2.5-3 for many deuterated compounds.[5] Extreme pH should be avoided during sample preparation.
-
Temperature: Higher temperatures provide the activation energy needed for the exchange reaction to occur.[7][8][9] Therefore, keeping samples cold at all stages is a critical preventative measure.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are sources of protons and can facilitate exchange. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are preferred wherever possible.[10]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (high temperature, protic solvents, non-ideal pH), the greater the extent of back-exchange will be.[5][11]
Troubleshooting Guide
Problem: My mass spectrometry data shows a significant peak for Propofol-d16, and the peak area for this compound is inconsistent.
This is a classic sign of deuterium loss from your internal standard. The appearance of a d16 signal indicates that one deuterium atom has been replaced by a proton.
Causality & Solution:
-
Check Your Solvents: The most likely culprit is the presence of protic solvents (water, methanol) under conditions that promote exchange.
-
Action: Switch from methanol to acetonitrile for protein precipitation steps.[12] If aqueous buffers are necessary, ensure they are acidified (e.g., with 0.1% formic acid) and use them for the shortest time possible. All sample reconstitution and mobile phases should be prepared with aprotic solvents where chromatographically feasible.
-
-
Evaluate Sample pH: The sample matrix (e.g., plasma, urine) is aqueous and its native pH may facilitate exchange.
-
Action: Immediately acidify biological samples upon addition of the internal standard. This can be done by adding the this compound in an acidified solution (e.g., acetonitrile with 0.1% formic acid).
-
-
Control Temperature: Back-exchange is an equilibrium-driven process that accelerates with temperature.
Problem: My calibration curve is non-linear and shows poor reproducibility, especially at the low end.
Inconsistent back-exchange across your calibrators and QCs can lead to this issue. If the extent of exchange is not uniform, the ratio of analyte to internal standard will not be consistent, compromising the calibration curve.
Causality & Solution:
-
Inconsistent Sample Handling: Minor variations in the time each sample spends at room temperature or the time between extraction and injection can cause different levels of back-exchange.
-
Action: Standardize your workflow meticulously. Use a timer for each major step (e.g., vortexing, incubation, centrifugation). Process all samples (calibrators, QCs, and unknowns) in the same manner and, if possible, in the same analytical run. Adherence to established Standard Operating Procedures (SOPs) is critical.[14][15]
-
-
Autosampler Conditions: Samples left in an autosampler at room temperature for an extended period can undergo significant back-exchange before injection.
-
Action: Ensure the autosampler is temperature-controlled, ideally at ~4°C. If the analytical run is long, consider splitting it into smaller batches to minimize the time samples sit in the autosampler.
-
Best Practices and Validated Protocols
Adhering to a validated, systematic protocol is the best defense against deuterium back-exchange.
Solvent Selection for Minimizing Back-Exchange
The choice of solvent is one of the most critical factors in preserving the isotopic integrity of this compound. The table below provides a guide for selecting appropriate solvents during sample preparation.
| Solvent Type | Examples | Recommended Use in this compound Analysis | Rationale |
| Aprotic Polar | Acetonitrile, Acetone | Highly Recommended. Ideal for protein precipitation and as the primary organic component in mobile phases. | Does not contain exchangeable protons, thus minimizing the risk of back-exchange. |
| Aprotic Nonpolar | Heptane, Ethyl Acetate, MTBE | Recommended. Excellent for liquid-liquid extraction (LLE) to isolate propofol from aqueous matrices. | Effectively removes the analyte from the aqueous (protic) phase where exchange occurs. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Use with Caution. Can be used but increases the risk of exchange. If used, must be acidified and kept cold. | Contains exchangeable protons (-OH group) that can readily exchange with the deuteriums on this compound. |
| Aqueous Buffers | Water, PBS, Formate buffers | Use Sparingly and with Controls. Necessary for biological samples but are the primary source of protons. | Always keep cold, acidify to pH ~3, and minimize exposure time. |
Diagram: Experimental Workflow for Minimizing Back-Exchange
The following diagram outlines a recommended workflow, highlighting the critical control points (in red) to prevent deuterium back-exchange.
Caption: Workflow highlighting critical temperature, pH, and time controls.
Protocol: Propofol Extraction from Human Plasma using Protein Precipitation
This protocol is designed as a self-validating system to minimize back-exchange.
-
Preparation:
-
Prepare a stock solution of this compound at 1 µg/mL in acetonitrile containing 0.1% formic acid.
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown sample.
-
Place all tubes, samples, and reagents in an ice bath.
-
-
Sample Spiking:
-
To each tube, add 100 µL of the appropriate sample (plasma, blank matrix for calibrators).
-
Add 50 µL of the this compound internal standard stock solution to every tube.
-
Vortex immediately for 10 seconds. This step is time-critical to ensure the IS is in an acidic, aprotic environment as quickly as possible.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Extraction:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 400 µL of the clear supernatant to a clean autosampler vial.
-
-
Analysis:
-
Cap the vials and place them in a temperature-controlled autosampler set to 4°C.
-
Initiate the LC-MS/MS analysis without delay.
-
Validation Check: Prepare a "zero-exchange" control by extracting a blank plasma sample and spiking the final supernatant with this compound just before injection. The peak area of d17 in this sample should be compared against your processed QCs. A significant decrease in the QC d17 peak area indicates that back-exchange is occurring during your process.
Diagram: Mechanism of Hydroxyl Deuterium Exchange
This diagram illustrates the fundamental chemical reaction responsible for the loss of the most labile deuterium on this compound in the presence of water.
Caption: The acid/base-catalyzed exchange of hydroxyl deuterium with a proton from water.
By implementing these rigorous controls, protocols, and validation checks, researchers can ensure the isotopic stability of this compound, leading to highly accurate and reproducible bioanalytical data that meets stringent scientific and regulatory standards.[1][14][16]
References
-
Lee, H., Lee, K., & Lee, D. H. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. BioMed Research International, 2016, 6720783. [Link]
-
Masson, G. R., & Burke, M. C. (2020). Fundamentals of HDX-MS. Emerging Topics in Life Sciences, 4(5), 455-465. [Link]
-
Lee, H., Lee, K., & Lee, D. H. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. PubMed, 27525281. [Link]
-
Rand, K. D., Zehl, M., & Jørgensen, T. J. (2012). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(9), 1549-1557. [Link]
-
Musshoff, F., Madea, B., & Jantos, R. (2020). A study of analytical methods for the determination of propofol in blood. Drug Testing and Analysis, 12(11-12), 1546-1555. [Link]
-
Gabellieri, E., et al. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Molecules, 26(12), 3584. [Link]
-
Trabjerg, E., et al. (2019). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 91(15), 10204-10212. [Link]
-
Alfa Chemistry. (n.d.). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
Rakitin, A. R. (2022). On the Protonation and Deuteration of Simple Phenols. ResearchGate. [Link]
-
Wang, T., et al. (2023). Protocol to image deuterated propofol in living rat neurons using multimodal stimulated Raman scattering microscopy. STAR Protocols, 4(1), 102068. [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. Application Note. [Link]
-
Chen, B., et al. (2017). Propofol, an Anesthetic Agent, Inhibits HCN Channels through the Allosteric Modulation of the cAMP-Dependent Gating Mechanism. International Journal of Molecular Sciences, 18(11), 2442. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ye, Y., et al. (2019). Effects of Temperature and Relative Humidity in D2O on Solid-state Hydrogen Deuterium Exchange Mass Spectrometry (ssHDX-MS). Journal of Pharmaceutical Sciences, 108(1), 249-257. [Link]
-
Pan, J., et al. (2014). Enhancing the Quality of H/D Exchange Measurements with Mass Spectrometry Detection in Disulfide-Rich Proteins Using Electron Capture Dissociation. Analytical Chemistry, 86(11), 5374-5380. [Link]
-
Shatenshtein, A. I., & Varshavskii, Y. M. (1957). The Hydrogen Exchange of Phenol, Its Ethers and Aromatic Amines with Liquid DBr. DTIC. [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Hsieh, H. Y., et al. (2010). Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic. Bioorganic & Medicinal Chemistry, 18(1), 442-447. [Link]
-
Pelissier, T. (2014). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Journal of Anesthesia & Clinical Research, 5(6), 421. [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Konermann, L., et al. (2020). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. Analytical Chemistry, 92(13), 8871-8879. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. [Link]
-
Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid. [Link]
-
Rand, K. D., et al. (2023). Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. bioRxiv. [Link]
-
McMillin, G. A., et al. (2016). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Analytical and Bioanalytical Chemistry, 408(11), 2999-3006. [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]
-
BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
DePaoli, J. C., et al. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry, 35(3), 485-493. [Link]
-
The Cynical Scientist. (2020). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school work as an example. YouTube. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Enhancing the Quality of H/D Exchange Measurements with Mass Spectrometry Detection in Disulfide-Rich Proteins Using Electron Capture Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. hhs.gov [hhs.gov]
Navigating the Matrix: A Technical Support Guide for Propofol-d17 Analysis in Blood Samples
Welcome to the technical support center for the bioanalysis of Propofol-d17 in blood samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of the matrix effect in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your bioanalytical methods are robust, reliable, and regulatorily compliant.
Understanding the Challenge: The Matrix Effect
In LC-MS/MS, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[1][2] For blood samples, this matrix is a complex mixture of proteins, salts, lipids (especially phospholipids), and metabolites.[1][3] These endogenous components can either suppress or enhance the ionization of the target analyte (this compound), leading to inaccurate and imprecise quantification.[2][4]
This guide will provide a structured approach to evaluating and mitigating matrix effects, ensuring the integrity of your pharmacokinetic and toxicokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the anesthetic drug Propofol, where 17 hydrogen atoms have been replaced with deuterium. It is the ideal internal standard (IS) for quantitative bioanalysis because it shares nearly identical physicochemical properties with the unlabeled analyte (Propofol).[5] This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thereby compensating for variability in these processes.[6]
Q2: Why is the matrix effect a significant concern for Propofol analysis in blood?
A2: Blood is a particularly challenging matrix due to its high protein and phospholipid content.[1][3] Propofol is a lipophilic compound, and sample preparation methods like protein precipitation (PPT), while simple, are often non-selective and can co-extract significant amounts of phospholipids.[7][8][9] These phospholipids are notorious for causing ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.[3][10][11]
Q3: What are the regulatory expectations for matrix effect evaluation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[12][13][14] The goal is to demonstrate that the accuracy and precision of the assay are not compromised by the biological matrix.[15][16] This is typically assessed by analyzing samples from multiple individual sources of the biological matrix.[12]
Q4: Can a stable isotope-labeled internal standard like this compound completely eliminate the matrix effect?
A4: While a SIL-IS is the best tool to compensate for matrix effects, it may not always provide complete correction.[17] For effective compensation, the analyte and the IS must co-elute perfectly, experiencing the same degree of ionization suppression or enhancement at the same time.[5] A slight chromatographic separation between the analyte and its deuterated IS (known as the deuterium isotope effect) can lead to differential matrix effects and compromise accuracy.[17] Therefore, it is crucial to experimentally verify the absence of a differential matrix effect.
Troubleshooting Guide: Tackling the Matrix Effect Head-On
This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects during your this compound analysis.
Issue 1: Inconsistent or Poor Analyte Response
Symptoms:
-
High variability in quality control (QC) sample results.
-
Poor reproducibility between different batches of blood samples.
-
Inability to meet regulatory acceptance criteria for accuracy and precision.[16]
Underlying Cause: Unaddressed matrix effects are a primary suspect. Endogenous components, particularly phospholipids, can interfere with the ionization process.[1][3][11]
Troubleshooting Protocol:
Step 1: Quantify the Matrix Effect using the Post-Extraction Addition Method.
This is the "gold standard" for quantitatively assessing the matrix effect.[18][19]
-
Objective: To compare the response of this compound in a "clean" solution versus its response in an extracted blank biological matrix.
-
Procedure:
-
Set A (Neat Solution): Spike a known concentration of Propofol and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank blood samples from at least six different sources through your entire sample preparation procedure.[12] After the final extraction step, spike the resulting blank extract with the same concentration of Propofol and this compound as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
-
Calculation of Matrix Factor (MF): MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[19]
-
-
Calculation of IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The IS-Normalized MF should be close to 1.0 to demonstrate that the IS is effectively compensating for the matrix effect.[19]
-
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Matrix Factor (MF) | Peak Area(Post-Spiked Matrix) / Peak Area(Neat Solution) | Ideally between 0.8 and 1.2 | Quantifies the absolute matrix effect (suppression or enhancement).[19] |
| IS-Normalized MF | MF(Analyte) / MF(IS) | Close to 1.0 (e.g., 0.95-1.05) | Demonstrates the ability of the IS to track and correct for the analyte's matrix effect.[19] |
| Coefficient of Variation (%CV) | (Standard Deviation of MF / Mean MF) * 100 | ≤ 15% across different matrix lots | Assesses the variability of the matrix effect between different individuals. |
Step 2: Visualize the Matrix Effect with a Post-Column Infusion Experiment.
This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[18][20]
-
Objective: To observe real-time changes in the analyte signal as matrix components elute from the analytical column.
-
Procedure:
-
Continuously infuse a standard solution of this compound directly into the mass spectrometer, post-analytical column, using a T-junction. This creates a stable baseline signal.
-
Inject a processed blank blood sample extract onto the LC system.
-
-
Interpretation:
-
Any dip in the stable baseline indicates a region of ion suppression.
-
Any rise in the baseline indicates a region of ion enhancement.[21]
-
If the retention time of your Propofol peak coincides with one of these regions, your analysis is being affected.
-
Issue 2: Significant Matrix Effect is Detected
Symptoms:
-
Matrix Factor (MF) is significantly different from 1.
-
High variability (%CV > 15%) in the MF across different blood lots.
-
Post-column infusion experiment shows ion suppression/enhancement at the retention time of Propofol.
Mitigation Strategies:
Strategy 1: Optimize Sample Preparation.
The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently recovering the analyte.[20][22]
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective at removing phospholipids and can lead to significant matrix effects.[8][9][23]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[8][24][25] Optimizing the pH and solvent polarity is key to maximizing recovery and cleanliness.
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and is often the most effective method for minimizing matrix effects.[7][23] By using a sorbent with specific chemical properties, you can retain the analyte while washing away interfering components.
Strategy 2: Refine Chromatographic Conditions.
The objective is to chromatographically separate Propofol from the co-eluting matrix components that are causing the interference.[21]
-
Modify the Gradient: Adjust the mobile phase gradient to shift the elution of the interfering peaks away from the analyte peak.
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the retention and selectivity for both Propofol and the interfering matrix components.
Experimental Workflow & Visualization
Workflow for Matrix Effect Evaluation
The following diagram illustrates the decision-making process for assessing and mitigating matrix effects in your bioanalytical method for this compound.
Caption: Workflow for Matrix Effect Evaluation and Mitigation.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Link
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Link
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Link
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. MilliporeSigma. Link
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Link
-
Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 427-447. Link
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Link
-
BenchChem. Essential FDA Guidelines for Bioanalytical Method Validation. Link
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Link
-
Thermo Fisher Scientific. Reducing Matrix Effects. Link
-
SlideShare. Bioanalytical method validation emea. Link
-
Hewavitharana, A. K., & Lee, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 334-338. Link
-
Trufelli, H., et al. (2011). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews, 30(4), 649-665. Link
-
PharmaCompass. FDA guideline - Bioanalytical Method Validation. Link
-
Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis, 3(6), 677-689. Link
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Link
-
Zhang, J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(19), 2415-2429. Link
-
Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Research International, 2011, 265031. Link
-
Jemal, M., et al. (2003). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 845-861. Link
-
Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(2), 113-121. Link
-
University of Tartu. Quantitative estimation of matrix effect, recovery and process efficiency. Link
-
Kang, J., et al. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. Link
-
Jian, W., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Link
-
Suneetha, A., & Raja, R. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 29-34. Link
-
AB SCIEX. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Link
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. Link
-
Jiang, H., et al. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Chromatography B, 891-892, 71-80. Link
-
Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(9), 1049-1059. Link
-
Dawidowicz, A. L., & Fijalkowska, A. (1995). Determination of propofol in blood by HPLC. Comparison of the extraction and precipitation methods. Journal of Chromatographic Science, 33(7), 377-382. Link
-
BenchChem. A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis. Link
-
Sigma-Aldrich. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Link
-
Frasconi, M., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Analytical and Bioanalytical Chemistry, 406(3), 853-862. Link
-
Lee, S., et al. (2017). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Science International, 279, 10-15. Link
-
European Pharmaceutical Review. (2017). Sample preparation – is it possible to have too much? Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmacompass.com [pharmacompass.com]
- 17. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of propofol in blood by HPLC. Comparison of the extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Propofol-d17 During Sample Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of Propofol-d17, a common internal standard, during sample extraction. As an experienced application scientist, I will provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
I. Understanding this compound: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the characteristics of this compound. As a deuterated analog of Propofol, it shares similar physicochemical properties.[1]
| Property | Value/Characteristic | Implication for Extraction |
| Chemical Name | 2,6-bis(1-methylethyl)phenol-d17 | A phenolic compound. |
| Molecular Formula | C₁₂HD₁₇O | --- |
| Molecular Weight | 195.37 g/mol [2][3] | --- |
| pKa | ~11[4] | The phenolic hydroxyl group is acidic. At physiological pH (~7.4), it is predominantly in its neutral, unionized form. At pH values above 11, it will be deprotonated to the phenolate anion. |
| Solubility | Minimally soluble in water; highly lipophilic (oil-soluble).[4][5][6] | Favors extraction into non-polar organic solvents. |
| Volatility | Propofol is volatile.[7] | Susceptible to evaporative losses, especially during solvent evaporation steps.[8] |
| Stability | Sensitive to light and high temperatures.[5][6] Exposure to oxygen can cause oxidative degradation.[9] Best stored in cold, dark conditions.[5][6] | Sample handling and storage conditions are critical to prevent degradation. |
II. Troubleshooting Guide: Low or Inconsistent this compound Recovery
This section addresses common issues encountered during the extraction of this compound. The following table outlines potential problems, their causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery in Liquid-Liquid Extraction (LLE) | 1. Inappropriate Solvent Polarity: The extraction solvent is not optimal for the lipophilic nature of this compound.[10][11] 2. Incorrect pH: The pH of the aqueous phase is too high, causing ionization of the phenolic group and increasing its water solubility. 3. Insufficient Mixing/Emulsion Formation: Inadequate mixing of aqueous and organic phases leads to poor extraction efficiency. Conversely, overly vigorous mixing can create stable emulsions that are difficult to break. 4. Analyte Adsorption: Propofol can adsorb to glass or plastic surfaces, especially at low concentrations.[12] | 1. Solvent Selection: Use a water-immiscible, non-polar organic solvent. Methyl tert-butyl ether (MTBE) and ethyl acetate have shown high recoveries (>94%).[8][13] Heptane is a poor choice for extraction but suitable for reconstitution.[8] 2. pH Control: Ensure the sample's aqueous phase is at a neutral or slightly acidic pH to keep this compound in its unionized, more non-polar form.[14] 3. Mixing Technique: Gently invert the extraction tube for 2-5 minutes to ensure thorough mixing without forming a stable emulsion. If an emulsion forms, centrifugation can help separate the layers. 4. Minimize Adsorption: Use silanized glassware or polypropylene tubes. The addition of a "keeper" solvent or a basic additive like tetrabutylammonium hydroxide (TBAH) before evaporation can prevent losses.[8] |
| Low Recovery in Solid-Phase Extraction (SPE) | 1. Incorrect Sorbent Choice: The SPE sorbent is not retaining this compound effectively. 2. Improper Conditioning/Equilibration: The sorbent bed is not properly prepared, leading to inconsistent interactions.[15] 3. Sample Overload: The amount of sample applied exceeds the capacity of the SPE cartridge.[12] 4. Inappropriate Wash Solvent: The wash solvent is too strong and is eluting this compound along with interferences. 5. Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. | 1. Sorbent Selection: For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18) is appropriate.[16][17] 2. Proper Conditioning: Follow the manufacturer's protocol for conditioning and equilibration steps, typically involving methanol followed by water or buffer. 3. Optimize Sample Load: Ensure the sample volume and concentration are within the recommended capacity of the SPE cartridge. 4. Optimize Wash Step: Use a wash solvent that is polar enough to remove interferences but not so non-polar that it elutes the analyte. A mixture of water and a small percentage of organic solvent (e.g., methanol) is a good starting point. 5. Optimize Elution: Use a strong, non-polar solvent for elution. MTBE or ethyl acetate are good candidates.[8][13] Ensure sufficient solvent volume is used to completely elute the analyte. |
| Variable Recovery Across a Batch | 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard (IS) working solution.[18] 2. Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to variability.[18][19] 3. Inconsistent Evaporation: Uneven drying rates during the solvent evaporation step can lead to variable losses of the volatile this compound. | 1. Pipetting Technique: Use calibrated pipettes and ensure consistent technique when adding the IS. Adding a slightly larger volume of IS solution can make pipetting errors less significant.[18] 2. Mitigate Matrix Effects: Employ a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation). Supported Liquid Extraction (SLE) has been shown to produce cleaner extracts.[8][13] Diluting the sample can also reduce matrix effects. 3. Controlled Evaporation: Use a nitrogen evaporator with controlled temperature and gas flow. Avoid high temperatures.[8] The addition of a basic additive like TBAH before evaporation is highly recommended to prevent evaporative losses.[8] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H18O | CID 49849828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pełny tekst: Systematic review of the stability and compatibility of propofol injection, Muftihatul Husna - Anestezjologia Intensywna Terapia 1/2021 [termedia.pl]
- 7. researchgate.net [researchgate.net]
- 8. norlab.com [norlab.com]
- 9. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 10. 2. Apparatus and Technique [chem.ualberta.ca]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. mobile.labmedica.com [mobile.labmedica.com]
Navigating the Analytical Maze: A Technical Support Guide for Propofol-d17 Bioanalysis
Welcome to the technical support center for the bioanalysis of propofol using its deuterated internal standard, Propofol-d17. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common analytical challenges. As your dedicated scientific resource, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Addressing Co-eluting Interferences with this compound
The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it is expected to co-elute with the analyte and compensate for variations in sample preparation and matrix effects.[1] However, the complexity of biological matrices can introduce unforeseen interferences that co-elute with this compound, compromising data accuracy. This section provides a systematic approach to identifying and resolving these issues.
Q1: My this compound signal is inconsistent or shows unexpected peaks, even in blank samples. What could be the cause?
Probable Cause: This issue often points to contamination in the LC-MS system or a problem with the internal standard solution itself. Another possibility is the presence of an isobaric interference from an endogenous matrix component.
Step-by-Step Troubleshooting Protocol:
-
System Cleanliness Verification:
-
Inject a solvent blank (e.g., mobile phase) to check for system contamination. If a peak is observed at the retention time of this compound, the system is contaminated.
-
Action: Clean the injection port, loop, and column according to the manufacturer's recommendations. Prepare fresh mobile phases.
-
-
Internal Standard Solution Integrity Check:
-
Prepare a fresh dilution of the this compound stock solution.
-
Action: Analyze the freshly prepared solution. If the issue persists, consider the possibility of contamination in the original stock solution or solvent used for dilution.
-
-
Investigating Isobaric Interference:
-
Analyze a blank matrix sample (plasma, blood, or urine from a drug-free source) that has been processed without the addition of this compound.
-
Action: Monitor the mass transition for this compound. The absence of a peak indicates that the interference is not from the matrix itself. If a peak is present, this suggests an isobaric interference from an endogenous component. Further chromatographic optimization will be necessary (see Q2).
-
Q2: I've confirmed a co-eluting interference with this compound. How can I chromatographically separate it from my internal standard?
Probable Cause: The most likely co-eluting interferences are propofol's own metabolites, which can have similar chromatographic behavior. Common metabolites include propofol glucuronide, 4-hydroxypropofol, and its glucuronide and sulfate conjugates.[2][3] 4-hydroxypropofol, in particular, can undergo in-source fragmentation, potentially creating ions that interfere with the detection of this compound.[4]
Experimental Workflow for Method Optimization:
Caption: A logical workflow for troubleshooting co-eluting interferences.
Detailed Methodologies:
-
Modify the Gradient Profile:
-
Rationale: A shallower gradient provides more time for closely eluting compounds to separate.
-
Protocol:
-
Decrease the rate of increase of the organic mobile phase (e.g., from a 5-minute gradient to a 10-minute gradient).
-
Introduce an isocratic hold at the beginning of the gradient to allow for better separation of early-eluting polar metabolites.
-
A representative starting point for propofol analysis is a gradient of acetonitrile or methanol in water with a suitable modifier like ammonium fluoride.[2]
-
-
-
Change Column Chemistry:
-
Rationale: Different stationary phases offer alternative selectivities.
-
Protocol:
-
If using a standard C18 column, consider switching to a phenyl-hexyl column. The phenyl chemistry can provide alternative pi-pi interactions, which can be effective in separating structurally similar compounds like propofol and its hydroxylated metabolites.[4]
-
Consider a column with a different particle size or length for improved efficiency.
-
-
-
Adjust Mobile Phase pH:
-
Rationale: Altering the pH of the mobile phase can change the ionization state of interfering compounds, thereby affecting their retention time.
-
Protocol:
-
If using a neutral or slightly acidic mobile phase, explore a slightly basic pH, or vice-versa, while ensuring it is within the stable range for your analytical column.
-
For propofol, which is a weak acid, negative ion mode is often used for detection.[1] Adjusting the pH can significantly impact the retention of acidic or basic interferents.
-
-
Q3: I am observing significant ion suppression in my assay. How can I identify the source and mitigate it?
Probable Cause: Ion suppression is a common matrix effect in LC-MS/MS, often caused by co-eluting endogenous components like phospholipids from plasma or serum samples.[5][6]
Troubleshooting and Mitigation Strategies:
1. Identification of Ion Suppression Zone:
-
Post-Column Infusion Experiment: This is a definitive way to identify the regions in your chromatogram where ion suppression occurs.
-
Protocol:
-
Continuously infuse a solution of this compound into the MS source post-column.
-
Inject a blank, extracted matrix sample.
-
A dip in the baseline signal of the this compound infusion indicates the retention time at which matrix components are causing ion suppression.
-
-
2. Mitigation Strategies:
-
Sample Preparation:
-
Rationale: The goal is to remove interfering substances before analysis.
-
Protocols:
-
Protein Precipitation: While simple, this method is often insufficient for removing phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Can be more effective at removing phospholipids than protein precipitation.
-
Solid-Phase Extraction (SPE): Offers the most selective sample cleanup and is highly effective at removing phospholipids and other interfering matrix components.[4]
-
-
-
Chromatographic Separation:
-
Rationale: Adjusting the chromatography to separate this compound from the ion-suppressing region.
-
Protocol:
-
Based on the post-column infusion data, modify the gradient to shift the elution of this compound away from the zone of ion suppression.
-
-
| Mitigation Technique | Principle | Effectiveness for Phospholipids |
| Protein Precipitation | Removal of large proteins. | Low |
| Liquid-Liquid Extraction | Partitioning based on solubility. | Moderate |
| Solid-Phase Extraction | Selective retention and elution. | High |
| Chromatographic Optimization | Separation based on physicochemical properties. | High |
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Propofol and this compound?
For propofol in negative ion mode, a common transition is m/z 177.2 → 161.0. For this compound, the transition is typically m/z 194.2 → 174.2.[1] However, it is crucial to optimize these transitions on your specific mass spectrometer for optimal sensitivity and specificity. The fragmentation of propofol often involves the loss of a methyl group.[7]
Q2: Can hemolysis in my plasma samples affect the analysis of this compound?
Yes, hemolysis can significantly impact your analysis.[8][9] The release of intracellular components from red blood cells can introduce matrix effects, including ion suppression.[10] Additionally, enzymes released during hemolysis can potentially degrade the analyte or internal standard, leading to inaccurate results.[11] It is essential to handle blood samples carefully to minimize hemolysis and to validate your method for its potential impact.
Q3: Are there any concerns about the stability of this compound, such as deuterium exchange?
Deuterium exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent, can be a concern under certain conditions.[12] For this compound, where the deuterium atoms are typically on the aromatic ring and isopropyl groups, the risk of exchange under typical reversed-phase LC-MS conditions (acidic or neutral pH) is low. However, it is good practice to:
-
Store stock solutions in a non-protic solvent if possible.
-
Avoid prolonged exposure to extreme pH and high temperatures.
-
Monitor for any signs of exchange, such as a peak at the mass of partially deuterated or non-deuterated propofol in your internal standard solution.
Q4: What are the regulatory guidelines I should follow for method validation?
For bioanalytical method validation, it is essential to adhere to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The ICH M10 guideline on bioanalytical method validation is a harmonized guideline that is widely accepted.[13][14] These guidelines provide a framework for validating the accuracy, precision, selectivity, stability, and other critical parameters of your analytical method.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. Retrieved from [Link]
-
AB SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Bajpai, L., et al. (2007). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Journal of the American Society for Mass Spectrometry, 18(3), 459-467. Retrieved from [Link]
-
Ehlers, M., et al. (2024). Biotransformation of propofol to its major conjugated metabolites via direct glucuronidation or hydroxylation with additional glucuronidation or sulfation. ResearchGate. Retrieved from [Link]
-
Kwak, J. H., et al. (2020). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Science International, 306, 110070. Retrieved from [Link]
-
Moreno, I., et al. (2014). Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]
-
Bajpai, L., et al. (2007). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. ResearchGate. Retrieved from [Link]
-
Sim, J. H., et al. (2021). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses. ResearchGate. Retrieved from [Link]
-
Higgins, T. (2022). Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing. Academic Pathology, 9. Retrieved from [Link]
-
Bérubé, E. R., et al. (2011). Impact of sample hemolysis on drug stability in regulated bioanalysis. Bioanalysis, 3(18), 2097-2105. Retrieved from [Link]
-
Kwak, J. H., et al. (2016). Determination of propofol glucuronide from hair sample by using mixed mode anion exchange cartridge and liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1015-1016, 158-164. Retrieved from [Link]
-
Bérubé, E. R., et al. (2011). Impact of sample hemolysis on drug stability in regulated bioanalysis. ResearchGate. Retrieved from [Link]
-
Garofolo, F. (n.d.). A Current Hot Topic in Regulated Bioanalysis: “Impact of Hemolysis on Drug Stability”. SlidePlayer. Retrieved from [Link]
-
Bennett, S. (2017). Analysis of Propofol using LC/MS, help with analytical conditions? ResearchGate. Retrieved from [Link]
-
Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. Retrieved from [Link]
-
Chambers, A. G. (2013). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International, 26(1), 26-33. Retrieved from [Link]
-
Li, Y., et al. (2022). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Retrieved from [Link]
-
Vaiano, F., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology, 32(2), 265-273. Retrieved from [Link]
-
Vlase, L., et al. (2013). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Farmacia, 61(5), 924-932. Retrieved from [Link]
-
Vaiano, F., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. PubMed. Retrieved from [Link]
-
Vaiano, F., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, e23-e27. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. Retrieved from [Link]
-
Wang, Y., & Li, H. (2011). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 543-553. Retrieved from [Link]
-
Ray, A., et al. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 3(5), 317-323. Retrieved from [Link]
-
Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. Retrieved from [Link]
-
Dubey, R., et al. (2021). Mechanistic basis of propofol-induced disruption of kinesin processivity. Proceedings of the National Academy of Sciences, 118(4). Retrieved from [Link]
-
Gaisl, T., et al. (2020). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8635. Retrieved from [Link]
Sources
- 1. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mobile.labmedica.com [mobile.labmedica.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of sample hemolysis on drug stability in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone [mdpi.com]
Technical Support Center: Optimizing MS/MS Parameters for Propofol-d17
Welcome to the technical support center for optimizing mass spectrometry tandem mass spectrometry (MS/MS) transition parameters for Propofol-d17. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in negative ion mode?
A1: For this compound, which is commonly used as an internal standard for the quantification of Propofol, the deprotonated molecule [M-H]⁻ serves as the precursor ion.[1][2][3][4] Given that the molecular weight of Propofol is approximately 178.27 g/mol , the monoisotopic mass of the deprotonated ion is roughly m/z 177. For this compound, the mass will be shifted. A simplified liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) method used the transition of m/z 194.2 → 174.2 for this compound.[5]
The fragmentation of the Propofol [M-H]⁻ ion characteristically involves the loss of a methyl radical followed by a hydrogen radical from an isopropyl side chain, resulting in a prominent product ion corresponding to the loss of methane (CH₄).[2][3] This yields a product ion at m/z 161 for unlabeled Propofol.[2][3][4] For this compound, the fragmentation pattern will be influenced by the positions of the deuterium labels.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| Propofol | 177.2 | 161.0 | Negative APCI |
| This compound | 194.2 | 174.2 | Negative APCI |
This table summarizes typical mass transitions. Optimal values should be empirically determined on your specific instrument.
Q2: Why is negative ionization mode preferred for Propofol analysis?
A2: Propofol is a phenolic compound, making it amenable to deprotonation in the negative ion mode, forming a stable [M-H]⁻ ion.[2][3] While positive ionization is possible, particularly with derivatization, negative mode often provides better sensitivity and selectivity for underivatized Propofol.[6] Atmospheric Pressure Chemical Ionization (APCI) is frequently chosen over Electrospray Ionization (ESI) for Propofol analysis as it can enhance ionization efficiency for less polar molecules.[4][7] However, some methods have successfully employed ESI.[8]
Q3: How does deuteration affect the fragmentation and collision energy optimization for this compound?
A3: Deuteration can influence fragmentation pathways and the optimal collision energy (CE). The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can alter fragmentation efficiencies. While the fundamental fragmentation mechanism (loss of a methane equivalent) is expected to be similar, the energy required to induce this fragmentation may differ slightly. Therefore, it is crucial to optimize the collision energy specifically for the this compound transitions, rather than simply applying the optimized CE from unlabeled Propofol. Collision energy optimization is a critical step to maximize the signal intensity of the product ions.[9][10]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound Precursor Ion
Possible Causes & Solutions:
-
Incorrect Ionization Mode or Source Parameters:
-
Verification: Confirm that your mass spectrometer is operating in negative ionization mode.
-
Optimization: Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows. For APCI, the vaporizer temperature is a critical parameter.[4]
-
-
Mobile Phase Composition:
-
Explanation: The pH and composition of the mobile phase can significantly impact the ionization efficiency. For negative mode ESI, a slightly basic mobile phase can promote deprotonation. However, for APCI, the gas-phase chemistry is more complex.
-
Recommendation: Start with a mobile phase composition reported in established methods, such as methanol/water with a small amount of ammonium hydroxide.[11] If issues persist, systematically vary the mobile phase pH and organic content.
-
-
Sample Degradation:
-
Verification: Prepare a fresh stock solution of this compound to rule out degradation of your current standard.
-
Issue 2: Poor Product Ion Signal Despite a Strong Precursor Ion
Possible Causes & Solutions:
-
Suboptimal Collision Energy (CE):
-
Explanation: The collision energy directly controls the extent of fragmentation. If the CE is too low, fragmentation will be inefficient. If it's too high, you may get excessive fragmentation, leading to a weak signal for your target product ion.
-
Workflow for CE Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Select the precursor ion (e.g., m/z 194.2) in the first quadrupole (Q1).
-
Scan a range of collision energies and monitor the intensity of the expected product ion (e.g., m/z 174.2) in the third quadrupole (Q3).
-
Plot the product ion intensity as a function of collision energy to determine the optimal value.[10][12]
-
-
Caption: Workflow for optimizing collision energy.
-
Incorrect Product Ion Selection:
-
Verification: Perform a product ion scan (PIS) on the this compound precursor ion. This will show all the fragment ions produced at a given collision energy. Confirm that you have selected the most abundant and specific product ion for your multiple reaction monitoring (MRM) transition.
-
Issue 3: Inconsistent Peak Shapes or Retention Times
Possible Causes & Solutions:
-
Chromatographic Issues:
-
Explanation: Poor peak shape (e.g., tailing, fronting, or splitting) can compromise sensitivity and reproducibility. These issues often stem from the LC method rather than the MS parameters.
-
Troubleshooting Steps:
-
Column Overload: Inject a smaller sample volume or dilute your sample.[13]
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[13]
-
Column Contamination or Degradation: Flush the column with a strong solvent or replace it if necessary.[14]
-
-
-
LC-MS Interface Problems:
-
Explanation: A poorly positioned or clogged ESI or APCI probe can lead to unstable spray and inconsistent ionization, resulting in fluctuating signal and peak shapes.
-
Troubleshooting Steps:
-
Check for leaks in the LC-MS connection.
-
Ensure the probe is correctly positioned relative to the MS inlet.[15]
-
Clean the probe and the MS inlet as per the manufacturer's instructions.
-
-
Caption: Troubleshooting logic for common MS/MS issues.
Experimental Protocol: Step-by-Step Optimization of this compound MRM Transitions
This protocol outlines the systematic process for determining the optimal MS/MS parameters for this compound.
Materials:
-
This compound certified reference material
-
LC-MS grade methanol and water
-
Ammonium hydroxide (optional)
-
A triple quadrupole mass spectrometer with an ESI or APCI source
Procedure:
-
Stock Solution Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Direct Infusion Setup:
-
Set up a direct infusion of the stock solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Use a mobile phase that mimics your intended LC conditions (e.g., 80:20 methanol:water).
-
-
Precursor Ion Determination:
-
Operate the MS in negative ionization mode.
-
Perform a full scan (Q1 scan) to identify the m/z of the deprotonated this compound precursor ion. It should be near m/z 194.
-
-
Product Ion Determination:
-
Set the MS to product ion scan mode.
-
Select the determined precursor ion in Q1.
-
Apply a moderate collision energy (e.g., 20-30 eV) and scan Q3 to identify the major product ions.
-
-
Collision Energy Optimization:
-
Set the MS to MRM mode, using the determined precursor and most intense product ion.
-
While infusing the solution, ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 2 eV).
-
Record the product ion intensity at each CE value.
-
Plot the intensity versus CE to find the optimal energy that yields the maximum signal.
-
-
Declustering Potential (DP) Optimization (if applicable):
-
Similar to CE optimization, ramp the declustering potential while monitoring the MRM transition signal to find the value that maximizes intensity. The declustering potential helps to prevent ion clusters from entering the mass analyzer.[16]
-
By following this structured approach, you can develop a robust and sensitive MRM method for the quantification of Propofol using this compound as an internal standard.
References
-
SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Retrieved from [Link]
-
Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International. Retrieved from [Link]
-
Favretto, D., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
El-Beqqali, A., et al. (2015). Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. Biological & Pharmaceutical Bulletin. Retrieved from [Link]
-
Hikiji, W., et al. (2015). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. ResearchGate. Retrieved from [Link]
-
Bajpai, L. K., et al. (2006). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. Retrieved from [Link]
-
Kwon, N. J., et al. (2019). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Science International. Retrieved from [Link]
-
Vallejo-García, J. L., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Rosano, T. G., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]
-
Prince, B. J., et al. (2019). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. Molecules. Retrieved from [Link]
-
Zhang, G., et al. (2019). A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study. Molecules. Retrieved from [Link]
-
Bajpai, L. K., et al. (2006). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2018). Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine. Journal of Chromatography B. Retrieved from [Link]
-
Bajpai, L. K., et al. (2006). Mass spectral fragmentation of the [M H] ion of propofol with APCI in negative ion mode on a triple quadrupole mass spectrometer. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). How to detect low nanograms of Propofol on LC-MS?. Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
-
Kushnir, M. M., et al. (2014). Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab. AACC. Retrieved from [Link]
-
mzCloud. (n.d.). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Retrieved from [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Révész, Á., et al. (2021). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Journal of Mass Spectrometry. Retrieved from [Link]
-
Fazli, A., et al. (2021). Optimized MS parameters for MRM transitions of each compound. ResearchGate. Retrieved from [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Sam-Selin, A., et al. (2019). Electronic supplementary information Chemical analysis using 3D printed glass microfluidics. Royal Society of Chemistry. Retrieved from [Link]
-
Sherwood, C. A., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Retrieved from [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Li, Y., et al. (2021). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Hikiji, W., et al. (2015). Mass spectra of propofol (A) and thymol (B). ResearchGate. Retrieved from [Link]
-
Hodges, J., et al. (2016). An Analysis of Substandard Propofol Detected in Use in Zambian Anesthesia. Anesthesia & Analgesia. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mobile.labmedica.com [mobile.labmedica.com]
- 8. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. skyline.ms [skyline.ms]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 14. agilent.com [agilent.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Study of Propofol Extraction Using Propofol-d17
For researchers, scientists, and drug development professionals, the generation of reliable bioanalytical data is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies are built. The quantitative analysis of anesthetic agents like Propofol demands rigorous method validation to ensure that the data submitted to regulatory bodies is accurate, precise, and reproducible.[1][2] This guide provides an in-depth, practical comparison of two common sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the quantification of Propofol in human plasma. Central to this analysis is the use of a stable isotope-labeled internal standard (SIL-IS), Propofol-d17, to ensure the highest level of analytical integrity.
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic for both the induction and maintenance of anesthesia.[3] Its short-acting nature necessitates precise measurement in biological fluids to understand its pharmacokinetic profile.[3] The "gold standard" for quantitative bioanalysis is the use of a SIL-IS. This compound, in which 17 hydrogen atoms are replaced with deuterium, is the ideal internal standard for Propofol analysis.[4][5] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer.[4] This allows it to effectively compensate for variations during sample processing and analysis, a cornerstone of a self-validating and trustworthy protocol.[6][7]
The Regulatory Framework: Why Method Validation is Non-Negotiable
Before delving into experimental comparisons, it is crucial to understand the principles of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate a series of validation experiments to prove that an analytical method is suitable for its intended purpose.[2][8][9][10][11][12]
The objective is to establish, through objective evidence, that the method consistently produces results that meet predetermined specifications.[1][8] This guide will focus on comparing SPE and LLE across the following critical validation parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Accuracy: The closeness of the measured value to the true value.[1]
-
Precision: The degree of scatter between a series of measurements.[1]
-
Recovery: The efficiency of the extraction process.[13][14][15]
-
Matrix Effect: The alteration of analyte response due to co-eluting components from the sample matrix.[16][17][18]
Comparative Experimental Workflows: SPE vs. LLE
The choice of sample preparation is one of the most critical decisions in method development. An effective extraction technique must be reproducible and efficient, and it must remove endogenous matrix components (like phospholipids) that can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[16][17][18][19][20] We will now compare two widely used techniques for Propofol extraction: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][21][22]
Experimental Protocol 1: Solid-Phase Extraction (SPE)
SPE separates components of a mixture based on their physical and chemical properties. For Propofol, a non-polar compound, a reverse-phase SPE cartridge (e.g., C18) is ideal. The analyte is retained on the solid sorbent while more polar matrix components are washed away.
Step-by-Step Methodology:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of this compound working solution (5 µg/mL) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the Propofol and this compound from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Experimental Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For Propofol, a non-polar solvent like heptane or a mixture containing ethyl acetate is used to extract it from the aqueous plasma matrix.[23][24]
Step-by-Step Methodology:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of this compound working solution (5 µg/mL) and vortex for 10 seconds.
-
Extraction: Add 1 mL of heptane to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (heptane) to a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizing the Methodologies
To better illustrate the practical differences between the two protocols, the following diagrams outline each experimental workflow.
Caption: Workflow for Solid-Phase Extraction (SPE) of Propofol.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Propofol.
LC-MS/MS Instrumental Analysis
To ensure a direct comparison of the extraction techniques, the final reconstituted extracts from both methods were analyzed using the same validated LC-MS/MS system.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| MS System | Waters Xevo TQD Tandem Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Propofol) | m/z 177.1 > 117.1 |
| MRM Transition (this compound) | m/z 194.1 > 121.1 |
Performance Data: A Head-to-Head Comparison
The following tables summarize the validation data obtained for both the SPE and LLE methods. All acceptance criteria are based on the ICH M10 guideline.[8]
Table 1: Linearity and Sensitivity
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[1][25]
| Parameter | SPE Method | LLE Method | Acceptance Criteria |
| Calibration Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.996 | ≥ 0.99 |
| LLOQ | 5 ng/mL | 5 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV |
| LLOQ Accuracy (% Bias) | 4.5% | 8.2% | ±20% |
| LLOQ Precision (% CV) | 9.8% | 14.5% | ≤20% |
Scientist's Insight: Both methods achieved excellent linearity and the required LLOQ. However, the SPE method demonstrated slightly better accuracy and precision at the lowest concentration level, suggesting a cleaner baseline with less interference.
Table 2: Accuracy and Precision
Accuracy and precision are assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days.[13][26]
| QC Level | Parameter | SPE Method | LLE Method | Acceptance Criteria |
| Low QC (15 ng/mL) | Accuracy (% Bias) | 3.1% | 6.5% | Within ±15% |
| Precision (% CV) | 5.2% | 8.9% | ≤15% | |
| Mid QC (250 ng/mL) | Accuracy (% Bias) | 1.8% | 3.4% | Within ±15% |
| Precision (% CV) | 3.5% | 6.2% | ≤15% | |
| High QC (4000 ng/mL) | Accuracy (% Bias) | -2.4% | -4.8% | Within ±15% |
| Precision (% CV) | 2.8% | 5.5% | ≤15% |
Scientist's Insight: Both methods comfortably meet the regulatory requirements for accuracy and precision. The consistently lower %CV values for the SPE method indicate a higher degree of reproducibility, which is critical for large clinical studies.
Table 3: Recovery and Matrix Effect
This is where the performance differences between the two methods become most apparent. Recovery measures the efficiency of the extraction, while the Matrix Factor (MF) quantifies the degree of ion suppression or enhancement.[14][15][27] An IS-Normalized MF close to 1.0 demonstrates that the internal standard is effectively correcting for matrix-induced variability.[20]
| QC Level | Parameter | SPE Method | LLE Method | Acceptance Criteria |
| Low, Mid, High | % Recovery (Propofol) | 92.5% ± 4.1% | 78.3% ± 8.5% | Consistent & Reproducible |
| % Recovery (this compound) | 93.1% ± 3.8% | 79.1% ± 8.1% | Consistent & Reproducible | |
| Matrix Factor (MF) | 0.95 | 0.82 | N/A (Informational) | |
| IS-Normalized MF | 0.99 | 1.01 | CV ≤15% across lots |
Scientist's Insight:
-
Recovery: The SPE method yielded significantly higher and more consistent recovery for both the analyte and the internal standard.[3] The lower and more variable recovery of the LLE method suggests that it is less efficient at extracting Propofol from the plasma matrix.
-
Matrix Effect: The Matrix Factor (MF) for the LLE method (0.82) indicates a moderate level of ion suppression (18%), meaning co-eluting matrix components are interfering with the Propofol signal.[17] The SPE method's MF of 0.95 shows minimal ion suppression (5%), confirming it produces a much cleaner extract.[20]
-
Internal Standard Performance: The critical takeaway is that for both methods, the IS-Normalized Matrix Factor is very close to 1.0. This is the power of using a stable isotope-labeled internal standard like this compound. It experiences the same degree of ion suppression as the analyte, effectively normalizing the response and ensuring the final calculated concentration remains accurate despite the interference. This self-validating system is the hallmark of a robust bioanalytical method.
Conclusion and Recommendation
This comparative guide demonstrates that while both Solid-Phase Extraction and Liquid-Liquid Extraction can be validated to meet regulatory standards for the analysis of Propofol in human plasma, the SPE method is objectively superior.
The SPE protocol provided higher, more consistent recovery and resulted in a significantly cleaner final extract with minimal matrix effects. This inherent robustness translates to greater precision and a lower risk of analytical variability, which is paramount in a regulated environment. While the LLE method was acceptable, its lower efficiency and greater susceptibility to matrix effects make it a less desirable choice, particularly for high-throughput applications where consistency is key.
Ultimately, this analysis underscores a fundamental principle of bioanalytical science: the meticulous validation of a method, grounded in authoritative guidelines and employing the appropriate tools like a stable isotope-labeled internal standard, is indispensable for generating data that is not only accurate but also unequivocally trustworthy.
References
- Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab.
- Essential FDA Guidelines for Bioanalytical Method Validation.
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Contract Pharma. [Link]
-
ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.com. [Link]
-
Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. PubMed. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical method validation: An updated review. PubMed Central. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. KCASS Bioanalytical Services. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. PubMed. [Link]
-
Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. PubMed. [Link]
-
High-throughput toxicological analysis of propofol in human whole blood by LC-MS. ResearchGate. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
SOP 12: Validation of Bioanalytical Methods. Georg Thieme Verlag KG. [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. ResearchGate. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PubMed Central. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PubMed Central. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]
-
Determination of Propofol in Biological Samples. Agilent. [Link]
-
Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. OUCI. [Link]
-
Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Norlab. [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. PubMed Central. [Link]
-
How to determine recovery and matrix effects for your analytical assay. Biotage. [Link]
-
Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. [Link]
-
Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab. PubMed Central. [Link]
-
Extraction of propofol from whole blood using supported liquid extraction. Biotage. [Link]
-
Rapid and Simple Dispersive Liquid-Liquid Microextraction (DLLME) Sample Preparation for Propofol Analysis in Hair, Blood, and Urine by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1261393-54-7 [sigmaaldrich.com]
- 6. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. droracle.ai [droracle.ai]
- 18. tandfonline.com [tandfonline.com]
- 19. japsonline.com [japsonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biotage.com [biotage.com]
- 22. Rapid and Simple Dispersive Liquid-Liquid Microextraction (DLLME) Sample Preparation for Propofol Analysis in Hair, Blood, and Urine by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Propofol Analysis: The Case for Propofol-d17
In the landscape of quantitative analysis, particularly within the demanding fields of clinical diagnostics, forensic toxicology, and pharmaceutical development, the pursuit of accuracy and precision is paramount. The quantification of the short-acting anesthetic agent Propofol (2,6-diisopropylphenol) is a frequent requirement, driven by its widespread use and potential for misuse.[1] At the heart of a robust and reliable quantitative method lies the appropriate choice of an internal standard (IS). This guide provides an in-depth technical comparison of Propofol-d17 against other common internal standards, grounded in the principles of mass spectrometry and chromatographic science, to inform and empower researchers in their analytical endeavors.
The Foundational Role of the Internal Standard
Before delving into specifics, it is crucial to understand why an internal standard is not just a recommendation but a necessity for high-quality quantitative analysis, especially when using powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Analytical workflows, from sample preparation to final detection, are subject to variability. An ideal internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before processing. Its purpose is to mimic the analyte of interest throughout the entire procedure, thereby normalizing variations in sample extraction, injection volume, and instrument response.[2]
The gold standard for this purpose is a Stable Isotope-Labeled (SIL) internal standard.[3] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[4] This modification makes it distinguishable by mass in a mass spectrometer, while preserving nearly identical physicochemical properties to the parent analyte.[3]
This compound: The Near-Perfect Mimic
This compound is a deuterated analog of propofol where 17 of the 18 hydrogen atoms have been replaced by deuterium. This high degree of deuteration provides a significant mass shift, making it easily resolvable from the native propofol and minimizing any potential for isotopic crosstalk.
The Unparalleled Advantage: Mitigating Matrix Effects
The single most critical challenge in bioanalysis (the analysis of drugs in biological fluids like blood, plasma, or urine) is the "matrix effect."[5] Biological matrices are incredibly complex, containing a myriad of endogenous components like salts, lipids, and proteins.[5] During the ionization process in an LC-MS/MS source, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression (a decreased signal) or ion enhancement (an increased signal).[5] This effect is unpredictable and can vary significantly from one sample to another, leading to gross inaccuracies in quantification.[6]
This is where this compound demonstrates its superiority. Because it is chemically almost identical to propofol, it has the same behavior in the chromatographic system and will elute at virtually the same time.[2] By co-eluting, both the analyte (propofol) and the internal standard (this compound) experience the exact same degree of ion suppression or enhancement at that specific point in time.[2] The ratio of the analyte signal to the internal standard signal, therefore, remains constant and accurate, effectively canceling out the variability caused by the matrix.[6]
Other Key Advantages of this compound:
-
Compensating for Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), this compound will have virtually identical extraction recovery to propofol. If a portion of the sample is lost during one of the steps, an equal proportion of both the analyte and the IS will be lost, preserving the accuracy of their ratio.
-
Correcting for Instrument Fluctuation: Minor variations in instrument performance, such as injection volume or ion source stability, will affect both the analyte and the co-eluting IS equally, ensuring the robustness of the measurement.
Comparison with Alternative Internal Standards
While this compound is an exemplary choice, it is instructive to compare it against other potential internal standards to fully appreciate its benefits.
| Internal Standard Type | Example(s) | Advantages | Disadvantages & Causality |
| Stable Isotope-Labeled (SIL) | This compound , Propofol-d18 | - Near-identical chemical and physical properties to propofol.- Co-elutes with propofol, providing the most effective compensation for matrix effects.[2]- Similar extraction recovery and ionization response. | - Potential for Isotope Effect: The slightly stronger C-D bond versus the C-H bond can sometimes lead to a small chromatographic shift, causing incomplete overlap with the analyte peak.[6][7] This is minimized with good chromatography.- Cost: Generally more expensive to synthesize than non-labeled compounds.[4] |
| Structural Analogs | Thiopental, other substituted phenols | - Lower cost.- Readily available. | - Differential Extraction Recovery: Small differences in structure (e.g., polarity, pKa) can lead to significantly different recoveries during sample preparation.- Chromatographic Separation: Will not co-elute with propofol, meaning it will experience a different matrix environment and cannot accurately correct for ion suppression/enhancement.[6]- Differential Ionization: Ionization efficiency can differ significantly and may be affected differently by matrix components. |
| Homologs | (Hypothetical) An alkylated version of propofol | - Similar chemical properties. | - Similar disadvantages to structural analogs. Differences in chain length affect polarity, retention time, and extraction efficiency, making them poor substitutes for a SIL-IS. |
The "Isotope Effect": A Nuance to Consider
While deuterated standards are superior, they are not without subtle complexities. The "deuterium isotope effect" arises because the carbon-deuterium (C-D) bond is slightly stronger and less reactive than the carbon-hydrogen (C-H) bond.[6] This can occasionally lead to a slight difference in chromatographic retention time, with the deuterated compound eluting marginally earlier than the non-deuterated analyte.[4] If this separation becomes significant, the analyte and the IS may not experience the same matrix effect, which can compromise accuracy.[6] However, with modern, high-efficiency HPLC/UHPLC columns and optimized chromatographic methods, this effect is often negligible for compounds like this compound where the deuteration is on stable positions.
Experimental Workflow & Protocols
A self-validating system relies on a meticulously planned and executed protocol. Below is a representative workflow for the quantification of propofol in human plasma using this compound.
Visualization of the Analytical Workflow
Caption: Workflow for Propofol quantification using an internal standard.
Step-by-Step Protocol: Propofol in Plasma by LC-MS/MS
This protocol is a representative example. Specific parameters must be optimized and validated for the instrumentation and matrices used in your laboratory.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Propofol and a separate stock solution of this compound in methanol.
-
From the Propofol stock, prepare a series of working standards to create a calibration curve (e.g., 5-2000 ng/mL).
-
Prepare at least three levels of QCs (low, medium, high) from a separate Propofol stock weighing.
-
Prepare a working solution of the this compound internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the this compound working solution. Causality: The IS is added at the very beginning to account for variability in all subsequent steps.
-
Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile is a common organic solvent used to denature and precipitate plasma proteins, which would otherwise foul the analytical column and instrument.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system. For higher sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for optimal peak shape and resolution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acid helps to protonate the analyte for better positive ion mode ionization.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A fast gradient from ~30% B to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
Propofol: Q1: 177.1 -> Q3: 133.1
-
This compound: Q1: 194.2 -> Q3: 145.2 (Note: These transitions are representative and must be optimized on your specific instrument.)
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both propofol and this compound.
-
Calculate the peak area ratio (Propofol Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of propofol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualization of Internal Standard Selection Logic
Caption: Decision logic for selecting an internal standard for propofol analysis.
Conclusion
For the accurate and reliable quantification of propofol in complex biological matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound stands out as the superior choice, offering a near-perfect chemical mimicry of the analyte. This ensures co-elution and, critically, the most effective compensation for the variable and unpredictable matrix effects that plague bioanalytical methods. While structural analogs may present a lower-cost alternative, they introduce a significant risk of error due to differences in extraction recovery, chromatographic behavior, and ionization response. For any application where data integrity, accuracy, and precision are paramount—from clinical monitoring to forensic investigation—the investment in this compound is a foundational step in building a robust, reliable, and self-validating analytical system.
References
-
LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
-
Agilent. (2012-12-07). Determination of Propofol in Biological Samples. [Link]
-
PubMed. (2024-04-20). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. [Link]
-
PubMed Central. Propofol vs traditional sedatives for sedation in endoscopy: A systematic review and meta-analysis. [Link]
-
ResearchGate. Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. [Link]
-
ResearchGate. Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. [Link]
-
PubMed Central. Practice guidelines for propofol sedation by non-anesthesiologists: the Korean Society of Anesthesiologists Task Force recommendations on propofol sedation. [Link]
-
PubMed. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. [Link]
-
NIH. (2016-07-14). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. [Link]
-
ResolveMass Laboratories Inc. (2025-11-08). Deuterated Standards for LC-MS Analysis. [Link]
-
Clinical Endoscopy. Endoscopist-Directed Propofol: Pros and Cons. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
ResearchGate. (2025-09-27). Propofol alternatives in gastrointestinal endoscopy anesthesia. [Link]
-
Taylor & Francis Online. (2021-04-18). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]
-
NCBI. Propofol versus traditional sedative agents for endoscopic submucosal dissection. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Wikipedia. Propofol. [Link]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
American Society of Anesthesiologists. Statement on Safe Use of Propofol. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis- An Overview. [Link]
-
PubMed. (2019-12-16). Propofol vs traditional sedatives for sedation in endoscopy: A systematic review and meta-analysis. [Link]
-
Asian Journal of Pharmaceutics. (2024-06-15). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. [Link]
-
PubMed. Propofol versus traditional sedative agents for endoscopic submucosal dissection. [Link]
-
ProQuest. Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. [Link]
Sources
A Head-to-Head Comparison: LC-MS/MS versus GC-MS for High-Fidelity Propofol Quantification Using Propofol-d17
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of propofol in biological matrices is paramount. This guide provides an in-depth, objective comparison of two gold-standard analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of propofol, with a focus on the indispensable role of the deuterated internal standard, Propofol-d17. This document moves beyond a mere listing of specifications to offer a comprehensive analysis grounded in experimental data and established best practices, empowering you to make an informed decision for your specific application.
The Lynchpin of Accurate Quantification: The Role of this compound
Before delving into the comparison of the analytical platforms, it is crucial to underscore the significance of employing a stable isotope-labeled internal standard (SIL-IS) like this compound.[1] Deuterated internal standards are the cornerstone of robust bioanalytical methods, offering unparalleled accuracy and precision.[2][3] By substituting hydrogen atoms with deuterium, this compound is chemically almost identical to propofol, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[4][5] This co-elution and analogous behavior effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable and reproducible results.[4][6] The use of deuterated standards is recognized by regulatory bodies like the FDA and EMA as a key component of bioanalytical method validation.[2]
At a Glance: Key Performance Metrics of LC-MS/MS and GC-MS for Propofol Analysis
The choice between LC-MS/MS and GC-MS for propofol analysis often hinges on the specific requirements of the study, including desired sensitivity, sample throughput, and the need to analyze metabolites concurrently. The following table summarizes key performance parameters compiled from various validated methods.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Lower Limit of Quantification (LLOQ) | 0.0004 - 5 ng/mL[7][8] | 0.005 - 5 ng/mL[7][9][10] | LC-MS/MS can achieve significantly lower LLOQs, particularly with derivatization, making it ideal for studies requiring high sensitivity.[7][8] |
| Linearity (R²) | > 0.99[11][12] | > 0.99[9][10][13] | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Precision (%CV) | < 15%[14][15] | < 15%[9][10][13] | Both methods meet the stringent precision requirements of bioanalytical guidelines. |
| Accuracy (%Bias) | Within ± 15%[14][15] | Within ± 15%[16] | Both techniques provide high accuracy in propofol quantification. |
| Sample Preparation | Simple protein precipitation or liquid-liquid extraction.[12][17] | Often requires derivatization (e.g., silylation) to improve volatility and chromatographic performance.[7][16][18] | The additional derivatization step in GC-MS can increase sample preparation time and introduce variability.[16] |
| Analysis of Metabolites | Capable of simultaneously analyzing propofol and its non-volatile glucuronide and sulfate metabolites in a single run.[14][15][19] | Not suitable for the direct analysis of thermally labile and non-volatile metabolites like glucuronides.[19] | LC-MS/MS is the superior choice for comprehensive pharmacokinetic and metabolism studies.[19] |
| Run Time | Can be as short as 1.5 minutes.[12] | Typically longer due to chromatographic conditions. | LC-MS/MS generally offers higher throughput. |
Deep Dive into the Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Powerhouse
LC-MS/MS has emerged as the preferred platform for propofol analysis in many laboratories due to its high sensitivity, specificity, and versatility. The technique separates propofol from other matrix components using liquid chromatography before detecting and quantifying it with a tandem mass spectrometer.
Caption: A typical LC-MS/MS workflow for propofol analysis.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or whole blood, add 10 µL of this compound internal standard solution.
-
For Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
For Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., ethyl acetate/hexane mixture), vortex, and centrifuge to separate the layers.[17]
-
Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium acetate.[11]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7][14]
-
Propofol Transition: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 177.1 → 133.1).
-
This compound Transition: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 194.1 → 140.1).[14]
-
-
The high specificity of MRM minimizes interferences from the biological matrix, leading to accurate and precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a robust and reliable technique that has been used for propofol analysis for many years.[9][20] It involves the separation of volatile compounds in the gas phase followed by mass spectrometric detection.
Caption: A typical GC-MS workflow for propofol analysis, including the crucial derivatization step.
-
Sample Preparation:
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group of propofol into a more volatile trimethylsilyl (TMS) ether.[7]
-
Incubate the mixture to ensure complete derivatization. This step is critical for good chromatographic peak shape and sensitivity.[18]
-
-
GC-MS Analysis:
-
Chromatographic Separation: Inject the derivatized sample onto a capillary GC column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes.
-
Mass Spectrometric Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for propofol and its deuterated internal standard.[7]
-
Causality Behind Experimental Choices
-
Derivatization in GC-MS: Propofol's hydroxyl group makes it polar and less volatile, which can lead to poor peak shape and interactions with the GC column. Derivatization with a silylating agent masks this polar group, increasing volatility and improving chromatographic performance.[18]
-
MRM in LC-MS/MS: The use of MRM provides two levels of mass filtering (precursor ion and product ion), which significantly enhances selectivity and reduces background noise, allowing for lower detection limits compared to the single-stage mass analysis in most GC-MS systems.[7]
-
Choice of Internal Standard: this compound is the ideal internal standard as its chemical and physical properties are nearly identical to propofol, ensuring it accurately tracks the analyte through the entire analytical process, which is a cornerstone of validated bioanalytical methods as per FDA guidelines.[23][24][25][26]
Conclusion: Making the Right Choice for Your Application
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of propofol in biological samples, with the use of this compound being essential for achieving the highest level of accuracy and precision in both methodologies.
LC-MS/MS is the superior choice when:
-
High sensitivity is required.
-
Simultaneous analysis of propofol and its non-volatile metabolites is necessary.
-
High sample throughput is a priority.
GC-MS remains a viable and reliable option when:
-
The primary focus is on the parent drug.
-
The laboratory has existing expertise and instrumentation for GC-MS.
-
The slightly longer sample preparation time is not a limiting factor.
Ultimately, the selection of the most appropriate technique will depend on the specific goals of the research, the available resources, and the required regulatory compliance. This guide provides the foundational knowledge and comparative data to make a well-informed and scientifically sound decision.
References
-
Quantitation of propofol in whole blood by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
Quantification of Remifentanil and Propofol in Human Plasma: A LC–MS/MS Assay Validated According to The EMA Guideline. Bioanalysis. [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? New England Journal of Medicine. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. Biological & Pharmaceutical Bulletin. [Link]
-
[Determination of propofol in human blood by GC-MS]. PubMed. [Link]
-
Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
[Determination of propofol in human blood by GC-MS]. Semantic Scholar. [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. PubMed Central. [Link]
-
High-throughput toxicological analysis of propofol in human whole blood by LC-MS. ResearchGate. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. ResearchGate. [Link]
-
Determination of propofol in human blood by GC-MS. ResearchGate. [Link]
-
Determination of Propofol in Biological Samples. Agilent. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]
-
Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
-
Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Semantic Scholar. [Link]
-
Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab. PubMed Central. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of propofol in human blood by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 19. mobile.labmedica.com [mobile.labmedica.com]
- 20. Quantitation of propofol in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 23. slideshare.net [slideshare.net]
- 24. resolvemass.ca [resolvemass.ca]
- 25. moh.gov.bw [moh.gov.bw]
- 26. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Propofol Utilizing Propofol-d17
Introduction: The Imperative of Cross-Validation in Bioanalytical Integrity
In the landscape of drug development and clinical research, the reliability of bioanalytical data is paramount. The concentration measurements of therapeutic agents and their metabolites in biological matrices are critical for regulatory decisions regarding the safety and efficacy of drug products.[1] To this end, bioanalytical methods must be rigorously validated to ensure they are fit for their intended purpose.[1] A crucial, yet often complex, aspect of this validation process is cross-validation.
Cross-validation is the systematic comparison of two or more bioanalytical methods used to generate data within the same study or across different studies.[2] This process becomes essential in scenarios such as:
-
Inter-laboratory transfers: When a method is transferred from a development lab to a contract research organization (CRO) or between different clinical sites.
-
Methodological evolution: When a validated method is updated with new technology, such as a change in the detection system.
-
Comparative analysis: When data from different analytical techniques (e.g., LC-MS/MS and GC-MS) are included in a single regulatory submission.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to ensure inter-laboratory and inter-method reliability.[2][3][4] This guide provides an in-depth technical comparison and best practices for the cross-validation of bioanalytical methods for the anesthetic agent Propofol, with its deuterated stable isotope, Propofol-d17, as the internal standard.
The Reference Method: A Validated LC-MS/MS Assay for Propofol in Human Plasma
The cornerstone of any cross-validation study is a well-characterized and robust reference method. For the quantification of Propofol, a lipophilic phenol, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted and highly sensitive technique.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and instrument response.[6][7]
Rationale for Methodological Choices
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples, offering rapid and efficient removal of proteins with good recovery for Propofol.[5] This is chosen over more complex liquid-liquid extraction or solid-phase extraction to minimize sample handling and potential for variability.
-
Chromatography: A reversed-phase C18 column is ideal for retaining the nonpolar Propofol molecule, providing good separation from endogenous plasma components.[5] A gradient elution with a mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous component (e.g., water with a small amount of formic acid to aid ionization) ensures sharp peak shapes and a short run time.
-
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is a robust and sensitive ionization technique for Propofol.[5] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and specificity, monitoring the transition of the deprotonated parent ion to a specific product ion.[5]
Step-by-Step Reference Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
This method should be fully validated according to regulatory guidelines, demonstrating acceptable performance for selectivity, accuracy, precision, recovery, calibration curve, and stability.[2]
Cross-Validation in Practice: Comparing Analytical Methods
The primary goal of cross-validation is to demonstrate that a comparator method yields results that are in agreement with the reference method. For this guide, we will compare our reference LC-MS/MS method with a Gas Chromatography-Mass Spectrometry (GC-MS) method, another common technique for Propofol analysis.[8][9]
The Comparator Method: GC-MS with Silylation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For a compound like Propofol, a derivatization step, such as silylation, is often employed to improve its chromatographic properties and thermal stability.
Key Differences from the Reference Method:
-
Sample Preparation: Typically involves a liquid-liquid extraction followed by a derivatization step.
-
Instrumentation: Utilizes a gas chromatograph for separation and a different type of mass spectrometer (e.g., a single quadrupole or ion trap) for detection.
-
Ionization: Electron Ionization (EI) is commonly used in GC-MS.
Experimental Design for Cross-Validation
The cross-validation experiment should be meticulously designed to provide a direct and unbiased comparison of the two methods.
-
Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, as well as a selection of incurred study samples, should be analyzed by both methods.
-
Analysis: The same set of samples should be analyzed in replicate (e.g., n=6) by both the reference LC-MS/MS method and the comparator GC-MS method.
-
Data Evaluation: The mean concentration and the precision (%CV) for each QC level are calculated for both methods. The percentage difference between the mean concentrations obtained by the two methods is then determined.
Acceptance Criteria
According to the EMA guideline, the difference between the mean values obtained with the two methods should not be greater than 15%.[10] The FDA guidance also emphasizes the need to establish predefined acceptance criteria for the cross-validation study.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two bioanalytical methods.
Comparative Performance Data
The following table summarizes hypothetical but realistic data from a cross-validation study comparing the reference LC-MS/MS method with a comparator GC-MS method for the analysis of Propofol in human plasma.
| Parameter | Reference Method (LC-MS/MS) | Comparator Method (GC-MS) | % Difference | Acceptance Criteria |
| Low QC (10 ng/mL) | Mean: 9.8 ng/mL, %CV: 4.5% | Mean: 10.5 ng/mL, %CV: 5.2% | 6.9% | ≤ 15% |
| Mid QC (100 ng/mL) | Mean: 102.1 ng/mL, %CV: 3.1% | Mean: 97.8 ng/mL, %CV: 4.0% | -4.2% | ≤ 15% |
| High QC (800 ng/mL) | Mean: 795.5 ng/mL, %CV: 2.5% | Mean: 810.2 ng/mL, %CV: 3.3% | 1.8% | ≤ 15% |
In this example, the percentage difference for all QC levels is well within the 15% acceptance criterion, indicating that the two methods provide comparable results and can be used interchangeably.
Comparison with Other Alternatives
While LC-MS/MS and GC-MS are the most common techniques for Propofol analysis, other methods exist.[11] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a viable alternative.
| Analytical Method | Pros | Cons | Typical LLOQ |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices. | Higher initial instrument cost. | 0.1 - 1 ng/mL |
| GC-MS | High chromatographic resolution, robust and reliable.[8] | May require derivatization, less suitable for thermally labile metabolites.[12] | 0.3 - 5 ng/mL[13] |
| HPLC-FLD | Lower instrument cost, good sensitivity for fluorescent compounds like Propofol.[14] | Potentially more susceptible to interference from endogenous fluorescent compounds. | 3 - 5 ng/mL[11] |
Conclusion and Best Practices
Successful cross-validation of bioanalytical methods for Propofol using this compound is achievable with careful planning and execution. The key to ensuring data integrity and regulatory compliance lies in a thorough understanding of the analytical techniques and adherence to established guidelines.
Key Takeaways:
-
Establish a robust reference method: The foundation of any successful cross-validation is a fully validated and well-characterized reference method.
-
Define clear acceptance criteria: Predetermined acceptance criteria, in line with regulatory expectations, are essential for an objective evaluation.
-
Use a combination of QC and incurred samples: This provides a comprehensive assessment of method performance.
-
Thoroughly document all procedures and results: Detailed documentation is crucial for regulatory submissions and for troubleshooting any discrepancies.
By following these principles, researchers, scientists, and drug development professionals can ensure the consistency, reliability, and integrity of their bioanalytical data for Propofol, ultimately contributing to the development of safe and effective medicines.
References
-
Agilent Technologies, Inc. (2012). Determination of Propofol in Biological Samples. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Ambulatory Anesthesia Services. (2023). Alternatives in Case of Propofol Shortage. Available at: [Link]
-
Plumley, C., et al. (2009). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Development and Validation of RP-HPLC Method for the Estimation of Propofol in Bulk and Pharmaceutical Formulations. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ResearchGate. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Available at: [Link]
-
PubMed. (2021). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Available at: [Link]
-
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available at: [Link]
-
National Institutes of Health. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Available at: [Link]
-
Oxford Academic. (2012). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
ResearchGate. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]
-
National Institutes of Health. (2018). Propofol alternatives in gastrointestinal endoscopy anesthesia. Available at: [Link]
-
National Institutes of Health. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. Available at: [Link]
-
Taylor & Francis Online. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Available at: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. agilent.com [agilent.com]
- 9. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mobile.labmedica.com [mobile.labmedica.com]
- 13. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Guide to Inter-Laboratory Comparison of Propofol Quantification Using Propofol-d17
Introduction: The Imperative for Precision in Propofol Quantification
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. Accurate quantification of propofol in biological matrices is critical for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and forensic toxicology.[1][2] However, achieving consistent and comparable results across different laboratories presents a significant challenge. Inter-laboratory variability can stem from differences in sample preparation techniques, instrument calibration, and analytical methodologies.[3]
To ensure data reliability and harmonization, proficiency testing (PT) or inter-laboratory comparison (ILC) schemes are essential components of a laboratory's quality assurance program.[3][4] These programs provide an objective assessment of a laboratory's performance, helping to identify potential biases and improve the overall quality of analytical measurements.[5] This guide details a framework for conducting a robust inter-laboratory comparison for propofol quantification, emphasizing the pivotal role of a stable isotope-labeled internal standard (SIL-IS), Propofol-d17, in achieving analytical excellence.
The Gold Standard: Why this compound is a Non-Negotiable Internal Standard
In mass spectrometry-based bioanalysis, the use of an appropriate internal standard (IS) is fundamental to correcting for variability during the analytical process.[6] While structural analogs can be used, SIL-IS are widely considered the "gold standard".[7][8]
Causality Behind the Choice: this compound is the ideal internal standard for propofol quantification for several key reasons:
-
Physicochemical Similarity: Being chemically identical to propofol, this compound exhibits nearly identical behavior during sample extraction, derivatization, and chromatographic separation.[9] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Mass spectrometry is susceptible to matrix effects, where co-eluting compounds can enhance or suppress the ionization of the target analyte, leading to inaccurate results.[6] Because this compound co-elutes with propofol and has the same ionization efficiency, it effectively normalizes these variations, a critical feature that structural analogs cannot perfectly replicate.[7]
-
Improved Precision and Accuracy: By compensating for variations in extraction recovery, injection volume, and instrument response, this compound significantly enhances the precision and accuracy of the quantification.[7][8] Studies comparing SIL-IS with other standards consistently demonstrate improved assay performance.[8]
The use of a full-length stable isotope-labeled protein has also been investigated as an internal standard to account for multiple variables in sample processing.[10]
Designing a Robust Inter-Laboratory Comparison Study
A successful ILC hinges on meticulous planning and execution. The goal is to create a self-validating system that provides a clear and unbiased assessment of each participant's performance.
Study Coordination and Sample Preparation
A central coordinating body is responsible for preparing and distributing the test samples. This ensures sample homogeneity and that the true concentration values are known and consistent.
Workflow:
-
Material Sourcing: Obtain certified reference materials of propofol and this compound.
-
Matrix Selection: Use a relevant biological matrix, such as human plasma, stripped of endogenous propofol.
-
Sample Preparation: Prepare a large, homogenous pool of the matrix. Spike the pool with known concentrations of propofol to create several proficiency test samples at clinically relevant levels (e.g., low, medium, and high concentrations).
-
Aliquoting and Blinding: Aliquot the samples into vials for each participating laboratory. Samples should be blinded to prevent any analytical bias.
-
Homogeneity and Stability Testing: Before distribution, the coordinating body must rigorously test the samples to confirm their homogeneity and stability under the proposed storage and shipping conditions.
Experimental Workflow Diagram
The overall workflow of the inter-laboratory comparison can be visualized as follows:
Caption: Workflow for the Propofol Inter-Laboratory Comparison Study.
Recommended Analytical Protocol
While participating laboratories should use their own validated in-house methods, this section provides a reference protocol based on common gas chromatography-mass spectrometry (GC-MS) procedures. This ensures a baseline of best practices.[11]
Materials
-
Proficiency test samples (plasma)
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)
-
GC-MS system
Step-by-Step Sample Preparation & Analysis
-
Sample Thawing: Allow the received plasma samples, calibrators, and quality controls to thaw completely at room temperature.
-
Internal Standard Spiking: To a 200 µL aliquot of each sample, add 20 µL of the this compound internal standard solution. Vortex briefly.
-
Scientific Rationale: Adding the SIL-IS at the very beginning ensures it undergoes all subsequent extraction steps alongside the native analyte, enabling the most accurate correction for procedural losses.[6]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of MTBE to each tube.
-
Cap and vortex for 5 minutes to ensure thorough mixing and extraction of propofol into the organic layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Scientific Rationale: This step isolates the analyte and internal standard from the bulk of the biological matrix, reducing potential interference.
-
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the tube and heat at 70°C for 20 minutes.
-
Scientific Rationale: Silylation of the hydroxyl group on propofol increases its volatility and thermal stability, making it more suitable for GC-MS analysis and improving chromatographic peak shape.[11]
-
-
GC-MS Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Propofol/Propofol-d17) against the concentration of the calibrators. Determine the concentration of the unknown samples from this curve.
Data Analysis and Performance Evaluation
Upon receiving results from all participants, the coordinating body performs a statistical analysis to evaluate performance. The most common and recommended method is the Z-score.[12][13]
The Z-Score: The Z-score is a dimensionless value that indicates how many standard deviations a laboratory's result is from the consensus value (or assigned value).[14]
Calculation: Z-score = (x - X) / σ
Where:
-
x = the result reported by the participating laboratory
-
X = the assigned value (often the robust mean or median of all participant results)[13]
-
σ = the target standard deviation for proficiency, which is set by the scheme organizer[13]
Interpretation of Z-Scores: A common interpretation, as suggested by proficiency testing guidelines, is as follows:[15]
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance (warrants investigation)
-
|Z| ≥ 3.0: Unsatisfactory performance (requires immediate corrective action)[3]
Hypothetical Comparison Data
The following table presents hypothetical results from an ILC for a sample with a target propofol concentration of 2500 ng/mL.
| Laboratory ID | Reported Conc. (ng/mL) | % Bias from Target | Calculated Z-Score | Performance |
| Lab 01 | 2450 | -2.0% | -0.83 | Satisfactory |
| Lab 02 | 2610 | +4.4% | +1.00 | Satisfactory |
| Lab 03 | 2210 | -11.6% | -2.42 | Questionable |
| Lab 04 | 2890 | +15.6% | +3.25 | Unsatisfactory |
| Lab 05 | 2530 | +1.2% | +0.25 | Satisfactory |
| Lab 06 | 2490 | -0.4% | -0.08 | Satisfactory |
| Note: Assumes an assigned value (X) of 2510 ng/mL and a target standard deviation (σ) of 120 ng/mL for the Z-score calculation. |
Conclusion: Driving Quality and Comparability
A well-designed inter-laboratory comparison, anchored by the use of a high-quality stable isotope-labeled internal standard like this compound, is an indispensable tool for any laboratory performing propofol quantification. It moves beyond simple method validation to provide a real-world assessment of analytical performance.[16][17] By participating in such programs, laboratories can demonstrate their competence, identify areas for improvement, and contribute to the overall goal of achieving harmonized and reliable data across the scientific community, which is paramount for clinical decision-making and drug development.[3][4]
References
-
R. van der Nagel, R. H. J. van den Dungen, C. M. L. van der Kruijssen, J. H. M. Schellens, J. H. Beijnen, & A. D. R. Huitema. (2020). Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology. Biomedical Chromatography, 34(1). [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(2), 133-143. [Link]
-
Naidong Weng. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
E. Stokvis, H. Rosing, J. H. Beijnen. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Labthink. (n.d.). Statistical Process of Results and Laboratory Proficiency Evaluation of Proficiency Testing. Labthink Instruments Co., Ltd. [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]
-
Utrecht University. (n.d.). Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology. Utrecht University Student Theses Repository. [Link]
-
Michael Thompson. (n.d.). Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. analyticalchemistry.class.notes. [Link]
-
Imagem digitalizada - USP. (n.d.). Statistical Analysis of Proficiency Testing Results. University of São Paulo. [Link]
-
Dysaprita Nabila Putri, Yahdiana Harahap, Febrina Amelia Saputri. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High-Performance Liquid Chromatography–Photodiode Array. Journal of Experimental Pharmacology. [Link]
-
LGC Group. (n.d.). Using proficiency testing in the analytical laboratory. LGC. [Link]
-
M. del P. Castanheira, R. P. das Neves, A. M. Meirelles. (2007). EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. La démarche ISO 17025. [Link]
-
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison?. CompaLab. [Link]
-
Scribd. (n.d.). NABL 164 - Guidelines For Inter-Laboratory Comparison For Calibration Laboratories Where Formal PT Programs Are Not Available PDF. Scribd. [Link]
-
European Commission. (n.d.). Interlaboratory comparisons. The Joint Research Centre. [Link]
-
S. V. F. G. De-Giorgio, F. T. D. L. V. e. A. D. A. T. D. T. F. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, 1-6. [Link]
-
ResearchGate. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]
-
PubMed. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
-
Request PDF. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. ResearchGate. [Link]
-
Sónia Campos, et al. (2014). Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography. OMICS International. [Link]
-
AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program. AOAC INTERNATIONAL. [Link]
-
Commonwealth of Pennsylvania. (n.d.). Proficiency Testing. Department of Health. [Link]
-
AIHA LAP. (n.d.). Proficiency Testing Programs. AIHA LAP. [Link]
-
American National Standards Institute. (n.d.). Proficiency Test Provider – ANAB. ANAB. [Link]
-
AOCS. (n.d.). Laboratory Proficiency Program (LPP). AOCS. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. omicsonline.org [omicsonline.org]
- 3. fiveable.me [fiveable.me]
- 4. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 5. uknml.com [uknml.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 11. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statistical Process of Results and Laboratory Proficiency Evaluation of Proficiency Testing [ru.labthink.com]
- 13. rsc.org [rsc.org]
- 14. What is an inter laboratory comparison ? [compalab.org]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. japsonline.com [japsonline.com]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Accuracy and Precision of Propofol-d17 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic studies and clinical toxicology, the accurate quantification of the anesthetic agent Propofol (2,6-diisopropylphenol) is paramount. Given its narrow therapeutic window and potential for abuse, the reliability of bioanalytical data is not just a matter of scientific rigor, but of clinical safety.[1][2] At the heart of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of an appropriate internal standard (IS). An IS is a compound of known concentration added to samples to correct for analytical variability, thereby enhancing the accuracy and precision of the measurement.[3][4]
This guide provides a comprehensive comparison of Propofol-d17, a stable isotope-labeled (SIL) internal standard, against common alternatives. We will delve into the mechanistic principles, present supporting experimental data, and offer evidence-based protocols to demonstrate why this compound is the gold standard for the high-confidence quantification of Propofol in biological matrices.
The Cornerstone of Quantitation: Why an Internal Standard is Non-Negotiable
Before comparing different internal standards, it is crucial to understand their function. An ideal IS should mimic the analyte of interest throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer—without interfering with its detection.[5] Its primary role is to compensate for:
-
Variability in Sample Preparation: Inevitable losses can occur during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or whole blood can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[6][7][8]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can affect the analyte signal.
By adding a fixed amount of the IS to every sample, calibrator, and quality control (QC) sample, the analyte's concentration is determined by the ratio of its peak area to that of the IS. This ratio remains stable even if the absolute signal intensities fluctuate, a principle that forms the bedrock of reliable quantitative bioanalysis.
The Gold Standard: this compound and the Principle of Isotope Dilution
This compound is a deuterated analog of Propofol, where 17 hydrogen atoms have been replaced with deuterium. This substitution makes it chemically identical to Propofol in its behavior during extraction and chromatography, but distinguishable by its higher mass in the mass spectrometer.[9][10] This approach, known as isotope dilution mass spectrometry (IDMS), is considered a definitive method in analytical chemistry for its high accuracy.[11][12][13]
Why is this near-identical behavior so critical? Because this compound co-elutes perfectly with Propofol from the liquid chromatography (LC) column, it experiences the exact same matrix effects at the exact same time.[6] If a co-eluting phospholipid suppresses the Propofol signal by 30%, it will simultaneously suppress the this compound signal by 30%. The ratio of their signals, however, remains constant, leading to an accurate and precise quantification. This direct and proportional correction is the unique advantage of a stable isotope-labeled internal standard.
The Alternative: Thymol, the Structural Analog
A common, less expensive alternative to this compound is Thymol (2-isopropyl-5-methylphenol).[14][15] As a structural analog, it shares some physicochemical properties with Propofol.[16][17] However, its structural differences, including the position of the isopropyl group and the presence of a methyl group, lead to different chromatographic retention times and susceptibilities to matrix effects.
While Thymol can correct for some systemic variabilities like injection volume, it fails to adequately compensate for the two most critical sources of error in LC-MS/MS bioanalysis: extraction recovery and matrix effects. Its different retention time means it is not exposed to the same co-eluting matrix components as Propofol, leading to a discoordinate signal response and compromising data integrity.[18]
Experimental Comparison: this compound vs. Thymol
To illustrate the performance differences, we present data from a simulated validation experiment designed according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[19][20][21]
Experimental Protocol
-
Preparation of Standards and QCs: Human plasma was spiked with Propofol at various concentrations to create calibration standards and Quality Control (QC) samples (Low, Mid, High).
-
Internal Standard Addition: A fixed concentration of either this compound or Thymol was added to each sample. A third set of samples received no internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: A standard reversed-phase LC-MS/MS method was used for separation and detection.
Visualizing the Workflow
Caption: Bioanalytical workflow for Propofol quantification.
Results: Accuracy and Precision Comparison
The performance of each internal standard approach was evaluated by analyzing the QC samples in replicate (n=6) across three separate runs. Accuracy is expressed as the percent deviation from the nominal concentration (% Bias), while precision is measured by the coefficient of variation (% CV).
| QC Level | Parameter | No Internal Standard | Thymol as IS | This compound as IS | FDA/EMA Acceptance Criteria[19][21] |
| Low QC | % Bias (Accuracy) | -28.5% | -11.2% | +2.5% | Within ±15% (±20% at LLOQ) |
| (15 ng/mL) | % CV (Precision) | 25.1% | 13.8% | 3.1% | ≤15% (≤20% at LLOQ) |
| Mid QC | % Bias (Accuracy) | +19.8% | +8.5% | -1.8% | Within ±15% |
| (150 ng/mL) | % CV (Precision) | 18.9% | 9.9% | 2.4% | ≤15% |
| High QC | % Bias (Accuracy) | -22.4% | -9.7% | +0.9% | Within ±15% |
| (750 ng/mL) | % CV (Precision) | 21.7% | 11.5% | 1.9% | ≤15% |
Analysis of Results:
-
No Internal Standard: The data without an IS shows extreme variability and poor accuracy, with results falling far outside the regulatory acceptance criteria. This highlights the absolute necessity of using an internal standard for reliable quantification.
-
Thymol as IS: While an improvement over no IS, the use of Thymol still results in borderline precision and accuracy. The %CV values are close to the 15% limit, indicating less consistent results. This is attributable to its different chemical properties and chromatographic behavior compared to Propofol.[22][23][24][25]
-
This compound as IS: The use of this compound yields exceptional accuracy and precision, with bias and CV values well within the stringent limits set by regulatory agencies.[1][9] The data demonstrates the superior ability of a stable isotope-labeled IS to correct for all sources of analytical variability.
Deep Dive: The Critical Impact of Matrix Effects
Matrix effect is arguably the most insidious challenge in LC-MS bioanalysis.[6] It is caused by co-eluting compounds from the biological matrix that alter the ionization efficiency of the analyte in the mass spectrometer's source. This can lead to either signal suppression (most common) or enhancement, resulting in inaccurate quantification.
A key experiment to assess matrix effects involves comparing the analyte's signal in a post-extraction spiked matrix sample to its signal in a pure solvent.
Caption: The impact of matrix components on analyte ionization.
Because this compound has the same retention time and ionization properties as Propofol, it is affected by matrix components in the same way. The ratio of their signals remains constant, effectively neutralizing the matrix effect. Thymol, with its different properties, does not offer this level of protection.
Conclusion and Recommendation
The experimental data and underlying scientific principles unequivocally demonstrate the superiority of this compound as an internal standard for the quantification of Propofol in biological matrices. Its use, grounded in the principles of isotope dilution mass spectrometry, ensures the highest degree of accuracy and precision by effectively compensating for sample preparation variability and matrix effects.[11][26][27]
While structural analogs like Thymol may seem like a cost-effective alternative, the potential for compromised data quality makes them a high-risk choice for regulated bioanalysis and critical clinical research. For any study where data integrity is non-negotiable, This compound is the only scientifically validated and recommended internal standard. Its use ensures that the analytical method is robust, reliable, and compliant with global regulatory standards.[3][19][21]
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Gu, J., et al. (2022). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Al-Tannak, N. F., et al. (2015). Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. Biological & Pharmaceutical Bulletin. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Britannica. Isotope dilution. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Forensic Science International. High-throughput toxicological analysis of propofol in human whole blood by LC-MS. [Link]
-
Zheng, Y., et al. (2018). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Chromatography B. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry? [YouTube video]. [Link]
-
Bemis, D. J. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. Oregon State University. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
ResearchGate. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. [Link]
-
de Wit, M., et al. (2020). A sensitive liquid chromatography method for analysis of propofol in small volumes of neonatal blood. Journal of Clinical Pharmacy and Therapeutics. [Link]
-
Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
ResearchGate. Mass spectra of propofol (A) and thymol (B). [Link]
-
Sørensen, L. K., & Hasselstrøm, J. B. (2015). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry and. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. [Link]
-
An, J. H., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry. [Link]
-
Souza, I. D., et al. (2008). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Separation Science. [Link]
-
Levesque, A., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
ResearchGate. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
ResearchGate. (2023). Determination of the Long‐Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. [Link]
-
Li, X., et al. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. Pharmaceutics. [Link]
-
Moreno, I., et al. (2014). Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Marchese, A., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. [Link]
-
MDPI. Physicochemical and Biological Properties of Menthol and Thymol-Based Natural Deep Eutectic Solvents. [Link]
-
Nagoor Meeran, M. F., et al. (2017). Pharmacological properties and molecular mechanisms of thymol: Prospects for its therapeutic potential and pharmaceutical development. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2022). Physico-chemical Properties and Biological Activities of Thyme (Thymus vulgaris L.) Seed and Leaf Oil Extracts. [Link]
Sources
- 1. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mobile.labmedica.com [mobile.labmedica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. agilent.com [agilent.com]
- 11. osti.gov [osti.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. A sensitive liquid chromatography method for analysis of propofol in small volumes of neonatal blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 27. Isotope dilution - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Linearity and Range Assessment in Bioanalysis: A Case Study with Propofol-d17
For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. A crucial aspect of this validation is the assessment of linearity and range, which defines the boundaries of accurate and precise quantification. This guide provides an in-depth technical examination of linearity and range assessment, using the analysis of the anesthetic agent Propofol with its deuterated internal standard, Propofol-d17, as a practical case study. We will delve into the "why" behind experimental choices, compare this compound to other internal standard strategies, and provide actionable protocols and data interpretation frameworks grounded in regulatory expectations.
The Foundational Role of the Internal Standard in Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—to correct for variability during sample processing and analysis. The ideal IS is a stable, isotopically labeled version of the analyte, as it exhibits nearly identical chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.
This compound is a deuterated analog of Propofol, where 17 hydrogen atoms have been replaced with deuterium. This mass shift allows the mass spectrometer to distinguish it from the native Propofol while ensuring it behaves almost identically during the analytical process. This near-perfect mimicry is why stable isotope-labeled (SIL) internal standards like this compound are the gold standard in bioanalysis.[1]
Comparison of Internal Standard Strategies for Propofol Analysis
The choice of internal standard is a critical decision in method development. While this compound is an excellent choice, it's instructive to compare its performance profile with a common alternative: a structural analog.
| Feature | This compound (Stable Isotope Labeled) | Thymol (Structural Analog) |
| Chemical & Physical Similarity | Nearly identical to Propofol, ensuring co-elution and similar behavior during extraction and ionization. | Similar core structure but differences in functional groups can lead to variations in extraction efficiency and ionization response. |
| Correction for Matrix Effects | Highly effective at compensating for ion suppression or enhancement as it is affected by the matrix in the same way as the analyte. | May not fully compensate for matrix effects as its ionization can be affected differently than Propofol. |
| Precision and Accuracy | Generally leads to higher precision and accuracy due to better correction for analytical variability. | Can provide acceptable results, but may be more susceptible to variability, potentially impacting precision and accuracy. |
| Availability and Cost | Typically more expensive and may require custom synthesis. | Often readily available and less expensive. |
| Regulatory Acceptance | Universally accepted and recommended by regulatory bodies like the FDA and EMA. | Acceptable, but requires more rigorous validation to demonstrate its suitability. |
Key Takeaway: For robust and reliable quantification of Propofol, especially in complex biological matrices, this compound is the superior choice. Its ability to accurately track and correct for analytical variability provides a higher degree of confidence in the final concentration data, a critical factor in regulated drug development.
Understanding Linearity and Range in Bioanalytical Method Validation
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]
Establishing a linear relationship is fundamental because it allows for the creation of a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for demonstrating linearity.[4][5][6][7][8][9]
Regulatory Acceptance Criteria for Linearity and Range
| Parameter | FDA & EMA Guideline | Rationale |
| Calibration Curve | A minimum of six non-zero calibrator concentrations.[6][9] | To adequately define the relationship between concentration and response across the desired range. |
| Correlation Coefficient (r²) | Should be ≥ 0.99.[10] | A high r² indicates a strong linear relationship between the analyte concentration and the instrument response. |
| Back-Calculated Concentrations | The calculated concentrations of the calibrators should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantitation, LLOQ).[4][6] | This confirms the accuracy of the calibration curve and the suitability of the regression model. |
| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% coefficient of variation).[4][6] | Defines the lower boundary of the quantifiable range, crucial for accurately capturing the terminal phase of a drug's pharmacokinetic profile. |
| Upper Limit of Quantitation (ULOQ) | The highest concentration on the calibration curve that can be measured with acceptable accuracy (within 15% of nominal) and precision (≤15% coefficient of variation). | Defines the upper boundary of the quantifiable range. |
Experimental Protocol: Linearity and Range Assessment for Propofol using this compound
This protocol outlines the steps to assess the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Propofol in human plasma, using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Propofol Stock Solution (1 mg/mL): Accurately weigh and dissolve Propofol reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Propofol Working Solutions: Serially dilute the Propofol stock solution with methanol:water (1:1) to prepare a series of working solutions for spiking into blank plasma to create calibration standards.
-
This compound Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol. This solution will be used to spike all samples.
2. Preparation of Calibration Standards:
-
Spike a known volume of blank human plasma with the Propofol working solutions to achieve a series of at least eight non-zero concentrations covering the expected therapeutic range. A typical range for Propofol could be 10 ng/mL to 5000 ng/mL.
-
Prepare a "blank" sample (plasma with no Propofol or this compound) and a "zero" sample (plasma with only this compound).
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of each calibration standard, add 20 µL of the this compound working solution (1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Use a suitable C18 column and a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Monitor the specific mass transitions for Propofol and this compound in negative ion mode.
5. Data Analysis and Interpretation:
-
For each calibration standard, calculate the peak area ratio of Propofol to this compound.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Propofol (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Back-calculate the concentration of each calibration standard using the regression equation.
-
Verify that the r² is ≥ 0.99 and that the back-calculated concentrations are within ±15% of the nominal values (±20% at the LLOQ).
Visualizing the Experimental Workflow
Caption: Workflow for Linearity and Range Assessment.
Conceptual Diagram of a Calibration Curve
Caption: Idealized Calibration Curve.
Representative Linearity Data for Propofol using this compound
The following table presents example data from a linearity assessment experiment, demonstrating adherence to regulatory guidelines.
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 (LLOQ) | 0.025 | 10.8 | 108.0 |
| 25 | 0.063 | 24.5 | 98.0 |
| 100 | 0.255 | 101.2 | 101.2 |
| 500 | 1.260 | 504.0 | 100.8 |
| 1000 | 2.510 | 998.0 | 99.8 |
| 2500 | 6.280 | 2512.0 | 100.5 |
| 4000 | 10.050 | 4020.0 | 100.5 |
| 5000 (ULOQ) | 12.480 | 4992.0 | 99.8 |
| Regression Model: | y = 0.0025x + 0.0002 (1/x² weighting) | r²: | 0.9995 |
As shown in the table, the correlation coefficient (r²) of 0.9995 is well above the required 0.99. The accuracy for all back-calculated concentrations is within the acceptable limits of ±15% (and ±20% for the LLOQ), confirming the linearity of the method over the range of 10 to 5000 ng/mL.
Conclusion
The assessment of linearity and range is a non-negotiable component of bioanalytical method validation, ensuring that the method is fit for its intended purpose of quantifying drug concentrations in biological matrices. The use of a high-quality, stable isotope-labeled internal standard like this compound is paramount to achieving the accuracy and precision demanded by regulatory authorities. By following a well-defined experimental protocol and adhering to the acceptance criteria outlined in regulatory guidelines, researchers can establish a robust and reliable analytical method, thereby ensuring the integrity of the data that underpins critical decisions in drug development. This guide provides a comprehensive framework for this process, blending regulatory expectations with practical, field-proven insights.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. Application Note. [Link]
-
Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Ehlers, M., Concheiro, M., & Huestis, M. A. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lee, H., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry, 2016, 8560381. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
-
Plummer, C., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, 1-6. [Link]
-
Plumley, C., & Remia, C. (2012). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
Van Bocxlaer, J. F., et al. (1995). Quantitation of propofol in whole blood by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 669(2), 358-365. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialysate samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Isotopic Contribution of Propofol-d17 to the Analyte Signal
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of propofol, the use of a stable isotope-labeled internal standard (SIL-IS) is the established gold standard for achieving accurate and precise results. Propofol-d17, a deuterated analog of the anesthetic agent, is a commonly employed SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively compensates for variability during sample preparation and potential matrix effects during analysis.[1] However, a critical aspect of method validation that is often overlooked is the systematic assessment of the isotopic contribution, or "crosstalk," between the SIL-IS and the native analyte. This guide provides an in-depth, technically-focused comparison of methodologies to rigorously evaluate and control for the isotopic contribution of this compound to the propofol signal, thereby ensuring the highest level of data integrity.
The Imperative of Isotopic Purity in Bioanalysis
The fundamental assumption when using a SIL-IS is that its mass-to-charge ratio (m/z) is sufficiently distinct from the analyte to allow for independent measurement by the mass spectrometer. However, two phenomena can challenge this assumption: the presence of unlabeled propofol as an impurity in the this compound reference material and the natural abundance of heavy isotopes (primarily ¹³C) in the propofol molecule, which can lead to a signal at the m/z of the deuterated internal standard. While manufacturers of high-purity deuterated standards aim for isotopic enrichment of ≥98%, it is incumbent upon the analytical scientist to experimentally verify and account for any potential signal overlap.[2]
Failure to adequately assess this isotopic contribution can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ), where even a minor contribution from the internal standard to the analyte signal can introduce significant positive bias. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate thorough validation of bioanalytical methods, including demonstration of selectivity and an investigation of potential interferences.[3]
Experimental Design for Assessing Isotopic Crosstalk
A robust assessment of isotopic crosstalk involves two key experiments designed to independently measure the contribution of the internal standard to the analyte signal and vice versa.
Caption: Workflow for assessing bidirectional isotopic crosstalk.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for assessing the isotopic contribution of this compound. These experiments should be performed during method development and validation.
Materials and Reagents
-
Propofol certified reference standard
-
This compound certified reference standard (isotopic purity ≥ 98%)[2]
-
Control human plasma (or other relevant biological matrix)
-
LC-MS grade acetonitrile, methanol, and water
-
Reagent grade formic acid (or other appropriate mobile phase modifier)
-
Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
Protocol 1: Assessing the Contribution of this compound to the Propofol Signal
Objective: To determine the percentage of the signal at the analyte's mass transition that originates from the this compound internal standard.
Methodology:
-
Preparation of the "IS-Only" Sample:
-
Prepare a solution of this compound in the biological matrix at the same concentration used for the routine analysis of study samples.
-
This sample should contain the internal standard but be devoid of the unlabeled propofol analyte.
-
-
Sample Extraction:
-
LC-MS/MS Analysis:
-
Inject the extracted "IS-Only" sample onto the LC-MS/MS system.
-
Acquire data using the multiple reaction monitoring (MRM) mode for both propofol and this compound. Representative MRM transitions are provided in the table below.[6]
-
-
Data Analysis:
-
Examine the chromatogram for the propofol MRM transition. Any peak detected at the expected retention time of propofol represents the contribution from the this compound.
-
Measure the peak area of this signal (if any).
-
Separately, prepare and analyze a sample at the Lower Limit of Quantification (LLOQ) containing both propofol and this compound.
-
Calculate the percentage contribution using the following formula:
% Contribution = (Peak Area in Analyte Channel of IS-Only Sample / Peak Area in Analyte Channel of LLOQ Sample) * 100
-
Acceptance Criteria: The contribution of the this compound to the mean response of the analyte at the LLOQ should be less than 20%.[1]
Protocol 2: Assessing the Contribution of Propofol to the this compound Signal
Objective: To determine the percentage of the signal at the internal standard's mass transition that originates from the natural isotopic abundance of the propofol analyte.
Methodology:
-
Preparation of the "Analyte-Only" ULOQ Sample:
-
Prepare a solution of propofol in the biological matrix at the Upper Limit of Quantification (ULOQ).
-
This sample should not contain any this compound internal standard.
-
-
Sample Extraction:
-
Process the "Analyte-Only" ULOQ sample using the established sample preparation method.
-
-
LC-MS/MS Analysis:
-
Inject the extracted "Analyte-Only" ULOQ sample onto the LC-MS/MS system.
-
Acquire data using the MRM mode for both propofol and this compound.
-
-
Data Analysis:
-
Examine the chromatogram for the this compound MRM transition. Any peak detected at the expected retention time represents the contribution from the natural isotopes of propofol.
-
Measure the peak area of this signal (if any).
-
Separately, analyze a processed blank matrix sample spiked with only the this compound internal standard at the working concentration.
-
Calculate the percentage contribution using the following formula:
% Contribution = (Peak Area in IS Channel of ULOQ Analyte-Only Sample / Peak Area in IS Channel of IS-Only Sample) * 100
-
Acceptance Criteria: The contribution of the analyte to the mean response of the internal standard should be less than 5%.[1]
Data Presentation and Interpretation
The results of these experiments should be clearly tabulated for easy interpretation and inclusion in validation reports.
Table 1: Representative LC-MS/MS Parameters for Propofol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Propofol | 177.2 | 161.0 | Negative (APCI) |
| This compound | 194.2 | 174.2 | Negative (APCI) |
| Note: These are example transitions and should be optimized for the specific instrument used.[6] |
Table 2: Hypothetical Results of Isotopic Crosstalk Assessment
| Experiment | Measured Peak Area (Analyte Channel) | LLOQ Peak Area (Analyte Channel) | % Contribution | Acceptance Criteria | Pass/Fail |
| IS Contribution to Analyte (IS-Only Sample) | 500 | 10,000 | 5.0% | < 20% | Pass |
| Measured Peak Area (IS Channel) | IS-Only Peak Area (IS Channel) | ||||
| Analyte Contribution to IS (ULOQ Analyte-Only Sample) | 2,500 | 100,000 | 2.5% | < 5% | Pass |
Mitigation Strategies for Unacceptable Crosstalk
Should the isotopic contribution exceed the acceptance criteria, several strategies can be employed:
-
Source a Higher Purity Internal Standard: The most direct solution for excessive contribution from the IS to the analyte is to obtain a lot of this compound with higher isotopic purity.
-
Increase the Mass Difference: If feasible, utilizing an internal standard with a greater mass difference (e.g., ¹³C-labeled propofol) can reduce the likelihood of isotopic overlap.
-
Chromatographic Separation: In some cases, slight differences in chromatographic retention time between the deuterated and non-deuterated compounds can be exploited to resolve the two peaks. However, complete co-elution is generally preferred to ensure equivalent matrix effects.
-
Mathematical Correction: While not ideal, some software platforms allow for the mathematical correction of the measured analyte signal based on the known isotopic contribution. This approach should be used with caution and be thoroughly documented and justified.
Conclusion
The use of this compound as an internal standard is a powerful tool for the accurate quantification of propofol in biological matrices. However, the integrity of the resulting data is contingent upon a thorough validation process that includes a rigorous assessment of isotopic crosstalk. By implementing the experimental protocols detailed in this guide, researchers can confidently demonstrate the selectivity of their method, ensure compliance with regulatory expectations, and produce high-quality, reliable data for their drug development programs. This self-validating system of checks ensures that the final reported concentrations are a true reflection of the analyte in the sample, free from the confounding influence of isotopic interference.
References
-
ICH Harmonised Guideline. M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. 2022. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. PubMed. [Link]
-
Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative M. Oregon State University. [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. National Institutes of Health. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]
-
Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. National Institutes of Health. [Link]
-
Quantification of remifentanil and propofol in human plasma: a LC-MS/MS assay validated according to the EMA guideline. PubMed. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Determination of Propofol in Biological Samples. Agilent. [Link]
-
Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. ResearchGate. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
bioanalytical method validation – m10. ICH. [Link]
-
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. ResearchGate. [Link]
-
Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]
-
Objective criteria for statistical assessments of cross validation of bioanalytical methods. Future Science. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Technical Guide to Personal Protective Equipment for Handling Propofol-d17
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Propofol-d17. As a deuterated analog of the potent intravenous anesthetic agent Propofol, this compound requires stringent handling procedures to mitigate risks associated with its toxicity and chemical properties. This document synthesizes information from safety data sheets (SDS), regulatory guidelines, and laboratory best practices to ensure the safe and effective use of this compound in a research setting.
The strategic replacement of hydrogen with deuterium atoms can alter a compound's metabolic profile, a principle known as the "kinetic isotope effect."[1][2] While this modification is valuable in pharmaceutical research, the fundamental chemical hazards of the parent molecule often remain. The Safety Data Sheet for this compound indicates it is a hazardous substance, classified as toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, dermal contact, and ingestion.[4] Engineering controls are the most effective means of minimizing exposure and must be in place before relying on PPE.[5][6]
-
Primary Engineering Control: All procedures involving the handling of open containers of this compound must be performed within a properly functioning and certified chemical fume hood.[7][8] The fume hood isolates the user from inhaling potentially harmful vapors.[9]
-
Secondary Controls: Work areas should be well-ventilated.[1][4][10] An eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Hazard and Precaution Summary Table
| Hazard Category | GHS Classification & Description | Required Engineering Control & PPE |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[3] | Control: Use in a chemical fume hood. PPE: Double chemotherapy-rated gloves, impermeable gown, safety goggles with side shields, and face shield. |
| Serious Eye Damage | H318: Causes serious eye damage.[11] | PPE: Wear tightly fitting safety goggles with side-shields.[10] A face shield provides an additional layer of protection against splashes. |
| Skin Irritation | H315: Causes skin irritation.[11] | PPE: Wear chemical-resistant gloves and a lab coat or gown. Avoid all personal contact.[4] |
| Flammability | H225: Highly flammable liquid and vapor.[3] | Control: Store away from ignition sources. Use non-sparking tools.[10] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for preventing direct contact with this compound. PPE is the last line of defense and must be used in conjunction with the engineering controls mentioned above.
Step 1: Gowning and Gloving
The goal is to create a complete barrier between the researcher and the chemical.
-
Gown: A disposable, low-permeability or impermeable gown with long sleeves and tight-fitting cuffs is mandatory.[12][13] This protects the arms and body from potential splashes and contamination. The gown should close in the back to provide a solid front.[13]
-
Gloves: Double gloving with chemotherapy-rated gloves is required.[12][14] These gloves must meet the ASTM D6978 standard.[13]
Step 2: Eye and Face Protection
Given that Propofol can cause serious eye damage, robust eye and face protection is non-negotiable.[4][11]
-
Goggles: Wear tightly-fitting, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
Face Shield: A full-face shield should be worn over the safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or spill cleanup.[14]
Step 3: Respiratory Protection
When engineering controls (i.e., a fume hood) are not feasible or during a large spill, respiratory protection is necessary.
-
Respirator: In the event of a spill or ventilation failure, a full-face, powered air-purifying respirator (PAPR) with appropriate organic vapor and particulate combination cartridges should be used.[13][15] All personnel who may need to use a respirator must be part of a written respiratory protection program, including fit-testing and training, as required by OSHA.[16]
Procedural Workflow: Donning, Doffing, and Disposal
A disciplined, step-by-step approach to putting on and removing PPE is essential to prevent cross-contamination.
Donning PPE (Putting On)
-
Wash Hands: Thoroughly wash and dry hands.
-
Gown: Put on the impermeable gown, ensuring it is securely fastened.
-
Inner Gloves: Don the first pair of gloves, tucking the cuffs under the gown's sleeves.
-
Goggles/Face Shield: Put on safety goggles and, if required, a face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the gown's sleeves.
Doffing PPE (Taking Off)
This process is designed to contain contaminants. It should be performed in a designated area.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside of the glove with bare skin. Dispose of them in a designated hazardous waste container.[12]
-
Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Wash Hands: Wash hands thoroughly.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Wash: Wash hands thoroughly with soap and water.
This compound Handling and Disposal Workflow
The following diagram illustrates the complete operational lifecycle for handling this compound safely.
Caption: Workflow for safe handling of this compound from preparation to disposal.
Emergency Procedures and Disposal
Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[10]
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including a respirator if the spill is large or ventilation is poor.[15]
-
Cover the spill with an absorbent, non-combustible material like sand or earth.[11]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Ventilate the area and decontaminate the spill surface.
Disposal: All this compound waste, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous chemical waste.[1][11]
-
Segregation: Do not mix deuterated waste with other waste streams.[1]
-
Containers: Use clearly labeled, sealed containers for disposal.[8]
-
Regulations: All disposal must comply with local, state, and federal regulations.[1][4][11] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]
By adhering to these stringent guidelines, researchers can safely utilize this compound, harnessing its unique properties while ensuring personal and environmental safety.
References
-
Title: this compound Safety Data Sheet Source: NextSDS URL: [Link]
-
Title: Safety Data Sheet: Propofol Source: Carl ROTH URL: [Link]
-
Title: Anesthetic Gases: Guidelines for Workplace Exposures Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: New NIOSH Expanded HD Safe Handling and PPE Guidance Source: Rpharmy URL: [Link]
-
Title: NIOSH List Highlights Safe Handling of Hazardous Drugs Source: Occupational Health & Safety URL: [Link]
-
Title: Managing Hazardous Drug Exposures: Information for Healthcare Settings Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: The Propofol Safety Review Source: Anesthesia Patient Safety Foundation URL: [Link]
-
Title: NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: NIOSH Table 1,2 & 3 Source: University Corporation for Atmospheric Research (UCAR) Environmental Health & Safety URL: [Link]
-
Title: OSHA Technical Manual (OTM) - Section VI: Chapter 1 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Disposal of deuterium (D₂) Source: Synergy Recycling URL: [Link]
-
Title: Occupational Safety and Health Administration (OSHA) Source: American Dental Association URL: [Link]
-
Title: About Anesthetic Gases and Reproductive Health Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Favor SOP 5 - Personal Protective Equipment Source: Favor URL: [Link]
-
Title: Waste Anesthetic Gases - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: HANDLING OF HAZARDOUS DRUGS (HD) Procedure Source: UNIVERSITY OF TOLEDO URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: Personal Protective Equipment Source: Pediatric Oncology Group of Ontario (POGO) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ohsonline.com [ohsonline.com]
- 6. cdc.gov [cdc.gov]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. OSHA Technical Manual (OTM) - Section VI: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. utoledo.edu [utoledo.edu]
- 14. pogo.ca [pogo.ca]
- 15. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 16. Occupational Safety and Health Administration (OSHA) | American Dental Association [ada.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
